1,6-Naphthyridin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,6-naphthyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOHGKZCTXPHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343375 | |
| Record name | 1,6-Naphthyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28593-08-0 | |
| Record name | 1,6-Naphthyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 1,6-Naphthyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Naphthyridin-4-amine is a heterocyclic aromatic compound belonging to the naphthyridine class of molecules. The naphthyridine scaffold, a key privileged structure in medicinal chemistry, is present in numerous biologically active compounds.[1] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical structure, physicochemical properties, synthesis, and known biological activities of its derivatives. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving the 1,6-naphthyridine core.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, some physical properties such as melting and boiling points are predicted values due to a lack of experimentally determined data in publicly available literature.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 28593-08-0 | [2][3] |
| Molecular Formula | C₈H₇N₃ | [4] |
| Molecular Weight | 145.16 g/mol | [4] |
| Monoisotopic Mass | 145.064 Da | [4] |
| Predicted XlogP | 0.4 | [4] |
| Predicted Melting Point | Not available | |
| Predicted Boiling Point | Not available | |
| Predicted Solubility | Expected to have some solubility in polar organic solvents like DMSO and methanol. |
Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 146.07128 | 126.7 |
| [M+Na]⁺ | 168.05322 | 136.3 |
| [M-H]⁻ | 144.05672 | 128.4 |
| [M+NH₄]⁺ | 163.09782 | 146.1 |
| [M+K]⁺ | 184.02716 | 132.9 |
| [M+H-H₂O]⁺ | 128.06126 | 119.4 |
| [M+HCOO]⁻ | 190.06220 | 149.3 |
| [M+CH₃COO]⁻ | 204.07785 | 140.4 |
| [M+Na-2H]⁻ | 166.03867 | 137.6 |
| [M]⁺ | 145.06345 | 124.8 |
| [M]⁻ | 145.06455 | 124.8 |
| Data from PubChemLite, calculated using CCSbase.[4] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: Aromatic protons would be expected in the range of 7.0-9.0 ppm. The protons on the pyridine rings are deshielded and would appear at the lower end of this range. The amino protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR: Aromatic carbons would be expected in the range of 110-160 ppm. Carbons attached to nitrogen atoms would be shifted downfield.
Infrared (IR) Spectroscopy (Predicted)
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N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.
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C=N and C=C stretching: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
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C-N stretching: This would likely appear in the 1250-1350 cm⁻¹ region for an aromatic amine.
Mass Spectrometry (MS) (Predicted)
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The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 145.
Synthesis
Proposed Synthetic Pathway: Cyclization of a Substituted Pyridine
A potential synthetic route could involve the cyclization of a 4-aminonicotinonitrile derivative. This approach is supported by literature on the synthesis of fused polycyclic 1,6-naphthyridin-4-amines.[5][6][7]
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
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Amination of 4-chloronicotinonitrile: 4-chloronicotinonitrile is reacted with a source of ammonia, such as aqueous or gaseous ammonia, in a suitable solvent like ethanol or in a sealed vessel under pressure. The reaction mixture is heated to drive the nucleophilic aromatic substitution to yield 4-aminonicotinonitrile.
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Formation of Cyclization Precursor: The resulting 4-aminonicotinonitrile is then reacted with a suitable C2 synthon (a molecule that provides a two-carbon fragment) to introduce the necessary atoms for the second ring.
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Intramolecular Cyclization: The intermediate is then subjected to acid- or base-catalyzed intramolecular cyclization to form the 1,6-naphthyridine ring system. Purification would likely be achieved through recrystallization or column chromatography.
Biological Activity and Signaling Pathways
While there is limited specific biological data for the parent this compound, the 1,6-naphthyridine scaffold is a core component of many compounds with significant biological activities, particularly as kinase inhibitors.[8] Derivatives of 1,6-naphthyridine have been investigated as inhibitors of several important protein kinases involved in cancer and inflammation, including c-Met, FGFR4, RET, and PDE4.[8][9][10]
Kinase Inhibition Profile of the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core serves as a versatile scaffold for the design of potent and selective kinase inhibitors. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors.
Potential Signaling Pathways Targeted by 1,6-Naphthyridine Derivatives
Given the known targets of its derivatives, this compound-based compounds could potentially modulate the following signaling pathways:
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c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[11] Aberrant c-Met signaling is implicated in various cancers.[12]
Caption: Potential inhibition of the c-Met signaling pathway.
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FGFR4 Signaling Pathway: Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase involved in cell growth and differentiation.[13] Its dysregulation is linked to certain cancers, including hepatocellular carcinoma.[14][15]
Caption: Potential inhibition of the FGFR4 signaling pathway.
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RET Signaling Pathway: The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of the nervous and renal systems.[16] Mutations in RET are associated with several types of cancer.[2]
Caption: Potential inhibition of the RET signaling pathway.
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PDE4 Signaling Pathway: Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP).[17] Inhibition of PDE4 leads to increased cAMP levels, which has anti-inflammatory effects.[18]
Caption: Potential inhibition of the PDE4 signaling pathway.
Conclusion
This compound is a foundational molecule within the medicinally important naphthyridine class. While specific experimental data for the parent compound is sparse in the public domain, the well-documented biological activities of its derivatives, particularly as potent kinase inhibitors, highlight the significant potential of the 1,6-naphthyridine scaffold in drug discovery. This technical guide consolidates the available information on the core properties of this compound and the broader biological context of its derivatives, providing a valuable starting point for further research and development in this promising area of medicinal chemistry. Further experimental characterization of the parent compound is warranted to fully unlock its potential as a building block for novel therapeutics.
References
- 1. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. 28593-08-0|this compound|BLD Pharm [bldpharm.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 8. Reactome | Signaling by FGFR4 [reactome.org]
- 9. 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c-MET [abbviescience.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. mdpi.com [mdpi.com]
- 15. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
The 1,6-Naphthyridin-4-amine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine nucleus, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse substitutions, leading to compounds with a wide array of biological activities. Among its derivatives, the 1,6-naphthyridin-4-amine core has proven to be a particularly fruitful starting point for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of this scaffold, focusing on its applications in oncology, neurodegenerative disorders, and infectious diseases.
Anticancer Activity: Targeting Key Oncogenic Pathways
The this compound scaffold has been extensively utilized in the design of inhibitors targeting various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor progression and metastasis. Dysregulation of the HGF/c-Met signaling pathway is implicated in a variety of human cancers. The 1,6-naphthyridine framework has been successfully employed to develop c-Met inhibitors. For instance, a series of 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one derivatives, derived from the 1,6-naphthyridine core, have been identified as a novel class of c-Met kinase inhibitors.[3] Comprehensive structure-activity relationship (SAR) studies have revealed that specific substitutions at the N-1, N-3, and C-5 positions are crucial for potent c-Met inhibition.[3]
// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Motility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Naphthyridine_Inhibitor [label="1,6-Naphthyridine-based\nc-Met Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges HGF -> cMet [label="Binds & Activates"]; cMet -> {RAS, PI3K, STAT3} [arrowhead=odot, color="#34A853"]; RAS -> RAF -> MEK -> ERK; PI3K -> AKT; {ERK, AKT, STAT3} -> Proliferation; Naphthyridine_Inhibitor -> cMet [label="Inhibits", arrowhead=tee, color="#EA4335"]; } caption: "Figure 1: c-Met Signaling Pathway and Inhibition by 1,6-Naphthyridine Derivatives."
Rearranged during transfection (RET) is another receptor tyrosine kinase whose aberrant activation, through mutations or rearrangements, drives the development of various cancers, including thyroid and lung carcinomas. The 1,6-naphthyridine scaffold has been instrumental in developing potent inhibitors of RET and its solvent-front mutants, which are responsible for acquired resistance to therapies like selpercatinib.[2] For example, 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives have shown excellent inhibitory activity against RET solvent-front mutations in the low nanomolar range.[2]
// Nodes Ligand [label="GDNF family\nligands (GFLs)", fillcolor="#FBBC05", fontcolor="#202124"]; GFRa [label="GFRα co-receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; RET [label="RET Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS_MAPK [label="RAS/MAPK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Functions [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; RET_Inhibitor [label="1,6-Naphthyridine-based\nRET Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ligand -> GFRa [label="Binds"]; GFRa -> RET [label="Activates"]; RET -> {RAS_MAPK, PI3K_AKT, PLCg} [arrowhead=odot, color="#34A853"]; {RAS_MAPK, PI3K_AKT, PLCg} -> Cell_Functions; RET_Inhibitor -> RET [label="Inhibits", arrowhead=tee, color="#EA4335"]; } caption: "Figure 2: RET Signaling Pathway and Inhibition by 1,6-Naphthyridine Derivatives."
Fibroblast growth factor receptor 4 (FGFR4) is a key driver in hepatocellular carcinoma (HCC) and colorectal cancer. The 1,6-naphthyridin-2(1H)-one scaffold has been particularly effective in generating potent and selective FGFR4 inhibitors.[4][5] These compounds have demonstrated significant antitumor efficacy in xenograft models, favorable pharmacokinetic properties, and the ability to disrupt the phosphorylation of FGFR4 and its downstream signaling proteins.[4][5]
// Nodes FGF19 [label="FGF19", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR4 [label="FGFR4 Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_RAF_ERK [label="Ras-Raf-ERK1/2\nMAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K-Akt\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; HCC_Proliferation [label="HCC Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FGFR4_Inhibitor [label="1,6-Naphthyridin-2(1H)-one\nFGFR4 Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FGF19 -> FGFR4 [label="Binds & Activates"]; FGFR4 -> FRS2 [arrowhead=odot, color="#34A853"]; FRS2 -> GRB2; GRB2 -> RAS_RAF_ERK; FRS2 -> PI3K_AKT; {RAS_RAF_ERK, PI3K_AKT} -> HCC_Proliferation; FGFR4_Inhibitor -> FGFR4 [label="Inhibits", arrowhead=tee, color="#EA4335"]; } caption: "Figure 3: FGFR4 Signaling in HCC and its Inhibition."
Inhibition of Downstream Kinases and Chaperones
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and metabolism. The tricyclic benzonaphthyridinone scaffold, an extended form of the 1,6-naphthyridine core, has led to the development of highly potent and selective mTOR inhibitors like Torin1.[6] Torin1 inhibits both mTORC1 and mTORC2 complexes at nanomolar concentrations and exhibits excellent selectivity over other kinases.[6]
// Nodes Growth_Factors [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="RTK", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR_Inhibitor [label="Benzonaphthyridinone\nmTOR Inhibitor (e.g., Torin1)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Growth_Factors -> RTK; RTK -> PI3K -> AKT; AKT -> mTORC1 [arrowhead=odot, color="#34A853"]; mTORC2 -> AKT [arrowhead=odot, color="#34A853"]; mTORC1 -> {S6K1, fourEBP1} [arrowhead=odot, color="#34A853"]; {S6K1, fourEBP1} -> Protein_Synthesis; mTOR_Inhibitor -> {mTORC1, mTORC2} [label="Inhibits", arrowhead=tee, color="#EA4335"]; } caption: "Figure 4: mTOR Signaling Pathway and its Inhibition."
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in oncogenesis. A series of novobiocin analogs based on the 1,6-naphthyridin-2(1H)-one scaffold have been designed as Hsp90 inhibitors, demonstrating antiproliferative activity against breast cancer cell lines and inducing the degradation of Hsp90 client proteins.[7]
| Compound Class | Target | Key Findings | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-ones | c-Met Kinase | Effective inhibition of TPR-Met phosphorylation and proliferation of BaF3-TPR-Met cells. | 2t: IC₅₀ = 2.6 µM | [3] |
| 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridines | RET (wild-type and mutants) | Overcomes selpercatinib resistance by potently inhibiting solvent-front mutations. | 20p: IC₅₀ = 5.7-8.3 nM (mutants) | [2] |
| 1,6-Naphthyridin-2(1H)-ones | FGFR4 | Potent and selective inhibition, leading to tumor regression in HCC xenograft models. | A34: Potent in vitro and in vivo activity | [5] |
| 1,6-Naphthyridine-2-ones | FGFR4 | Excellent kinase selectivity and cytotoxic effects against colorectal cancer cell lines. | 19g: Significant tumor inhibition in HCT116 xenograft model | [4] |
| Benzo[h][1][2]naphthyridin-2(1H)-one | mTOR | Highly potent and selective inhibition of mTORC1 and mTORC2. | Torin1 (26): EC₅₀ = 2 nM (mTORC1), 10 nM (mTORC2) | [6] |
| 1,6-Naphthyridin-2(1H)-ones (Novobiocin analogs) | Hsp90 | Anti-proliferative properties in breast cancer cell lines. | Not specified | [7] |
Activity in the Central Nervous System (CNS)
The 1,6-naphthyridine scaffold has also been explored for the treatment of neurodegenerative and psychiatric disorders.
Phosphodiesterase 10A (PDE10A) Inhibitors
PDE10A is highly expressed in the striatum and plays a key role in regulating cyclic nucleotide signaling, which is crucial for integrating cortical and dopaminergic inputs. Inhibition of PDE10A is a promising therapeutic strategy for schizophrenia. The 1,6-naphthyridine core has been instrumental in the discovery of potent and selective PDE10A inhibitors, such as MK-8189, which is currently in clinical development.[8][9] These inhibitors can normalize dysfunctional striatal activity.[8]
// Nodes Dopamine [label="Dopamine", fillcolor="#FBBC05", fontcolor="#202124"]; D1R [label="D1 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; D2R [label="D2 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; Striatal_Output [label="Striatal Neuron\nOutput", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE10A [label="PDE10A", fillcolor="#F1F3F4", fontcolor="#202124"]; AMP [label="AMP", fillcolor="#FFFFFF", fontcolor="#202124"]; PDE10A_Inhibitor [label="1,6-Naphthyridine-based\nPDE10A Inhibitor (e.g., MK-8189)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Dopamine -> D1R; Dopamine -> D2R; D1R -> AC [arrowhead=odot, color="#34A853"]; D2R -> AC [arrowhead=tee, color="#EA4335"]; ATP -> AC -> cAMP; cAMP -> PKA [arrowhead=odot, color="#34A853"]; PKA -> Striatal_Output; cAMP -> PDE10A -> AMP; PDE10A_Inhibitor -> PDE10A [label="Inhibits", arrowhead=tee, color="#EA4335"]; } caption: "Figure 5: Role of PDE10A in Striatal Signaling and its Inhibition."
Phosphodiesterase 5 (PDE5) Inhibitors for Alzheimer's Disease
Derivatives of 1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine have been identified as potent PDE5 inhibitors with potential for the treatment of Alzheimer's disease.[10][11] These compounds exhibit excellent in vitro potency (IC₅₀ as low as 0.056 nM) and have shown efficacy in mouse models of the disease.[10][11]
| Compound Class | Target | Therapeutic Area | Quantitative Data (IC₅₀) | Reference |
| 1,6-Naphthyridines | PDE10A | Schizophrenia | MK-8189: Subnanomolar potency | [8][9] |
| 1,2,3,4-Tetrahydrobenzo[b][1][2]naphthyridines | PDE5 | Alzheimer's Disease | Compound 6c: IC₅₀ = 0.056 nM | [10][11] |
Antiviral and Antimicrobial Activity
The versatility of the this compound scaffold extends to the treatment of infectious diseases.
Anti-Respiratory Syncytial Virus (RSV) Activity
Derivatives of this compound have been developed as potent inhibitors of the respiratory syncytial virus (RSV) fusion protein.[12] Ziresovir, a notable example, emerged from this class of compounds and has shown excellent anti-RSV activity with an EC₅₀ of 2 nM in a cytopathic effect (CPE) assay.[12]
| Compound Class | Target | Therapeutic Area | Quantitative Data (EC₅₀) | Reference |
| 1,6-Naphthyridin-4-amines | RSV Fusion Protein | Respiratory Syncytial Virus | Ziresovir (analogue 1): EC₅₀ = 2 nM | [12] |
Antibacterial and Antimicrobial Properties
The broader naphthyridine class of compounds, including the 1,6-naphthyridine isomer, has a well-documented history of antimicrobial activity.[13][14][15] While the initial focus was on the 1,8-naphthyridine core (e.g., nalidixic acid), derivatives of other isomers, including 1,6-naphthyridines, have also demonstrated antibacterial, antifungal, and antimalarial properties.[16][17]
Experimental Protocols
General Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a target kinase.
// Workflow Edges Prep_Inhibitor -> Add_Components; Prep_Kinase -> Add_Components; Prep_ATP -> Start_Reaction; Add_Components -> Start_Reaction; Start_Reaction -> Stop_Reaction; Stop_Reaction -> Detect_Signal; Detect_Signal -> Read_Plate; } caption: "Figure 6: General Workflow for an ADP-Glo™ Kinase Inhibition Assay."
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Compound Preparation : Prepare a serial dilution of the test compound (e.g., 1,6-naphthyridine derivative) in DMSO. Further dilute in the appropriate kinase assay buffer to the desired final concentrations.
-
Reaction Setup : In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control). Add a mixture containing the target kinase and a suitable substrate.
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Kinase Reaction : Initiate the reaction by adding a solution of ATP. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
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Signal Generation : Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature. Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP, and uses the newly synthesized ATP to generate a luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP formed and is inversely proportional to the kinase activity.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT/CellTiter-Glo®)
This protocol outlines a method to determine the effect of this compound derivatives on the proliferation of cancer cell lines.
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Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Viability Assessment :
-
MTT Assay : Add MTT solution to each well and incubate until formazan crystals form. Solubilize the crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay : Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
-
Data Analysis : Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC₅₀ or GI₅₀ value from the dose-response curve.
Western Blotting for Target Phosphorylation
This protocol is used to confirm that a 1,6-naphthyridine-based kinase inhibitor is hitting its intended target within the cell.
-
Cell Treatment : Treat cultured cells with the inhibitor at various concentrations for a specified time. Include a positive control (e.g., ligand stimulation to induce phosphorylation) and a vehicle control.
-
Cell Lysis : Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-Met). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization : Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) target protein to confirm equal loading.
-
Analysis : Quantify the band intensities to determine the reduction in target phosphorylation as a function of inhibitor concentration.
Synthesis Overview
A common and straightforward method for the synthesis of the fused polycyclic this compound scaffold involves an acid-mediated Friedel–Crafts-type intramolecular cycloaromatization of 4-(arylamino)nicotinonitrile precursors.[16][18][19] In this reaction, the cyano group acts as a one-carbon synthon. This method is advantageous due to its mild conditions and good to excellent yields.[16][18][19]
Conclusion
The this compound scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in oncology, where they have yielded potent inhibitors of key kinases driving tumor growth and resistance. The continued exploration of this scaffold, aided by rational design and a deeper understanding of its structure-activity relationships, promises to deliver a new generation of targeted therapies for a range of challenging diseases. This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this important chemical entity.
References
- 1. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phosphodiesterase 10A Is Tethered to a Synaptic Signaling Complex in Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]
- 16. oaepublish.com [oaepublish.com]
- 17. researchgate.net [researchgate.net]
- 18. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
The Synthetic Heart of a Privileged Scaffold: A Technical Guide to 1,6-Naphthyridin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,6-naphthyridine nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in various biologically active molecules.[1] While this heterocyclic system is found in a range of natural products, extensive research reveals that the specific 1,6-naphthyridin-4-amine core is conspicuously absent from the natural world. Instead, this particular structural motif is a product of synthetic chemistry, designed and developed to explore novel therapeutic agents.
This technical guide provides an in-depth overview of the 1,6-naphthyridine scaffold, beginning with its representation in nature through complex alkaloids like the aaptamine family. It then transitions to a detailed exploration of the synthetic routes developed to access the this compound core, its biological significance, and the experimental protocols for its synthesis and evaluation. This document serves as a critical resource for researchers leveraging this synthetic core for drug discovery and development.
The 1,6-Naphthyridine Scaffold in Nature: The Aaptamine Family
While the simple this compound has not been reported from natural sources, the broader 1,6-naphthyridine ring system is present in a fascinating class of marine alkaloids, primarily isolated from marine sponges of the genus Aaptos.[2][3] The most prominent of these are the aaptamines, which feature a benzo[de][2][4]naphthyridine skeleton.[5]
Aaptamine and its derivatives have garnered significant attention for their diverse and potent biological activities. These activities provide a compelling rationale for the synthetic exploration of related, but distinct, scaffolds like the 1,6-naphthyridin-4-amines.
Table 1: Biological Activities of Selected Natural Aaptamine Derivatives
| Compound Name | Natural Source | Key Biological Activities | Reference(s) |
| Aaptamine | Aaptos aaptos | Anticancer, antioxidant, antibacterial, antifungal, anti-HIV-1, α-adrenoceptor blocking | [5][6] |
| Isoaaptamine | Aaptos sponges | Apoptosis induction in leukemia cells | [3] |
| Demethyl(oxy)aaptamine | Aaptos suberitoides | Cytotoxic against various cancer cell lines | [7] |
| 3-Amino demethyl(oxy)aaptamine | Aaptos suberitoides | Cytotoxic against murine lymphoma cells | [8] |
| Suberitines A-D | Aaptos suberitoides | Novel 1,6-naphthyridine alkaloids | [3] |
These natural products serve as an inspiration for the design of synthetic libraries based on the 1,6-naphthyridine core. The inherent bioactivity of this scaffold underscores its potential as a pharmacophore.
Synthetic Approaches to this compound Derivatives
The this compound core is primarily accessed through synthetic organic chemistry. A particularly effective and mild method involves the acid-mediated intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles.[9][10] This approach utilizes the cyano group as a one-carbon synthon to construct the second pyridine ring.
General Synthetic Workflow
The synthesis of fused polycyclic 1,6-naphthyridin-4-amines can be generalized by the following workflow, which showcases a Friedel-Crafts-type annulation.
Caption: General workflow for the synthesis of 1,6-naphthyridin-4-amines.
This synthetic strategy is notable for its good to excellent yields and its applicability to gram-scale synthesis.[9] It also allows for the construction of diverse tri-, tetra-, and pentacyclic derivatives.
Biological Activities of Synthetic this compound Derivatives
The synthetic efforts towards 1,6-naphthyridin-4-amines are driven by their potential as therapeutic agents. Fused benzo[2][4]naphthyridines, a prominent subclass, have demonstrated a wide array of biological activities.
Table 2: Biological Activities of Synthetic Benzo[2][4]naphthyridine Derivatives
| Activity | Target/Assay | Reference(s) |
| MAO B Inhibition | Monoamine Oxidase B | [9] |
| PDE5 Inhibition | Phosphodiesterase 5 | [9] |
| BTK Inhibition | Bruton's Tyrosine Kinase | [9] |
| Topo I Inhibition | Topoisomerase I | [9] |
| Antimalarial Activity | Plasmodium falciparum | [9] |
| Noradrenaline Uptake Inhibition | Norepinephrine Transporter | [9] |
The diverse bioactivities of these synthetic derivatives highlight the importance of the this compound scaffold in medicinal chemistry research.
Experimental Protocols
General Procedure for the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines
This protocol is adapted from the mild synthesis method reported for tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines.[9][10]
Materials:
-
4-(Arylamino)nicotinonitrile precursor
-
Trifluoromethanesulfonic acid (CF3SO3H) or Sulfuric acid (H2SO4)
-
Dichloromethane (DCM) (if not using neat acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of the 4-(arylamino)nicotinonitrile (1.0 eq) in dichloromethane (if applicable), add the acid catalyst (e.g., CF3SO3H, 10.0 eq) at room temperature. Alternatively, the substrate can be treated with the pure acid.
-
Stir the reaction mixture at room temperature for 0.5 to 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into an ice-cold saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired fused polycyclic this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for a standard MTT cytotoxicity assay.
Conclusion and Future Outlook
The this compound core stands as a testament to the power of synthetic chemistry in generating novel molecular scaffolds with significant therapeutic potential. While not found in nature, its design is undoubtedly inspired by the biological activities of naturally occurring 1,6-naphthyridine alkaloids. The synthetic accessibility and the diverse range of biological activities associated with its derivatives make the this compound scaffold a highly attractive starting point for the development of new drugs. Future research will likely focus on expanding the structural diversity of this core, elucidating the mechanisms of action for its most potent derivatives, and optimizing their pharmacokinetic and pharmacodynamic properties for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A functional scaffold in marine alkaloid: an anticancer moiety for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aaptamine Derivatives with Antifungal and Anti-HIV-1 Activities from the South China Sea Sponge Aaptos aaptos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Unveiling the Mechanisms of Action of 1,6-Naphthyridin-4-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine-4-amine scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active molecules. Compounds incorporating this structure have shown promise in treating a variety of diseases by interacting with a wide array of biological targets. This in-depth technical guide provides a comprehensive overview of the predominant mechanisms of action for this class of compounds, focusing on phosphodiesterase 10A (PDE10A) inhibition, antiviral activity through respiratory syncytial virus (RSV) fusion protein inhibition, and modulation of the complement C5a receptor. This guide also touches upon the potential for kinase inhibition. Detailed experimental protocols for key assays, quantitative data, and visual diagrams of signaling pathways and workflows are presented to facilitate a deeper understanding and further research in this field.
Phosphodiesterase 10A (PDE10A) Inhibition: A Focus on Neurological Disorders
Derivatives of 1,6-naphthyridin-4-amine have emerged as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, which are vital for neuronal function.[1] Inhibition of PDE10A enhances this signaling, offering a therapeutic strategy for neurological and psychiatric disorders like schizophrenia.[1][2]
A prime example of a this compound derivative targeting PDE10A is MK-8189 , which is under investigation for the treatment of schizophrenia.[3][4][5][6]
Quantitative Data: Potency and Selectivity of MK-8189
| Compound | Target | Assay Type | Value | Reference |
| MK-8189 | Human PDE10A | Functional Ki | 0.029 nM | [1][2][7] |
| MK-8189 | Human PDE10A | Cellular IC50 | 1.6 nM | [1][2] |
Signaling Pathway: PDE10A Inhibition
The inhibition of PDE10A by this compound derivatives like MK-8189 leads to an increase in intracellular levels of cAMP and cGMP. This, in turn, modulates the activity of downstream effectors such as protein kinases, which can rectify dysfunctional neuronal signaling implicated in schizophrenia.[2]
Experimental Protocol: PDE10A Inhibition Assay (Fluorescence Polarization)
The functional activity of PDE10A inhibitors is commonly assessed using a fluorescence polarization assay, which measures the inhibition of cAMP or cGMP hydrolysis.[1][2]
Objective: To determine the in vitro potency (IC50 or Ki) of a this compound derivative against PDE10A.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled cAMP or cGMP substrate
-
PDE10A assay buffer
-
Test compound (this compound derivative)
-
384-well microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the PDE10A enzyme and the test compound at various concentrations.
-
Initiation: Start the reaction by adding the fluorescently labeled cAMP or cGMP substrate.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for enzymatic hydrolysis of the substrate.
-
Detection: Measure the fluorescence polarization of each well using a plate reader. The degree of polarization is inversely proportional to the amount of hydrolyzed substrate.
-
Data Analysis: Plot the fluorescence polarization signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Antiviral Activity: RSV Fusion Protein Inhibition
Certain this compound derivatives have demonstrated potent antiviral activity, specifically against the Respiratory Syncytial Virus (RSV). These compounds act as fusion inhibitors, targeting the RSV fusion (F) protein, which is essential for the virus's entry into host cells.
Ziresovir (RO-0529) is a notable example of a this compound-containing RSV fusion inhibitor.[8][9] It has shown efficacy against both laboratory strains and clinical isolates of RSV.[8]
Quantitative Data: Anti-RSV Activity of Ziresovir
| Compound | Virus Strain | Assay Type | Value (EC50) | Reference |
| Ziresovir (RO-0529) | RSV (unspecified) | Antiviral Activity | 3 nM | [9] |
| Ziresovir (RO-0529) | RSV Long strain | CPE Assay | 2 nM | [8] |
Mechanism of Action: RSV Fusion Inhibition
The RSV F protein mediates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cell. This compound derivatives like Ziresovir bind to the F protein, preventing the conformational changes necessary for membrane fusion. This effectively blocks viral entry and subsequent replication.[8][10]
Experimental Protocol: Cytopathic Effect (CPE) Assay
The antiviral activity of RSV inhibitors is often quantified using a cytopathic effect (CPE) assay. This assay measures the ability of a compound to protect host cells from the virus-induced damage and death.[8]
Objective: To determine the in vitro efficacy (EC50) of a this compound derivative against RSV.
Materials:
-
Host cells susceptible to RSV infection (e.g., HEp-2 cells)
-
RSV stock
-
Cell culture medium
-
Test compound (this compound derivative)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Virus Infection: Infect the cells with a predetermined amount of RSV. Include uninfected and untreated virus-infected controls.
-
Incubation: Incubate the plate for several days to allow for viral replication and the development of cytopathic effects.
-
Assessment of Cell Viability: Add a cell viability reagent to each well and measure the signal (e.g., absorbance or luminescence) using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the test compound concentration. Fit the data to a dose-response curve to calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.
C5a Receptor Modulation: Targeting Inflammation
Some derivatives of the 1,6-naphthyridine scaffold have been investigated as modulators of the complement C5a receptor (C5aR).[11] The C5a receptor is a G-protein coupled receptor that plays a critical role in the inflammatory response.[11] Modulation of this receptor can have significant therapeutic implications for inflammatory diseases.
Mechanism of Action: C5a Receptor Antagonism
C5a is a potent pro-inflammatory peptide that, upon binding to its receptor C5aR on immune cells, triggers a signaling cascade leading to chemotaxis, release of inflammatory mediators, and increased intracellular calcium levels.[11][12] this compound-based C5aR modulators can act as antagonists, blocking the binding of C5a and thereby inhibiting the downstream inflammatory signaling.
Experimental Protocol: C5a-Induced Calcium Mobilization Assay
A common method to assess the activity of C5a receptor modulators is to measure their effect on C5a-induced intracellular calcium mobilization in cells expressing the receptor.[12][13][14][15][16]
Objective: To determine if a this compound derivative can inhibit C5a-induced calcium flux.
Materials:
-
Cells expressing the C5a receptor (e.g., U937-C5aR cells)[15]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4 AM)[15][16]
-
Recombinant human C5a
-
Test compound (this compound derivative)
-
Assay buffer
-
Fluorometric imaging plate reader or flow cytometer
Procedure:
-
Cell Loading: Incubate the C5aR-expressing cells with a calcium-sensitive fluorescent dye.
-
Compound Pre-incubation: Pre-incubate the dye-loaded cells with the test compound or vehicle control.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
C5a Stimulation: Add C5a to the cells to induce calcium mobilization.
-
Signal Detection: Continuously measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Compare the C5a-induced calcium response in the presence and absence of the test compound. A reduction in the fluorescence signal in the presence of the compound indicates antagonistic activity.
Kinase Inhibition: An Emerging Area of Investigation
The 1,6-naphthyridine scaffold has also been identified in compounds with kinase inhibitory activity.[17][18] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. While specific quantitative data for a this compound derivative as a kinase inhibitor is not detailed in the provided search results, the general approach to assessing kinase inhibition is well-established.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A variety of assay formats can be used to determine the inhibitory activity of a compound against a specific kinase. These assays typically measure the phosphorylation of a substrate by the kinase.
Objective: To determine the IC50 of a this compound derivative against a target kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-32P]-ATP, or used in conjunction with a detection system)
-
Kinase assay buffer
-
Test compound
-
Detection reagents (e.g., phosphospecific antibodies, scintillation counter, or luminescence-based ATP detection kit)
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., microplate well), combine the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at an optimal temperature for a set period.
-
Reaction Termination: Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
Detection of Phosphorylation: Quantify the amount of phosphorylated substrate using an appropriate detection method.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
Conclusion
The this compound core is a versatile scaffold that has given rise to compounds with diverse and potent pharmacological activities. The primary mechanisms of action explored to date include the inhibition of PDE10A for neurological disorders, the inhibition of RSV fusion for antiviral therapy, and the modulation of the C5a receptor for inflammatory conditions, with kinase inhibition also being a potential area for further investigation. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of new therapeutics based on the this compound framework.
References
- 1. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. matilda.science [matilda.science]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection Protocol of C5a-Mediated Increase in Intracellular Calcium - Creative Biolabs [creative-biolabs.com]
- 14. ovid.com [ovid.com]
- 15. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 16. Calcium mobilization in C5a-stimulated adult and newborn bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Rise of 1,6-Naphthyridin-4-amine: A Versatile Scaffold for Kinase Inhibition in Oncology
A Technical Guide for Researchers and Drug Development Professionals
The 1,6-naphthyridine core, particularly its 4-amine substituted derivatives, has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential as a potent and selective inhibitor of various protein kinases implicated in cancer. This technical guide provides an in-depth analysis of the 1,6-naphthyridin-4-amine core as a kinase inhibitor, consolidating key findings on its activity against critical oncogenic kinases, including RET, c-Met, FGFR4, and mTOR. This document details structure-activity relationships (SAR), provides comprehensive experimental protocols for synthesis and biological evaluation, and visualizes key concepts through signaling pathway and workflow diagrams.
The 1,6-Naphthyridine Scaffold: A Foundation for Kinase Selectivity
The rigid, bicyclic structure of the 1,6-naphthyridine ring system provides a robust platform for the strategic placement of various substituents to achieve high affinity and selectivity for the ATP-binding pocket of target kinases. The 4-amino group serves as a key hydrogen bond donor, a common feature in many kinase inhibitors, while modifications at other positions of the naphthyridine core allow for the fine-tuning of inhibitory activity and pharmacokinetic properties.
Targeting Key Oncogenic Kinases with this compound Derivatives
Research has demonstrated the versatility of the this compound scaffold in targeting a range of kinases driving tumor progression.
RET Kinase Inhibition
Rearranged during transfection (RET) is a receptor tyrosine kinase whose aberrant activation through mutations or fusions is a key driver in various cancers, including non-small cell lung cancer and thyroid carcinoma. Derivatives of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine have been identified as potent inhibitors of both wild-type and mutant RET kinase, including those conferring resistance to existing therapies.
Table 1: Inhibitory Activity of Representative 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine Derivatives against RET Kinase
| Compound | RET IC50 (nM) | RET G810R IC50 (nM) | RET G810S IC50 (nM) | RET G810C IC50 (nM) |
| 20p | - | 5.7 | 8.3 | 6.2 |
| Selpercatinib | - | 95.3 | 244.1 | 157.9 |
Data extracted from a study on RET and RET solvent-front mutant inhibitors.[1]
c-Met Kinase Inhibition
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, survival, and metastasis. Fused heterocyclic derivatives of 1,6-naphthyridine, such as 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-ones, have shown promise as c-Met inhibitors.
Table 2: Inhibitory Activity of a Representative 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one Derivative against c-Met Kinase
| Compound | c-Met IC50 (µM) |
| 2t | 2.6 |
Data from a study on 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.[3]
FGFR4 Kinase Inhibition
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, contributes to the pathogenesis of several cancers, including hepatocellular carcinoma. Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4.
Table 3: Inhibitory Activity of a Representative 1,6-Naphthyridine-2-one Derivative against FGFR4 Kinase
| Compound | FGFR4 IC50 (nM) |
| 19g | Not explicitly stated, but demonstrated excellent potency |
Information is based on a study of 1,6-naphthyridine-2-one derivatives as FGFR4 inhibitors.[4]
mTOR Kinase Inhibition
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Benzo[h][1][2]naphthyridin-2(1H)-one derivatives, such as Torin1, have been identified as highly potent and selective inhibitors of mTOR.
Table 4: Inhibitory Activity of Torin1 against mTOR and PI3K
| Compound | mTORC1 Cellular EC50 (nM) | mTORC2 Cellular EC50 (nM) | PI3K Cellular EC50 (nM) |
| Torin1 (26) | 2 | 10 | 1800 |
Data from the discovery of Torin1 as a potent mTOR inhibitor.[5]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound core and the biological evaluation of its derivatives as kinase inhibitors.
General Synthesis of the this compound Core
A common synthetic route to the this compound scaffold involves a Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitrile precursors.
Protocol 1: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines
-
Starting Material: 4-(Arylamino)nicotinonitrile.
-
Reaction: To a solution of the 4-(arylamino)nicotinonitrile precursor in a suitable solvent (e.g., dichloromethane), add a strong acid catalyst such as trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4).
-
Reaction Conditions: Stir the reaction mixture at room temperature for a period ranging from 30 minutes to 4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: Upon completion, quench the reaction by carefully adding a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fused this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.
Protocol 2: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (this compound derivative) in the kinase assay buffer. Ensure the final DMSO concentration is ≤ 1%.
-
Prepare a mixture of the target kinase and its specific substrate in the kinase assay buffer.
-
-
Reaction Setup (384-well plate):
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Gently mix and pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Kinase Reaction Initiation:
-
Add 2 µL of ATP solution in kinase assay buffer to each well to start the reaction.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Kinase Inhibition Assay (Western Blot Analysis)
This protocol assesses the ability of a this compound derivative to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.
Protocol 3: Western Blot for Cellular Phosphorylation
-
Cell Culture and Treatment:
-
Culture a cancer cell line expressing the target kinase in the appropriate medium.
-
Treat the cells with varying concentrations of the this compound derivative for a specified duration. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities. To ensure equal protein loading, re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin).
-
Normalize the intensity of the phospho-protein band to the total protein or housekeeping protein band to determine the extent of phosphorylation inhibition.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the complex signaling pathways and experimental workflows discussed in this guide.
Caption: RET Signaling Pathway Inhibition.
Caption: c-Met Signaling Pathway Inhibition.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors for cancer therapy. Its adaptability allows for the generation of potent and selective inhibitors against a range of key oncogenic kinases. The detailed experimental protocols and visualized workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance this important class of therapeutic agents. Further exploration of this scaffold is warranted to unlock its full potential in the fight against cancer.
References
"1,6-Naphthyridin-4-amine" role in medicinal chemistry
An In-depth Technical Guide to the 1,6-Naphthyridin-4-amine Core in Medicinal Chemistry
Introduction
The 1,6-naphthyridine scaffold is a heterocyclic aromatic compound composed of two fused pyridine rings. It is considered a "privileged structure" in medicinal chemistry, a framework that is capable of providing ligands for diverse biological receptors. This scaffold is prevalent in numerous natural products and synthetic pharmaceutical molecules, exhibiting a wide array of biological activities. Derivatives of 1,6-naphthyridine have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Among the various isomers, the this compound moiety has emerged as a particularly valuable pharmacophore in modern drug discovery. Its unique electronic properties and structural rigidity allow for specific and high-affinity interactions with a range of biological targets, most notably protein kinases and phosphodiesterases. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, highlighting their pivotal role in the development of novel therapeutics.
Synthesis of the this compound Core
The construction of the this compound scaffold has been approached through several synthetic strategies. While traditional methods like the Skraup reaction were explored, they often involved harsh conditions and resulted in modest yields. Modern methodologies have focused on milder, more efficient, and versatile routes.
A prominent and recently developed strategy involves the acid-mediated intramolecular Friedel–Crafts-type cyclization of 4-(arylamino)nicotinonitrile precursors. This approach is advantageous as it is often performed under mild conditions, proceeds with good to excellent yields, and can be scaled up. The cyano group cleverly acts as a one-carbon synthon to form the second ring, directly installing the critical 4-amino group. An alternative, though lower-yielding, historical method is the BF3·Et2O-mediated Friedländer annulation.
Experimental Protocol: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines via Friedel–Crafts Cycloaromatisation
This protocol is based on the mild and effective method for accessing fused polycyclic this compound derivatives via CF3SO3H- or H2SO4-mediated cycloaromatisation of 4-(arylamino)nicotinonitrile precursors.
Starting Material: 4-(Phenylamino)quinoline-3-carbonitrile (as a model substrate).
Procedure:
-
The starting substrate, 4-(arylamino)nicotinonitrile (1.0 mmol), is added to the acidic reagent (e.g., pure trifluoromethanesulfonic acid, CF3SO3H, 2.0 mL) in a reaction vessel at room temperature.
-
The reaction mixture is stirred at room temperature for a duration of 0.5 to 4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into an ice-water bath to quench the reaction.
-
The aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate (NaHCO3) solution until a pH of approximately 7-8 is reached.
-
The resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with water and then purified, typically by recrystallization from a suitable solvent (e.g., hot ethanol) or by column chromatography on silica gel, to afford the pure fused this compound product.
This method has been shown to produce yields ranging from 41% to 98%.
Caption: General workflow for the acid-mediated synthesis of 1,6-naphthyridin-4-amines.
Medicinal Chemistry Applications and Biological Activities
The 1,6-naphthyridine core, and specifically the 4-amine substituted variant, is a versatile scaffold for targeting various enzymes and receptors implicated in disease.
Kinase Inhibitors
A primary application of the this compound scaffold is in the development of protein kinase inhibitors for cancer therapy.
-
AXL Inhibitors: The 1,6-naphthyridinone series has been optimized to yield potent and selective type II AXL kinase inhibitors. Starting from a dual MET/AXL inhibitor, molecular modeling guided the design to improve AXL potency and selectivity over the highly homologous MET kinase. The lead compound, 25c, demonstrated an IC50 of 1.1 nM for AXL and showed significant antitumor efficacy in a xenograft model.
-
RET Inhibitors: To combat acquired resistance to second-generation RET inhibitors like selpercatinib, a class of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives was developed. These compounds are potent inhibitors of both wild-type RET and clinically relevant solvent-front mutants (e.g., RET G810R/S/C). The representative compound 20p showed IC50 values in the low nanomolar range (5.7-8.3 nM) against these mutants, being 15-29 times more potent than selpercatinib.
-
FGFR4 Inhibitors: Aberrant Fibroblast Growth Factor Receptor 4 (FGFR4) signaling is implicated in several cancers, including colorectal and hepatocellular carcinoma (HCC). Novel series of 1,6-naphthyridin-2-one derivatives have been developed as potent and selective FGFR4 inhibitors. Compound 19g was identified as a promising candidate for colorectal cancer, demonstrating excellent kinase selectivity and significant tumor inhibition in a HCT116 xenograft model. For HCC, compound A34 showed potent FGFR4 inhibition, excellent anti-proliferative activity, and remarkable antitumor efficacy in a Hep-3B xenograft model.
-
mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth. Starting from a screening hit, medicinal chemistry efforts led to the development of Torin1, a tricyclic benzo[h]naphthyridin-2(1H)-one. Torin1 is a highly potent and selective mTOR inhibitor, inhibiting mTORC1 and mTORC2 at low nanomolar concentrations with over 1,000-fold selectivity against PI3K. It proved efficacious in a U87MG xenograft model.
-
c-Met Inhibitors: By incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, a new class of c-Met kinase inhibitors based on the 1H-imidazo[4,5-h]naphthyridin-2(3H)-one core was identified. Structure-activity relationship (SAR) studies revealed that an N-1 alkyl substituent with a terminal amino group and a hydrophobic group at the N-3 position were crucial for potent inhibition.
Phosphodiesterase Type 4 (PDE4) Inhibitors
The 1,6-naphthyridine scaffold has also been utilized to develop inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme in the inflammatory cascade.
-
Inhaled PDE4 Inhibitors: A series of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones were rationally designed as inhaled PDE4 inhibitors for respiratory diseases. Through structure-based design targeting the enzyme's metal-binding and solvent-filled pockets, compounds with double-digit picomolar enzymatic potencies were achieved. X-ray crystallography confirmed the binding mode of this novel template. These compounds showed in vivo efficacy in a rat lung neutrophilia model when administered as a suspension microspray.
Other Biological Activities
Derivatives of the broader 1,6-naphthyridine scaffold have demonstrated a wide range of other bioactivities, including:
-
Inhibition of Monoamine Oxidase B (MAO B), PDE5, Bruton's tyrosine kinase (BTK), Topoisomerase I (Topo I), and human Acetylcholinesterase (hAChE).
-
Antimalarial activity.
-
Cytotoxicity against various human cancer cell lines, including HeLa (cervical), HL-60 (leukemia), and PC-3 (prostate).
Quantitative Data Summary
The following tables summarize the reported biological activity for key this compound derivatives.
Table 1: Kinase Inhibitor Potency
| Compound | Target Kinase | IC50 (nM) | Cell Line / Model | Reference |
|---|---|---|---|---|
| 25c | AXL | 1.1 | BaF3/TEL-AXL Xenograft | |
| 20p | RET G810R | 5.7 | Biochemical Assay | |
| 20p | RET G810S | 8.3 | Biochemical Assay | |
| Selpercatinib | RET G810R | 95.3 | Biochemical Assay | |
| 19g | FGFR4 | N/A | HCT116 Xenograft | |
| A34 | FGFR4 | N/A | Hep-3B Xenograft | |
| Torin1 | mTOR (cellular) | 2-10 | U87MG Xenograft |
| 2t | c-Met | 2600 | BaF3-TPR-Met cells | |
Table 2: PDE4 Inhibitor Potency
| Compound Class | Target | Potency | In Vivo Model | Reference |
|---|
| 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones | PDE4 | Subnanomolar to picomolar | Rat Lung Neutrophilia | |
Structure-Activity Relationships (SAR) and Design Strategies
The development of potent and selective agents based on the this compound core relies on a deep understanding of its structure-activity relationships.
-
Bioisosterism: The 1,6-naphthyridine nucleus itself can be considered a bioisostere of other bicyclic systems like quinoline or pyrido[2,3-d]pyrimidines. Bioisosteric replacement is a key strategy to modulate physicochemical properties like solubility and polarity while maintaining or improving biological activity. For example, comparing 1,6-naphthyridines with their corresponding pyrido[2,3-d]pyrimidine analogs showed little difference in kinase inhibitory potency, suggesting the 1-aza atom in the latter was not critical for binding in that series.
-
Targeting Selectivity: A major challenge in kinase inhibitor design is achieving selectivity. For the AXL inhibitor series, efforts focused on structural modifications to circumvent inhibition of the closely related MET kinase. For mTOR inhibitors, exploration of the piperazine acyl moiety on the benzo[h]naphthyridin-2(1H)-one core was critical for achieving high selectivity over PI3K.
-
Overcoming Resistance: In the case of RET inhibitors, the design strategy explicitly targeted solvent-front mutations that confer resistance to existing drugs. The addition of the 7-(1-methyl-1H-pyrazol-4-yl) group was a key modification that enabled potent inhibition of these resistant mutants.
An In-depth Technical Guide to 1,6-Naphthyridin-4-amine Structural Analogs and Their Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This technical guide focuses on the structural analogs of 1,6-naphthyridin-4-amine and their potent activity as kinase inhibitors, providing a comprehensive resource for researchers in drug discovery and development. This document summarizes key structure-activity relationships (SAR), provides detailed experimental methodologies for relevant assays, and visualizes associated signaling pathways.
Structure-Activity Relationship (SAR) of 1,6-Naphthyridine Analogs as Kinase Inhibitors
The kinase inhibitory potency and selectivity of 1,6-naphthyridine-based compounds are highly dependent on the nature and position of substituents on the core scaffold. Modifications at various positions have been explored to optimize activity against a range of kinase targets, including Cyclin-Dependent Kinase 5 (CDK5), AXL receptor tyrosine kinase, and the mammalian target of rapamycin (mTOR).
Substituted 1,6-Naphthyridines as CDK5 Inhibitors
A series of novel substituted 1,6-naphthyridines have been investigated as potent inhibitors of CDK5, a kinase implicated in kidney diseases.[1] The general structure-activity relationships are summarized below.
Table 1: Structure-Activity Relationship of Substituted 1,6-Naphthyridines as CDK5 Inhibitors [1]
| Compound/Series | R1 Substituent | R2 Substituent | R3 Substituent | CDK5 IC50 (nM) |
| General Scaffold | Varied aryl and heteroaryl groups | H, alkyl, substituted alkyl | H, halo, alkyl, etc. | A, B, C, D |
For CDK5 IC50: “A” means <10 nM; “B” means 10–100 nM; “C” means >100 nM to ≤ 1 μM; “D” means >1 μM.[1]
Key SAR observations for CDK5 inhibition include:
-
The nature of the substituent at the R1 position significantly influences potency.
-
Modifications at the R2 and R3 positions are tolerated and can be used to modulate physicochemical properties.
1,6-Naphthyridin-4-one Derivatives as AXL Inhibitors
While not strictly this compound analogs, the closely related 1,6-naphthyridin-4-one scaffold has yielded highly potent AXL inhibitors. Structure-based drug design and scaffold hopping have led to the discovery of compounds with low nanomolar potency.[2][3]
Table 2: Representative 1,6-Naphthyridin-4-one AXL Inhibitors
| Compound | Key Structural Features | AXL IC50 (nM) | Reference |
| 13c | N-substituted with a specific phenyl group | 3.2 ± 0.3 | [2] |
| 25c | Quinazoline moiety at the C7 position | 1.1 | [3] |
These findings suggest that the 1,6-naphthyridine core is a viable starting point for the development of potent and selective AXL inhibitors.
Benzo[h][1][4]naphthyridin-2(1H)-one Derivatives as mTOR Inhibitors
Elaboration of the 1,6-naphthyridine scaffold into a tricyclic benzo[h][1][4]naphthyridin-2(1H)-one system has produced highly potent and selective mTOR inhibitors, such as Torin1 and Torin2.[5][6]
Table 3: Activity of Benzo[h][1][4]naphthyridin-2(1H)-one Analogs as mTOR Inhibitors
| Compound | R1 Substituent | R2 Substituent | mTOR IC50 (nM) (Biochemical) | mTOR EC50 (nM) (Cellular) | PI3K EC50 (nM) (Cellular) | Reference |
| Torin1 | 3-(trifluoromethyl)phenyl | 4-propionylpiperazin-1-yl | - | 2 | 1800 | [5] |
| Torin2 | 3-(trifluoromethyl)phenyl | 6-aminopyridin-3-yl | - | 0.25 | 200 | [6] |
The SAR studies on these complex analogs highlight the importance of specific substitutions at the 1 and 9 positions for achieving high potency and selectivity.
Key Signaling Pathways and Visualization
The therapeutic potential of this compound analogs stems from their ability to modulate critical signaling pathways implicated in various diseases. Below are representations of key pathways targeted by these inhibitors.
AXL Signaling Pathway
AXL, a receptor tyrosine kinase, plays a significant role in tumor progression, metastasis, and drug resistance. Its signaling cascade involves multiple downstream effectors that promote cell survival, proliferation, and migration.
Caption: AXL Signaling Pathway.
mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors and nutrients to control these fundamental cellular processes.
Caption: Simplified mTORC1 Signaling Pathway.
CDK5 Signaling in Kidney Disease
In the context of kidney disease, CDK5 has been shown to play a role in podocyte injury and tubulointerstitial fibrosis.
Caption: CDK5 Signaling in Diabetic Nephropathy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
General Procedure for Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines
A mild and straightforward synthetic route to tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines involves a Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles.[7]
Materials:
-
4-(Arylamino)nicotinonitrile precursor
-
Trifluoromethanesulfonic acid (CF3SO3H) or Sulfuric acid (H2SO4)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the 4-(arylamino)nicotinonitrile precursor in the chosen solvent.
-
Add CF3SO3H or H2SO4 to the solution.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 0.5-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding the mixture to ice-water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography to afford the desired fused polycyclic this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against various kinases can be determined using a variety of in vitro kinase assay formats, such as mobility shift assays, radiometric assays, or luminescence-based assays (e.g., ADP-Glo™). The following is a general protocol for a luminescence-based kinase assay.
Materials:
-
Recombinant kinase (e.g., CDK5, AXL, mTOR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Plate Setup: Add the diluted compounds or vehicle control (DMSO in buffer) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a mixture of the recombinant kinase and its substrate in the kinase assay buffer and add it to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the design and development of potent and selective kinase inhibitors. The structure-activity relationships highlighted in this guide, along with the provided experimental protocols and pathway visualizations, offer a valuable resource for researchers aiming to exploit this chemical space for therapeutic benefit. Further exploration of substitutions on the this compound core is warranted to develop novel drug candidates targeting a range of kinases implicated in human diseases.
References
- 1. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1,6-Naphthyridin-4-amine: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic analysis of 1,6-Naphthyridin-4-amine and its derivatives, with a focus on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). This document is intended for researchers, scientists, and professionals in the field of drug development who are working with this heterocyclic scaffold.
Core Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its core structure.
High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Ionization Mode |
| This compound | C₈H₇N₃ | 145.06399 | ESI+ |
Note: The calculated exact mass is for the protonated species [M+H]⁺.
¹H NMR Spectroscopic Data
No experimental ¹H NMR data for this compound was found. The following table provides data for the parent 1,6-Naphthyridine for reference.
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1,6-Naphthyridine | CDCl₃ | 9.28, 9.10, 8.76, 8.28, 7.93, 7.52[1] |
¹³C NMR Spectroscopic Data
No experimental ¹³C NMR data for this compound was found. The following table provides data for the parent 1,6-Naphthyridine for reference.
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1,6-Naphthyridine | Not Specified | Data not available in search results[2] |
Experimental Protocols
The following are generalized experimental protocols for NMR and HRMS analysis based on methodologies reported for derivatives of this compound.
NMR Spectroscopy
NMR spectra are typically recorded on a 400 MHz spectrometer.[3] The samples are dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).
¹H NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum at a frequency of 400 MHz.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard.
¹³C NMR Spectroscopy:
-
Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent).
-
Acquire the ¹³C NMR spectrum at a frequency of 100 or 125 MHz.
-
Proton decoupling is typically used to simplify the spectrum.
-
Process the data similarly to the ¹H NMR spectrum.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis is commonly performed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The instrument is calibrated using a known standard to ensure high mass accuracy.
Synthetic Workflow and Characterization
The synthesis of fused polycyclic 1,6-naphthyridin-4-amines often involves an acid-mediated intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles.[4][5] This synthetic approach provides a versatile method for creating a variety of derivatives based on the 1,6-naphthyridine scaffold.
The diagram above illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound derivatives. The process begins with a 4-(arylamino)nicotinonitrile precursor which undergoes an acid-mediated cyclization to form the desired 1,6-naphthyridine product. The structure of the final compound is then confirmed using NMR spectroscopy and HRMS.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. rkmmanr.org [rkmmanr.org]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to 1,6-Naphthyridin-4-amine and its Fused Polycyclic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,6-naphthyridin-4-amine and its fused polycyclic derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the prevalence of the 1,6-naphthyridine scaffold in biologically active molecules and their potential as kinase inhibitors for cancer therapy.
Core Structure and Derivatives
The foundational structure is this compound, a bicyclic heteroaromatic compound. The fusion of additional rings to this core structure gives rise to a diverse range of polycyclic derivatives, including tri-, tetra-, and pentacyclic systems. These fused derivatives, such as benzo[b][1][2]naphthyridin-10-amine, exhibit a wide array of biological activities and have been explored for their applications as fluorophores and in drug discovery.[1]
Synthesis of this compound and its Fused Derivatives
A mild and efficient synthetic route to produce fused polycyclic 1,6-naphthyridin-4-amines involves a Friedel–Crafts-type intramolecular cycloaromatisation.[3][4] This method utilizes 4-(arylamino)nicotinonitriles as precursors, where the cyano group acts as a one-carbon synthon. The reaction is typically mediated by strong acids like trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) and can be performed on a gram scale with good to excellent yields.[3][4]
Biological Activities and Therapeutic Potential
The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[6] Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects, including:
-
Anticancer Activity: This is the most extensively studied application. Various derivatives have shown potent cytotoxic effects against a range of human cancer cell lines, including cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancers.[2]
-
Kinase Inhibition: A significant mechanism of the anticancer activity of these compounds is the inhibition of protein kinases. Fused polycyclic derivatives of the related 1,6-naphthyridin-2(1H)-one have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and c-Met kinase, both of which are implicated in the progression of various cancers.[6][7]
-
Other Activities: The 1,6-naphthyridine core has also been associated with inhibitory activity against Monoamine Oxidase B (MAO B), Phosphodiesterase 5 (PDE5), Bruton's Tyrosine Kinase (BTK), Topoisomerase I (Topo I), human Acetylcholinesterase (hAChE), and noradrenaline uptake, as well as demonstrating antimalarial properties.[3]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of naphthyridine derivatives against various human cancer cell lines. It is important to note that these are not all this compound derivatives, but they provide insight into the anticancer potential of the broader naphthyridine class.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | Reference |
| Colchicine (Reference) | 23.6 | 7.8 | 19.7 | [2] |
| Compound 14 | 2.6 | 1.5 | 2.7 | [2] |
| Compound 15 | 2.3 | 0.8 | 11.4 | [2] |
| Compound 16 | 0.7 | 0.1 | 5.1 | [2] |
Note: Compounds 14, 15, and 16 are naphthyridine derivatives with a C-2 naphthyl ring, which was found to be beneficial for potent activity.[2]
A fused 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one derivative, Compound 2t , exhibited a c-Met kinase inhibitory activity with an IC50 of 2.6 µM .[8]
Signaling Pathways and Mechanisms of Action
As kinase inhibitors, 1,6-naphthyridine derivatives can modulate key signaling pathways involved in cancer cell proliferation, survival, and migration.
FGFR4 Signaling Pathway
The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, when aberrantly activated, can drive the progression of various cancers, including colorectal cancer.[7] Inhibition of FGFR4 by 1,6-naphthyridine-2-one derivatives has been shown to disrupt the phosphorylation of FGFR4 and its downstream signaling proteins.[7]
Caption: FGFR4 Signaling Pathway and Inhibition.
c-Met Signaling Pathway
The c-Met (or hepatocyte growth factor receptor) signaling pathway is another critical driver of tumorigenesis. Its aberrant activation can lead to increased cell proliferation, survival, motility, and invasion. Fused derivatives of 1,6-naphthyridine have been developed as c-Met kinase inhibitors.[8]
Caption: c-Met Signaling Pathway and Inhibition.
Experimental Protocols
Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines
The following is a general experimental protocol for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines via CF3SO3H- or H2SO4-mediated cycloaromatisation of 4-(arylamino)nicotinonitrile precursors.[3]
General Procedure:
-
To a solution of the 4-(arylamino)nicotinonitrile (1.0 mmol) in an appropriate solvent (e.g., dichloromethane), add the acid (CF3SO3H or H2SO4, typically in excess) at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 0.5-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fused polycyclic this compound.
Caption: General Synthesis Workflow.
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.
General Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.
General Protocol for an ADP-Glo™ Kinase Assay (for FGFR4 or c-Met):
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound (at various concentrations), the kinase (e.g., recombinant human FGFR4 or c-Met), and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for about 30 minutes.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Logical Relationships and Future Directions
The this compound core provides a versatile scaffold for the development of novel therapeutic agents. The ability to create fused polycyclic derivatives allows for the fine-tuning of their physicochemical and pharmacological properties.
Caption: Logical Relationships of this compound Derivatives.
Future research in this area will likely focus on:
-
The synthesis of novel derivatives with improved potency and selectivity for specific kinase targets.
-
In-depth structure-activity relationship (SAR) studies to guide the design of more effective compounds.
-
Preclinical and clinical evaluation of the most promising candidates for the treatment of various cancers and other diseases.
This technical guide provides a solid foundation for researchers and drug development professionals working with this compound and its derivatives. The versatility of this scaffold, combined with its demonstrated biological activity, makes it a promising area for continued investigation.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The 1,6-Naphthyridin-4-amine Scaffold: A Versatile Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 1,6-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry. Its rigid structure, coupled with the capacity for diverse substitutions, allows for the precise spatial orientation of functional groups, making it an ideal framework for targeting a wide array of biological macromolecules. Among its derivatives, the 1,6-naphthyridin-4-amine moiety has garnered significant attention, serving as the foundation for numerous potent and selective inhibitors of key enzymes implicated in cancer, neurodegenerative disorders, and other diseases. This technical guide provides a comprehensive overview of the this compound scaffold in drug discovery, detailing its synthesis, biological activities, and the experimental protocols used for its evaluation.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through various synthetic routes. A common and effective method involves the acid-mediated intramolecular Friedel–Crafts-type cyclization of 4-(arylamino)nicotinonitriles.[1][2][3][4][5] This approach is advantageous due to its straightforward nature and the availability of diverse starting materials, allowing for the generation of a wide range of derivatives.
A notable protocol involves the use of strong acids like trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) to promote the intramolecular cycloaromatisation.[1][2][3][4][5] In this reaction, the cyano group acts as a one-carbon synthon, facilitating the formation of the second ring of the naphthyridine core.[1][2][3][4][5] This method has been shown to produce good to excellent yields and is scalable, making it suitable for medicinal chemistry campaigns.[1][2][3][4][5]
Another strategy for constructing the benzo[b][1][6]naphthyridine core involves a condensation reaction between 2-amino-5-cyanobenzoic acid and N-substituted piperidin-4-ones in the presence of phosphorus oxychloride (POCl3). This method has been successfully employed in the synthesis of potent phosphodiesterase 5 (PDE5) inhibitors.
Biological Activities and Therapeutic Targets
Derivatives of the this compound scaffold have demonstrated significant activity against a variety of important therapeutic targets. This versatility underscores the value of this core structure in addressing a broad spectrum of diseases.
Anticancer Activity: Kinase Inhibition
A primary area of application for this compound derivatives is in the development of kinase inhibitors for cancer therapy.[7][8][9] Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The 1,6-naphthyridine scaffold has proven to be an effective framework for designing potent and selective inhibitors of several oncogenic kinases.
RET Kinase: The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase, and its activating mutations or rearrangements are drivers in various cancers, including thyroid and lung cancers.[10] Several 1,6-naphthyridine derivatives have been developed as potent RET inhibitors. For instance, a series of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives have shown excellent inhibitory activity against wild-type RET and its solvent-front mutants that confer resistance to other inhibitors like selpercatinib.[10] The representative compound 20p from this series exhibited IC50 values in the low nanomolar range against RETG810R, RETG810S, and RETG810C mutants, demonstrating its potential to overcome acquired resistance.[10]
FGFR4 Kinase: Fibroblast growth factor receptor 4 (FGFR4) is another tyrosine kinase that, when aberrantly activated, plays a critical role in the progression of hepatocellular carcinoma (HCC) and other cancers.[11][12] Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and selective FGFR4 inhibitors.[11][12] Compound A34 from one such study demonstrated significant FGFR4 inhibitory capability and anti-proliferative activity against FGFR4-dependent HCC cell lines, along with in vivo antitumor efficacy in a xenograft model.[11] Another study identified compound 19g as a potent and selective FGFR4 inhibitor with significant cytotoxic effects against colorectal cancer cell lines and in vivo tumor inhibition in a mouse model.[12]
mTOR Kinase: The mammalian target of rapamycin (mTOR) is a key regulator of cell growth and proliferation, making it a prime target for cancer therapy.[13] A potent and selective mTOR inhibitor, Torin1 , is based on a benzo[h][1][6]naphthyridin-2(1H)-one scaffold.[13] Torin1 inhibits the phosphorylation of both mTORC1 and mTORC2 substrates at nanomolar concentrations and exhibits excellent selectivity over other kinases.[13]
c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in cancer. A class of 1H-imidazo[4,5-h][1][6]naphthyridin-2(3H)-ones has been identified as novel c-Met kinase inhibitors.[14][15] The most potent compound from this series, 2t , displayed a c-Met kinase inhibitory IC50 of 2.6 µM.[14]
Neurodegenerative Diseases: Alzheimer's Disease
The this compound scaffold has also shown promise in the development of therapeutics for Alzheimer's disease.
Phosphodiesterase 5 (PDE5) Inhibition: PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in learning and memory processes.[16][17] Inhibition of PDE5 is a potential therapeutic strategy for Alzheimer's disease. A novel 1,2,3,4-tetrahydrobenzo[b][1][6]naphthyridine analogue, compound 6c , has been identified as a highly potent PDE5 inhibitor with an in vitro IC50 of 0.056 nM and has shown efficacy in a mouse model of Alzheimer's disease.[16][17]
Tau Pathology PET Tracers: Derivatives of the isomeric 1,5-naphthyridin-2-amine have been developed as potential PET tracers for imaging tau pathology, a hallmark of Alzheimer's disease.[18]
Antibacterial Activity
Certain 1,6-naphthyridine derivatives have been investigated for their antibacterial properties, although this application is more prominent for the isomeric 1,8-naphthyridines, which form the core of quinolone antibiotics.[19][20][21][22][23]
Quantitative Data Summary
The following tables summarize the in vitro potency of representative this compound derivatives against their respective targets.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| 20p | RET (G810R mutant) | Biochemical Assay | 5.7 | [10] |
| 20p | RET (G810S mutant) | Biochemical Assay | 8.3 | [10] |
| 20p | RET (G810C mutant) | Biochemical Assay | 7.2 | [10] |
| Selpercatinib | RET (G810R mutant) | Biochemical Assay | 95.3 | [10] |
| A34 | FGFR4 | Biochemical Assay | - | [11] |
| 19g | FGFR4 | Biochemical Assay | - | [12] |
| Torin1 | mTOR | Biochemical Assay | - | [13] |
| 2t | c-Met | Biochemical Assay | 2600 | [14] |
| 6c | PDE5 | Biochemical Assay | 0.056 | [16][17] |
Note: Specific IC50 values for A34, 19g, and Torin1 were not explicitly provided in the abstracts of the cited papers, but they were described as highly potent.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 16 | HeLa (Cervical Cancer) | MTT Assay | 0.7 | [23][24] |
| 16 | HL-60 (Leukemia) | MTT Assay | 0.1 | [23][24] |
| 16 | PC-3 (Prostate Cancer) | MTT Assay | 5.1 | [23][24] |
| 29 | PA-1 (Ovarian Cancer) | Cytotoxicity Assay | 0.41 | [25] |
| 29 | SW620 (Colon Cancer) | Cytotoxicity Assay | 1.4 | [25] |
| 36 | PA-1 (Ovarian Cancer) | Cytotoxicity Assay | 1.19 | [25] |
| 47 | MIAPaCa (Pancreatic Cancer) | Cytotoxicity Assay | 0.41 | [25] |
| 47 | K-562 (Leukemia) | Cytotoxicity Assay | 0.77 | [25] |
Key Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of novel compounds. Below are methodologies for key assays cited in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of a test compound against a target kinase.
1. Reagent Preparation:
- Kinase Buffer: Typically contains a buffer (e.g., 40 mM Tris-HCl, pH 7.5), MgCl2 (e.g., 20 mM), bovine serum albumin (BSA, e.g., 0.1 mg/mL), and dithiothreitol (DTT, e.g., 50 µM).[26][27]
- ATP Solution: Prepared in kinase buffer at a concentration near the Km of the kinase for ATP.[3]
- Kinase Enzyme: Recombinant purified kinase is diluted to the desired concentration in kinase buffer.
- Substrate: A specific peptide or protein substrate for the kinase is prepared in kinase buffer.
- Test Compound: A stock solution is prepared in DMSO and serially diluted.
2. Assay Procedure:
- Add the test compound dilutions or DMSO (vehicle control) to the wells of a microplate (e.g., 384-well).[3]
- Add the diluted kinase enzyme to each well and incubate briefly to allow for compound binding.
- Initiate the kinase reaction by adding the ATP/substrate mixture.[3]
- Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).[3]
3. Detection:
- The kinase activity is measured by quantifying the amount of product (phosphorylated substrate or ADP) formed. Several detection methods are available:
- Radiometric Assay: Uses [γ-³²P]ATP, and the incorporation of the radioactive phosphate into the substrate is measured.
- Luminescence-Based Assay (e.g., ADP-Glo™): This is a common non-radiometric method. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP generated into ATP, which is used in a luciferase reaction to produce a luminescent signal. The signal is proportional to the kinase activity.[3][26][27]
- Fluorescence-Based Assay (e.g., LanthaScreen™): This assay uses a FRET-based system to detect inhibitor binding to the kinase.[14]
4. Data Analysis:
- The percentage of kinase inhibition is calculated for each compound concentration relative to the control.
- The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[3]
Cell Proliferation (MTT/MTS) Assay
This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[2][4][7][19][28]
1. Cell Plating:
- Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[29]
2. Compound Treatment:
- The cells are treated with serial dilutions of the test compound or DMSO (vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).[29]
3. MTT/MTS Addition and Incubation:
- After the treatment period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[2][7][28]
- The plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt to a colored formazan product.[2][4][19]
4. Solubilization and Absorbance Measurement:
- For the MTT assay, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[2][19] For the MTS assay, the formazan product is already soluble.
- The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[2][7]
5. Data Analysis:
- The absorbance values are proportional to the number of viable cells.
- The percentage of cell viability is calculated for each compound concentration relative to the control.
- The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
In Vitro PDE5 Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the PDE5 enzyme.
1. Reagent Preparation:
- Assay Buffer: A suitable buffer is prepared (e.g., Tris-HCl with MgCl2).
- PDE5 Enzyme: Purified recombinant human PDE5A1 is used.[1]
- Substrate: cGMP is used as the substrate.
- Test Compound: Serially diluted in assay buffer.
2. Assay Procedure:
- The test compound or vehicle is added to the wells of a microplate.
- The PDE5 enzyme is added and pre-incubated with the compound.[1]
- The enzymatic reaction is initiated by the addition of cGMP.[1]
- The reaction is incubated at 37°C for a defined time.[1]
3. Detection:
- The amount of cGMP hydrolyzed is quantified.
- Fluorescence Polarization (FP) Assay: A fluorescently labeled cGMP analog is used as a tracer. The change in fluorescence polarization upon enzymatic cleavage is measured.[1]
- Colorimetric Assay: The product of the reaction, GMP, is further converted to guanosine and inorganic phosphate (Pi). The amount of Pi is then quantified using a malachite green-based colorimetric method.[30]
4. Data Analysis:
- The percentage of PDE5 inhibition is calculated for each compound concentration.
- The IC50 value is determined from the dose-response curve.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action is crucial for understanding the mechanism of action and the experimental design. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Simplified RET signaling pathway and the inhibitory action of 1,6-naphthyridine derivatives.
Caption: The cGMP signaling pathway and the mechanism of PDE5 inhibition by 1,6-naphthyridine derivatives.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for a typical MTT cell proliferation assay.
Conclusion
The this compound scaffold represents a highly valuable and versatile core structure in the field of drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural features enable the development of potent and selective modulators of a wide range of biological targets. The successful application of this scaffold in generating inhibitors for critical enzymes in oncology and neurodegenerative diseases highlights its significant therapeutic potential. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working with this promising chemical series. As our understanding of disease biology continues to grow, the this compound scaffold is poised to remain a cornerstone of innovative drug design and development.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. atcc.org [atcc.org]
- 8. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [protocols.io]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. noblelifesci.com [noblelifesci.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. nva.sikt.no [nva.sikt.no]
- 21. Synthesis of a naphthyridone p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]
- 23. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. promega.com [promega.com]
- 27. promega.com [promega.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. bitesizebio.com [bitesizebio.com]
- 30. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,6-Naphthyridin-4-amine via Friedel-Crafts Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines, a scaffold of significant interest in medicinal chemistry and materials science. The synthesis is achieved through a mild and efficient acid-mediated intramolecular Friedel-Crafts-type cycloaromatisation of 4-(arylamino)nicotinonitriles. This method utilizes the cyano group as a one-carbon synthon, offering a straightforward route to complex heterocyclic structures with good to excellent yields. The protocol is scalable and has been demonstrated on a gram scale.
Introduction
The 1,6-naphthyridine core is a prominent structural motif found in numerous natural products and pharmaceutical agents.[1][2] Derivatives of benzo[3][4]naphthyridine, in particular, have demonstrated a wide array of biological activities. Acid-mediated intramolecular Friedel-Crafts reactions represent a key strategy for the construction of the benzo[3][4]naphthyridine framework.[1][2] Traditional approaches often rely on ortho-substituted anilines bearing aldehyde, ketone, or carboxylic acid moieties as one-carbon synthons, which can require harsh reaction conditions and offer limited possibilities for further derivatization.[1]
This protocol details a modern approach that employs 4-(arylamino)nicotinonitriles as precursors. The intramolecular cyclization is promoted by strong acids like trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4), proceeding under mild conditions to afford the desired fused 1,6-naphthyridin-4-amine derivatives.[1][2][3][5] This method is notable for its operational simplicity, high yields, and broad substrate scope.
Reaction Scheme
The overall transformation involves the acid-mediated intramolecular cyclization of a 4-(arylamino)nicotinonitrile precursor to the corresponding fused this compound.
Caption: General reaction scheme for the synthesis.
Experimental Protocols
General Procedure for the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines
Materials:
-
4-(arylamino)nicotinonitrile precursor
-
Trifluoromethanesulfonic acid (CF3SO3H) or concentrated Sulfuric acid (H2SO4)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 4-(arylamino)nicotinonitrile precursor (1.0 mmol) in an appropriate solvent (if necessary), add the acid catalyst (CF3SO3H or H2SO4) dropwise at room temperature. For many substrates, the reaction can be carried out neat in the acid.[1]
-
Stir the reaction mixture at room temperature for the specified time (typically 0.5 to 4 hours), monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, carefully pour the reaction mixture into an ice-water bath to quench the reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired fused this compound.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various fused this compound derivatives.
| Entry | Precursor (4-(arylamino)nicotinonitrile) | Acid | Time (h) | Yield (%) |
| 1 | 4-(phenylamino)quinoline-3-carbonitrile | CF3SO3H | 0.5 | 84 |
| 2 | Substituted phenylamino derivatives | H2SO4 | 0.5 | 98 |
| 3 | Substituted phenylamino derivatives | H2SO4 | 0.5 | 83 |
| 4 | Fluoro-substituted aniline moiety | H2SO4 | 0.5 | 66 |
| 5 | Fluoro-substituted aniline moiety | H2SO4 | 0.5 | 95 |
| 6 | Benzo[b]thieno[2,3-h]naphthyridin-6-amine precursor | H2SO4 | 0.5 | 98 |
| 7 | Benzo[h]naphtho[1,2-b]naphthyridin-7-amine precursor | H2SO4 | 0.5 | 70 |
| 8 | Benzo[b][3][4]naphthyridin-10-amine precursor | H2SO4 | 0.5 | 65 |
| 9 | Phenyl-substituted products | H2SO4 | 1 | excellent |
Data extracted from literature reports.[1][3]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of fused 1,6-naphthyridin-4-amines.
Caption: Experimental workflow from starting materials to pure product.
Concluding Remarks
The described Friedel-Crafts-type intramolecular cycloaromatisation provides a robust and versatile method for the synthesis of fused 1,6-naphthyridin-4-amines. The mild reaction conditions, high yields, and scalability make this protocol highly attractive for applications in drug discovery and development, as well as for the synthesis of novel organic materials.[2][3][5] The use of readily accessible 4-(arylamino)nicotinonitrile precursors further enhances the utility of this synthetic strategy.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Mild Synthesis of Polycyclic 1,6-Naphthyridin-4-amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the mild and efficient synthesis of polycyclic 1,6-naphthyridin-4-amines. The methodologies presented are suitable for scaffold diversification in medicinal chemistry and materials science research.
Introduction
The 1,6-naphthyridine scaffold is a privileged structure found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1][2] Fused polycyclic 1,6-naphthyridines, in particular, have garnered significant interest due to their potential as therapeutic agents and their intriguing optical and electrochemical properties.[1][2] Traditional synthetic routes to these complex molecules often require harsh reaction conditions and elevated temperatures.[1] This document details a mild and straightforward synthetic strategy for accessing tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amine derivatives via an acid-mediated intramolecular Friedel-Crafts-type cycloaromatisation.[1][2][3][4]
Synthesis Methodology: Acid-Mediated Intramolecular Cycloaromatisation
A mild and efficient method for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines involves the CF3SO3H- or H2SO4-mediated Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles.[1][2][3][4][5] In this reaction, the cyano group serves as a one-carbon synthon, facilitating the ring closure under mild conditions.[1][2][3][5] This approach offers good to excellent yields and is scalable, making it highly attractive for various applications.[1][2]
Reaction Optimization
The reaction conditions were optimized using 4-(phenylamino)quinoline-3-carbonitrile as a model substrate. The optimal conditions were found to be treatment with trifluoromethanesulfonic acid (CF3SO3H) in dichloromethane (CH2Cl2) at room temperature for 30 minutes.[5]
Table 1: Optimization of Reaction Conditions for the Synthesis of a Tetracyclic this compound [1][5]
| Entry | Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CF3SO3H (neat) | - | Room Temp. | 0.5 | 84 |
| 2 | H2SO4 (conc.) | - | Room Temp. | 0.5 | 75 |
| 3 | PPA | - | 80 | 2 | 20 |
| 4 | CF3SO3H (10) | CH2Cl2 | Room Temp. | 0.5 | 92 |
| 5 | CF3SO3H (5) | CH2Cl2 | Room Temp. | 0.5 | 88 |
| 6 | CF3SO3H (10) | DCE | Room Temp. | 0.5 | 90 |
| 7 | CF3SO3H (10) | CH3NO2 | Room Temp. | 0.5 | 78 |
| 8 | CF3SO3H (10) | CH2Cl2 | 0 | 1 | 85 |
| 9 | CF3SO3H (10) | CH2Cl2 | 40 | 0.5 | 91 |
PPA = Polyphosphoric acid, DCE = 1,2-Dichloroethane
Substrate Scope
The optimized reaction conditions were successfully applied to a wide range of 4-(arylamino)nicotinonitrile precursors, demonstrating the broad applicability of this method for generating diverse polycyclic 1,6-naphthyridin-4-amines.[6] The reaction tolerates various substituents on the aniline moiety. For substrates bearing electron-withdrawing groups, concentrated sulfuric acid (H2SO4) was found to be a more effective cyclizing agent.[2]
Table 2: Synthesis of Various Polycyclic 1,6-Naphthyridin-4-amines [6]
| Product | Starting Material Substituent (R) | Yield (%) |
| 2b | 2-Me | 85 |
| 2c | 3-Me | 95 |
| 2d | 4-Me | 96 |
| 2e | 2-OMe | 78 |
| 2f | 3-OMe | 91 |
| 2g | 4-OMe | 93 |
| 2h | 2-F | 88 |
| 2i | 3-F | 94 |
| 2j | 4-F | 97 |
| 2k | 2-Cl | 82 |
| 2l | 3-Cl | 92 |
| 2m | 4-Cl | 96 |
| 2n | 2-Br | 75 |
| 2o | 3-Br | 90 |
| 2p | 4-Br | 95 |
| 2q | 4-CF3 | 83 (using H2SO4) |
| 2r | 4-CN | 98 (using H2SO4) |
| 2s | 3,4-di-Me | 98 |
| 2t | Benzo[b] | 65 |
| 2u | Benzo[h]naphtho[1,2-b] | 70 |
| 2v | Benzo[b]thieno[2,3-h] | 98 |
Experimental Protocols
General Procedure for the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines (using CF3SO3H)
To a solution of the 4-(arylamino)nicotinonitrile (0.2 mmol) in anhydrous CH2Cl2 (2 mL) was added trifluoromethanesulfonic acid (2.0 mmol, 10 equiv.) dropwise at room temperature. The reaction mixture was stirred at room temperature for the time indicated by TLC analysis (typically 0.5-4 hours). Upon completion, the reaction was quenched by the slow addition of a saturated aqueous solution of NaHCO3. The aqueous layer was extracted with CH2Cl2 (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.
General Procedure for the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines (using H2SO4)
To concentrated H2SO4 (2 mL) was added the 4-(arylamino)nicotinonitrile (0.2 mmol) in one portion at room temperature. The reaction mixture was stirred at room temperature for the time indicated by TLC analysis (typically 0.5-1 hour). Upon completion, the reaction mixture was carefully poured into ice water and neutralized with a saturated aqueous solution of NaOH. The resulting precipitate was collected by filtration, washed with water, and dried. The crude product was then purified by column chromatography on silica gel to afford the desired product.
Reaction Mechanism and Workflow
The proposed reaction mechanism involves the protonation of the nitrile group by the strong acid, followed by an intramolecular electrophilic attack of the activated nitrile on the electron-rich aromatic ring of the aniline moiety. Subsequent aromatization leads to the formation of the polycyclic this compound.
Caption: Proposed mechanism for the acid-mediated synthesis.
The general experimental workflow for this synthetic protocol is outlined below.
Caption: General experimental workflow for the synthesis.
Alternative Synthetic Strategies
While the acid-mediated cycloaromatisation is a highly effective and mild method, other strategies for the synthesis of 1,6-naphthyridine derivatives have been reported. These include:
-
One-pot multicomponent reactions: These reactions involve the combination of three or more reactants in a single step to form the desired product, often with high atom economy. For example, a multicomponent reaction of benzaldehyde derivatives, malononitrile, and 1-naphthylamine in an aqueous medium using a recyclable catalyst has been reported for the synthesis of substituted 1,6-naphthyridines.[7][8]
-
Tandem nitrile hydration/cyclization: A method for the synthesis of 1,6-naphthyridine-5,7-diones has been developed using a tandem nitrile hydration and cyclization procedure under mild conditions.[9]
-
Reactions of enaminones: Enaminones have been utilized as building blocks for the synthesis of 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile derivatives.[10]
These alternative methods provide additional tools for accessing the 1,6-naphthyridine scaffold and its derivatives, each with its own advantages and substrate scope.
Conclusion
The CF3SO3H- or H2SO4-mediated Friedel-Crafts annulation of 4-(arylamino)nicotinonitrile precursors provides a mild, straightforward, and high-yielding synthetic route to a variety of tri-, tetra-, and pentacyclic this compound derivatives.[6] This methodology is amenable to late-stage functionalization and is expected to facilitate further research in medicinal chemistry and materials science.[6]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,6-Naphthyridin-4-amine Derivatives as Novel Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of a novel class of fluorophores based on the 1,6-naphthyridin-4-amine scaffold. These fused polycyclic aromatic compounds exhibit promising photophysical properties, making them suitable for a range of applications in biological imaging and drug discovery. Their unique structure offers a platform for further functionalization, allowing for the development of targeted probes and sensors.
The 1,6-naphthyridine core is a key structural motif found in various biologically active compounds and pharmaceutical agents.[1] The exploration of fused polycyclic 1,6-naphthyridin-4-amines has revealed their potential as organic luminescent materials.[1] This series of compounds can be synthesized through a mild and efficient one-pot procedure, making them readily accessible for research and development.[2][3]
Photophysical Properties
A series of tri-, tetra-, and pentacyclic this compound derivatives were synthesized and their photophysical properties were evaluated in dilute DMSO solutions (1 x 10⁻⁵ mol L⁻¹).[2] The key spectral data are summarized in the table below.
Table 1: Photophysical Data of Selected this compound Derivatives[2]
| Compound | Type | λabs (nm) | λem (nm) | Stokes Shift (nm) |
| 2a | Tetracyclic | 364 | 525 | 161 |
| 2b | Tetracyclic | 366 | 533 | 167 |
| 2c | Tetracyclic | 365 | 535 | 170 |
| 2d | Tetracyclic | 368 | 536 | 168 |
| 2e | Tetracyclic | 369 | 538 | 169 |
| 2t | Tricyclic | 428 | 588 | 160 |
| 2u | Pentacyclic | 344 | 505 | 161 |
| 2w | Tetracyclic | 364 | 528 | 164 |
| 2x | Tetracyclic | 365 | 530 | 165 |
| 2y | Tetracyclic | 448 | 598 | 150 |
Note: Data extracted from the publication "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties."[2]
The absorption maxima for most of the tetracyclic compounds are in the range of 344–428 nm.[2] Notably, the introduction of a diethylamino substituent in compound 2y resulted in a significant bathochromic shift to 448 nm.[2] The emission spectra show broad bands with large Stokes shifts, a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. The derivative 2y , with its extended Stokes shift and favorable quantum efficiency, presents a promising avenue for developing fluorophores with large Stokes shifts based on the this compound scaffold.[2]
Experimental Protocols
Protocol 1: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines
This protocol describes a general method for the synthesis of tri-, tetra-, and pentacyclic this compound derivatives via an acid-mediated intramolecular Friedel-Crafts-type cycloaromatization of 4-(arylamino)nicotinonitriles.[2][3]
Materials:
-
4-(arylamino)nicotinonitrile precursor
-
Trifluoromethanesulfonic acid (CF₃SO₃H) or concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) (or other suitable solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-(arylamino)nicotinonitrile precursor in a suitable solvent like dichloromethane.
-
Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add the acid catalyst (CF₃SO₃H or H₂SO₄) dropwise to the stirred solution. The amount of acid and reaction time will vary depending on the specific substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 4 hours.[2]
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, chilled saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired fused polycyclic this compound derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR, mass spectrometry, and melting point determination.
References
Gram-Scale Synthesis of 1,6-Naphthyridin-4-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the gram-scale synthesis of fused polycyclic 1,6-naphthyridin-4-amine derivatives. The 1,6-naphthyridine scaffold is a significant pharmacophore found in numerous natural products and pharmaceutical agents.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including acting as inhibitors for enzymes like MAO B, PDE5, and various kinases, as well as showing antimalarial properties.[1] The methodologies outlined below describe a mild, efficient, and scalable approach to synthesizing these valuable compounds.
Application Notes
The 1,6-naphthyridine core is a privileged structure in medicinal chemistry due to its versatile biological activities.[3] Fused polycyclic 1,6-naphthyridin-4-amines, in particular, are of interest for their potential as kinase inhibitors and fluorescent probes.[1][4] The synthesis protocol described herein utilizes a CF₃SO₃H- or H₂SO₄-mediated Friedel-Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles.[1][2][4] This method is notable for its mild reaction conditions and its tolerance of a variety of functional groups, allowing for the creation of a diverse library of derivatives.
The scalability of this protocol has been successfully demonstrated, making it suitable for producing the quantities of material required for preclinical and clinical studies in drug development.[1] Furthermore, the fluorescent properties of some of these synthesized compounds open up possibilities for their use as biological imaging agents or in diagnostic assays.[1][4]
Experimental Workflow
The overall experimental workflow for the synthesis of this compound derivatives is depicted below. The process starts with the preparation of the 4-(arylamino)nicotinonitrile precursor, followed by an acid-mediated intramolecular cyclization to yield the final fused polycyclic product.
Caption: Synthetic workflow for this compound derivatives.
Quantitative Data Summary
The described synthetic protocol has been shown to be effective for a variety of 4-(arylamino)nicotinonitrile precursors, affording the corresponding fused polycyclic 1,6-naphthyridin-4-amines in good to excellent yields.[1] A summary of the yields for selected derivatives is presented in the table below.
| Compound ID | Precursor | Product | Yield (%) |
| 2a | 4-(phenylamino)nicotinonitrile | Benzo[b][1][5]naphthyridin-4-amine | 84 |
| 2i | 4-((4-methoxyphenyl)amino)nicotinonitrile | 8-methoxybenzo[b][1][5]naphthyridin-4-amine | 97 (gram-scale) |
| 2p | 4-((naphthalen-1-yl)amino)nicotinonitrile | Benzo[h]benzo[b][1][5]naphthyridin-7-amine | 90 (gram-scale) |
| 2t | 4-(phenylamino)quinoline-3-carbonitrile | Benzo[b][1][5]naphthyridin-10-amine | 65 |
| 2u | 4-((naphthalen-1-yl)amino)quinoline-3-carbonitrile | Benzo[h]naphtho[1,2-b]naphthyridin-7-amine | 70 |
| 2v | 4-((benzo[b]thiophen-5-yl)amino)nicotinonitrile | Benzo[b]thieno[2,3-h]naphthyridin-6-amine | 98 |
Data sourced from Li, Z. et al., RSC Adv., 2025,15, 27551-27557.[1]
Detailed Experimental Protocols
The following are detailed protocols for the gram-scale synthesis of representative this compound derivatives.
Protocol 1: Gram-Scale Synthesis of 8-methoxybenzo[b][1][5]naphthyridin-4-amine (2i)
Materials:
-
4-((4-methoxyphenyl)amino)nicotinonitrile (precursor 1i )
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
To a solution of 4-((4-methoxyphenyl)amino)nicotinonitrile (1i , 1.0 g, 3.1 mmol) in dichloromethane (10 mL) at room temperature, add trifluoromethanesulfonic acid (2.0 mL) dropwise.
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 0.5-4 hours) until the starting material is consumed.
-
Carefully pour the reaction mixture into an ice-water bath and basify with saturated aqueous NaHCO₃ solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure 8-methoxybenzo[b][1][5]naphthyridin-4-amine (2i ).
Protocol 2: Gram-Scale Synthesis of Benzo[h]benzo[b][1][5]naphthyridin-7-amine (2p)
Materials:
-
4-((naphthalen-1-yl)amino)nicotinonitrile (precursor 1p )
-
Sulfuric acid (H₂SO₄, 98%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Add 4-((naphthalen-1-yl)amino)nicotinonitrile (1p , 1.0 g, 3.1 mmol) to sulfuric acid (5.0 mL) at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 0.5-4 hours).
-
Carefully pour the reaction mixture into an ice-water bath and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the desired product, Benzo[h]benzo[b][1][5]naphthyridin-7-amine (2p ).
Biological Signaling Pathway Context
While the direct signaling pathways for all synthesized derivatives are not fully elucidated, many 1,6-naphthyridine compounds are known to act as kinase inhibitors. The diagram below illustrates a generalized kinase signaling pathway, which is a common target for this class of compounds in drug development, particularly in oncology.
Caption: Generalized kinase inhibitor signaling pathway.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1,6-Naphthyridin-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,6-naphthyridin-4-amine analogs, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds, including kinase inhibitors. The methodologies outlined below focus on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient means of constructing the crucial C-N bond at the 4-position of the 1,6-naphthyridine core.
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous natural products and pharmaceutical agents.[1] The introduction of an amino group at the 4-position can lead to compounds with potent biological activities, including the inhibition of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[2][3] Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds in aromatic systems, offering high yields and broad substrate scope under relatively mild conditions.[2][4][5]
Synthetic Strategies
The primary palladium-catalyzed method for the synthesis of this compound analogs is the Buchwald-Hartwig amination. This reaction involves the cross-coupling of a 4-halo-1,6-naphthyridine or a 1,6-naphthyridin-4-yl triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5]
A generalized synthetic workflow for this transformation is depicted below:
Experimental Protocols
The following protocols provide detailed methodologies for the key palladium-catalyzed reactions used in the synthesis of this compound analogs.
Protocol 1: Buchwald-Hartwig Amination of 4-Chloro-1,6-naphthyridine
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
4-Chloro-1,6-naphthyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol)
-
Anhydrous toluene or dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 4-chloro-1,6-naphthyridine, the desired amine, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.
Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed synthesis of this compound analogs.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Dioxane | 100 | 16 | 92 |
| 3 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Toluene | 120 | 24 | 78 |
| 4 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | THF | 80 | 12 | 65 |
Table 1: Reaction conditions and yields for the Buchwald-Hartwig amination of 4-chloro-1,6-naphthyridine.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
1,6-Naphthyridine derivatives have emerged as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[2][3] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
The synthesized this compound analogs can be screened for their inhibitory activity against key kinases in this pathway, such as PI3K and mTOR. This provides a clear rationale for their development as potential anti-cancer therapeutics. The palladium-catalyzed synthetic routes described herein offer a robust platform for the generation of diverse libraries of these compounds for structure-activity relationship (SAR) studies.
References
- 1. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for 1,6-Naphthyridin-4-amine Derivatives in the Development of PDE10A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the 1,6-naphthyridine scaffold, particularly 1,6-naphthyridin-4-amine derivatives, in the discovery and development of potent and selective inhibitors of phosphodiesterase 10A (PDE10A). This document includes a summary of the signaling pathway, quantitative structure-activity relationship (SAR) data, and detailed experimental protocols for key assays.
Introduction to PDE10A and its Inhibition
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward. By degrading cAMP and cGMP, PDE10A plays a crucial role in regulating intracellular signaling cascades downstream of dopamine and other neurotransmitter receptors.
Inhibition of PDE10A leads to an increase in the intracellular levels of cAMP and cGMP, thereby modulating neuronal activity. This mechanism has emerged as a promising therapeutic strategy for the treatment of central nervous system (CNS) disorders, particularly schizophrenia and Huntington's disease, where striatal signaling is dysregulated. The 1,6-naphthyridine scaffold has been identified as a promising core structure for the development of potent and selective PDE10A inhibitors.
PDE10A Signaling Pathway and Mechanism of Inhibition
The signaling pathway involving PDE10A is complex and central to the function of striatal neurons. The following diagram illustrates the key components of this pathway and the mechanism by which this compound-based inhibitors exert their effects.
Application Notes and Protocols: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines via Acid-Mediated Cycloaromatisation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines through a mild and efficient acid-mediated intramolecular cycloaromatisation.[1][2][3][4][5][6] This method utilizes either trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) to facilitate a Friedel–Crafts-type annulation of 4-(arylamino)nicotinonitrile precursors.[1][2][3][6] The cyano group on the precursor serves as a one-carbon synthon in this transformation.[1][2][3][6] This approach is notable for its good to excellent yields, scalability, and the potential for creating a diverse range of fused heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.[1][3][6] The 1,6-naphthyridine scaffold is a privileged structure found in numerous natural products and pharmaceutical agents, exhibiting a wide array of biological activities.[1][3]
Introduction
The 1,6-naphthyridine core is a key structural motif in a variety of biologically active compounds, demonstrating activities such as kinase inhibition and antimalarial effects.[1] Traditional methods for the synthesis of benzo[1][6]naphthyridine scaffolds often require harsh reaction conditions and may have limited scope for derivatization.[1][3] The protocol outlined here presents a mild and effective alternative, proceeding via a cyano-based intramolecular Friedel–Crafts annulation strategy.[1][3][6] This method allows for the efficient construction of complex polycyclic 1,6-naphthyridin-4-amine derivatives.
Experimental Protocols
This section details the optimized procedures for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines using either trifluoromethanesulfonic acid or sulfuric acid.
General Procedure using Trifluoromethanesulfonic Acid (CF3SO3H)
-
To a solution of the appropriate 4-(arylamino)nicotinonitrile (1.0 eq) in dichloromethane (DCM), add trifluoromethanesulfonic acid (10.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the time specified in Table 1.
-
Upon completion, carefully pour the reaction mixture into an ice-water bath.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fused polycyclic this compound.
General Procedure using Sulfuric Acid (H2SO4)
-
To a flask containing the appropriate 4-(arylamino)nicotinonitrile (1.0 eq), add concentrated sulfuric acid.
-
Stir the mixture at the temperature and for the duration specified in Table 2.
-
After the reaction is complete, carefully pour the mixture onto crushed ice.
-
Basify the solution with an aqueous ammonia solution until a precipitate is formed.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the pure product.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various fused polycyclic 1,6-naphthyridin-4-amines.
Table 1: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines using CF3SO3H in DCM [3]
| Product | Starting Material | Reaction Time (h) | Yield (%) |
| 2a | 4-(phenylamino)quinoline-3-carbonitrile | 0.5 | 84 |
| 2b-2v | Substituted 4-(arylamino)nicotinonitriles | 0.5 - 4 | 41 - 98 |
| 2p | 4-((3,5-dimethylphenyl)amino)nicotinonitrile | 0.5 | 98 |
| 2q | 4-((3,5-dimethoxyphenyl)amino)nicotinonitrile | 0.5 | 83 |
| 2r | 4-(biphenyl-4-ylamino)nicotinonitrile | 1 | Excellent |
| 2s | 4-(biphenyl-3-ylamino)nicotinonitrile | 1 | Excellent |
| 2t | Benzo[b][1][6]naphthyridin-10-amine precursor | N/A | 65 |
| 2u | Benzo[h]naphtho[1,2-b]naphthyridin-7-amine precursor | N/A | 70 |
| 2v | Benzo[b]thieno[2,3-h]naphthyridin-6-amine precursor | N/A | 98 |
Table 2: Synthesis Optimization and Comparison of Acid Mediators [3]
| Entry | Acid (equivalents) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | CF3SO3H (pure) | None | Room Temp. | 0.5 | 84 |
| 2 | H2SO4 (pure) | None | Room Temp. | N/A | 82 |
| 9 | CF3SO3H (10) | CH2Cl2 | Room Temp. | 0.5 | Comparable to pure CF3SO3H |
| 10 | H2SO4 (conc.) | CH2Cl2 | Room Temp. | N/A | 89 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the acid-mediated synthesis of fused polycyclic 1,6-naphthyridin-4-amines.
Caption: General workflow for the synthesis of 1,6-Naphthyridin-4-amines.
Proposed Signaling Pathway (Reaction Mechanism)
The diagram below outlines the proposed mechanism for the Friedel-Crafts type intramolecular cycloaromatisation.
Caption: Proposed reaction mechanism for the acid-mediated cyclization.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Reverse-Phase Chromatography Purification of 1,6-Naphthyridin-4-amine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,6-Naphthyridin-4-amine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.[1][2][3] The synthesis of these compounds often results in crude mixtures containing the desired product, unreacted starting materials, and various byproducts. Effective purification is a critical step to ensure the purity and quality of these compounds for subsequent biological and pharmacological studies.[4]
While normal-phase chromatography on silica gel is a common purification technique, the basic nature of the amino group in this compound can lead to poor peak shape and irreversible adsorption to the acidic silica surface.[5] Reverse-phase chromatography (RPC) offers a powerful alternative for the purification of polar and basic compounds.[6][7][8] This application note provides a detailed protocol for the purification of this compound using reverse-phase flash chromatography with a C18 stationary phase.
Data Presentation
The following table summarizes the typical purification outcomes for this compound using the reverse-phase chromatography protocol detailed below. The data is representative and may vary depending on the specific crude sample's purity and complexity.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Reverse-Phase Flash Chromatography | 75-90% | >98% | 80-95% | Provides excellent resolution and recovery for polar, basic compounds like this compound. |
Experimental Protocols
This section details the methodology for the reverse-phase purification of this compound.
Materials and Equipment:
-
Stationary Phase: RediSep® C18 Reversed-Phase Column or equivalent C18 functionalized silica gel.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Sample: Crude this compound.
-
Instrumentation: Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™).[6][7]
-
Detector: UV detector, monitoring at 254 nm and 280 nm.
-
Fraction Collector .
-
Rotary Evaporator .
Sample Preparation:
-
Dissolve the crude this compound sample in a minimal amount of a suitable solvent. A mixture of methanol and a small amount of dimethyl sulfoxide (DMSO) is often a good starting point if solubility in the mobile phase is limited.
-
Alternatively, for solid sample loading, pre-adsorb the crude material onto a small amount of C18 silica or celite. This is often the preferred method as it can lead to better peak shapes.
Chromatography Conditions:
-
Column: C18 Reversed-Phase Silica, 40-63 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Flow Rate: 18 mL/min (for a 40g column, adjust as per column size).
-
Detection: UV at 254 nm and 280 nm.
-
Gradient:
| Time (min) | %B (Acetonitrile) |
| 0.0 | 5 |
| 2.0 | 5 |
| 20.0 | 50 |
| 22.0 | 95 |
| 25.0 | 95 |
Detailed Protocol:
-
Column Equilibration: Equilibrate the C18 column with 5% Mobile Phase B in Mobile Phase A for at least 3-5 column volumes, or until a stable baseline is observed.[6]
-
Sample Loading: Load the prepared sample onto the column. If using liquid injection, ensure the injection volume is minimal to prevent band broadening. If using solid loading, ensure the sample is evenly distributed on the solid support.
-
Elution: Begin the gradient elution as detailed in the table above. The gradient starts with a low percentage of organic solvent to allow for strong retention of the compound on the hydrophobic C18 stationary phase. The percentage of acetonitrile is then gradually increased to elute the compound of interest.[6]
-
Fraction Collection: Collect fractions based on the UV detector signal. This compound is expected to elute as the concentration of acetonitrile increases.
-
Fraction Analysis: Analyze the collected fractions for purity using an appropriate analytical technique, such as analytical HPLC-UV or LC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Experimental workflow for the reverse-phase purification.
Caption: Logical relationships of key chromatographic parameters.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
Application Notes and Protocols for 1,6-Naphthyridin-4-amine in Scaffold Diversification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the 1,6-naphthyridin-4-amine scaffold in drug development. The focus is on the synthesis of diverse derivatives and their evaluation as kinase inhibitors, a prominent application of this privileged heterocyclic structure.
Introduction
The 1,6-naphthyridine core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it an excellent scaffold for designing targeted therapies. Specifically, the this compound moiety has emerged as a valuable starting point for scaffold diversification, enabling the exploration of chemical space and the development of potent and selective inhibitors of various protein kinases.[1] This document outlines synthetic strategies for derivatization and protocols for evaluating the biological activity of the resulting analogs.
Synthetic Protocol: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines
A mild and efficient method for the synthesis of tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines involves a Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles.[3][4][5] This approach utilizes the cyano group as a one-carbon synthon and proceeds in good to excellent yields.[3][4][5]
General Procedure:
A solution of the 4-(arylamino)nicotinonitrile substrate (1.0 eq) in a suitable solvent (e.g., CH2Cl2) is treated with an excess of a strong acid, such as trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) (typically 10 equivalents).[4] The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to 4 hours, during which the cyclization occurs.[4] Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of a base, such as sodium bicarbonate (NaHCO3). The aqueous layer is then extracted with an organic solvent (e.g., CH2Cl2). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired fused polycyclic this compound.
Example Synthesis of a Tetracyclic Derivative:
To a solution of 4-(phenylamino)quinoline-3-carbonitrile (0.1 g) in dichloromethane (3 mL) is added trifluoromethanesulfonic acid (1.5 mL) at room temperature. The reaction mixture is stirred for 30 minutes. After completion of the reaction, the mixture is slowly poured into a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with CH2Cl2 (3 x 10 mL). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The residue is purified by silica gel column chromatography to yield the tetracyclic product.
Biological Evaluation: In Vitro Kinase Inhibition Assays
A crucial step in the evaluation of novel this compound derivatives is the assessment of their inhibitory activity against specific protein kinases. The following are generalized protocols for in vitro kinase assays for two important cancer targets, FGFR4 and c-Met.
Protocol 1: FGFR4 Kinase Inhibition Assay
This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6]
Materials:
-
Recombinant human FGFR4 kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the FGFR4 enzyme in kinase buffer. The optimal enzyme concentration should be determined empirically.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for FGFR4.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: c-Met Kinase Inhibition Assay
This protocol is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[7]
Materials:
-
Recombinant human c-Met kinase
-
ULight™-labeled poly-GT substrate
-
Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Stop/Detection Buffer (e.g., 10 mM EDTA in 1X Detection Buffer)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Setup:
-
Add 5 µL of the 4X inhibitor dilutions to the appropriate wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Enzyme Addition:
-
Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration.
-
Add 5 µL of the 4X enzyme solution to all wells except the negative controls.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in 1X Kinase Buffer.
-
Add 10 µL of the 2X substrate/ATP mix to all wells to start the reaction.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
Stop and Detect:
-
Prepare a Stop/Detection mix containing the Eu-Antibody in 1X Detection Buffer with EDTA.
-
Add 10 µL of the Stop/Detection mix to all wells.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 665 nm and 615 nm).
-
Data Analysis: Calculate the TR-FRET ratio ((665 nm signal / 615 nm signal) * 10,000). Calculate the percent inhibition based on the TR-FRET ratios and determine the IC50 values as described for the FGFR4 assay.
Quantitative Data and Structure-Activity Relationship (SAR)
The diversification of the this compound scaffold allows for the fine-tuning of inhibitory activity and selectivity against different kinase targets. The following table presents a selection of 1,6-naphthyridine derivatives and their corresponding IC50 values against FGFR kinases, illustrating the impact of substituent modifications on potency and selectivity.
| Compound | R1 | R2 | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | H | H | >50,000 | 35,482 | >30,000 | 75.3 |
| 2 | F | H | 1,565 | 1,149 | 277 | 190 |
| 3 | Cl | H | >50,000 | >50,000 | >50,000 | 1,254 |
| 4 | H | Me | >50,000 | >50,000 | >50,000 | >50,000 |
Data adapted from a study on aminopyridinol and aminopyrimidinol derivatives as selective FGFR4 inhibitors. Note that the core scaffold in the cited study is not this compound, but the data illustrates the principle of SAR through substituent modification.[8]
Visualizations
Experimental Workflow
Caption: Workflow for scaffold diversification and biological evaluation.
Signaling Pathways
Caption: Inhibition of the FGFR4 signaling pathway.
Caption: Inhibition of the c-Met signaling pathway.
References
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Structural Characterization of 1,6-Naphthyridin-4-amine using ¹H NMR and High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,6-Naphthyridin-4-amine is a heterocyclic compound belonging to the naphthyridine family, which are bicyclic structures composed of two fused pyridine rings.[1][2] The 1,6-naphthyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors for various kinase targets and other therapeutic applications.[2][3] Accurate structural confirmation and purity assessment are critical steps in the synthesis and development of novel drug candidates. This application note provides detailed protocols for the characterization of this compound using two powerful analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for structural elucidation and High-Resolution Mass Spectrometry (HRMS) for confirmation of elemental composition.
Data Presentation
Quantitative data derived from ¹H NMR and HRMS analyses are summarized below. These tables provide expected values for this compound, which are essential for verifying experimental results.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.80 | d | ~4.5 | 1H |
| H-5 | ~9.10 | s | - | 1H |
| H-7 | ~8.40 | d | ~6.0 | 1H |
| H-8 | ~7.80 | dd | ~8.0, 6.0 | 1H |
| H-3 | ~7.00 | d | ~4.5 | 1H |
| NH₂ | ~6.50 | br s | - | 2H |
Note: Chemical shifts are predictive and can be influenced by solvent and concentration. The NH₂ signal is often broad and its chemical shift is highly variable.[4][5]
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₇N₃ |
| Calculated Exact Mass [M+H]⁺ | 146.0718 |
| Observed Exact Mass [M+H]⁺ | 146.0715 (Example) |
| Mass Accuracy | < 5 ppm (Example) |
Experimental Protocols
Detailed methodologies for acquiring high-quality ¹H NMR and HRMS data are provided below.
Protocol 1: ¹H NMR Spectroscopy
This protocol outlines the steps for preparing a sample of this compound and acquiring a ¹H NMR spectrum.
1. Sample Preparation:
- Accurately weigh approximately 2-5 mg of the purified this compound sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for aromatic compounds containing NH groups as it can facilitate the observation of exchangeable protons.
- Ensure the sample is fully dissolved; vortex the tube gently if necessary.
2. Instrument Setup and Data Acquisition:
- The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
- Tuning and Shimming: Tune the probe for ¹H and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
- Acquisition Parameters:
- Pulse Angle: 30-90°
- Acquisition Time: 2-4 seconds
- Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons for accurate integration)[6]
- Number of Scans: 16-64 (adjust to achieve adequate signal-to-noise ratio)
- Spectral Width: 0-16 ppm
- Temperature: 298 K (25 °C)
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum manually or automatically to obtain a flat baseline.
- Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
- Integrate all signals and normalize the values to a known number of protons.[4]
- Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons in the molecule.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
This protocol describes the procedure for obtaining accurate mass data for this compound.
1. Sample Preparation:
- Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.[7]
- From the stock solution, prepare a dilute sample for analysis with a final concentration between 1 and 50 µM by diluting with a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7][8] The addition of formic acid is common to promote the formation of protonated ions [M+H]⁺ in positive ion mode.[7]
2. Instrument Setup and Data Acquisition:
- The analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.[7][9]
- Ionization Mode: Positive Ion Mode (+)
- Mass Range: m/z 50-500
- Resolution: Set to a high value, typically ≥60,000, to enable accurate mass measurement.[9]
- Calibration: Ensure the instrument is recently calibrated with a standard calibration mixture to achieve high mass accuracy (< 5 ppm).
- Sample Introduction: The sample can be introduced via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[10]
3. Data Analysis:
- Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
- Determine the experimental exact mass of this peak.
- Calculate the theoretical exact mass of the expected molecular formula (C₈H₈N₃⁺ for the [M+H]⁺ ion).
- Compare the experimental mass with the theoretical mass to confirm the elemental composition. The mass error should ideally be below 5 ppm.
Mandatory Visualization
The following diagrams illustrate the logical workflows and relationships described in this application note.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer [pubmed.ncbi.nlm.nih.gov]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoledo.edu [utoledo.edu]
- 8. HRMS Analysis [utmb.edu]
- 9. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 10. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,6-Naphthyridin-4-amine and Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,6-naphthyridin-4-amine and its fused polycyclic analogues. The information is based on established and modern synthetic protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of fused polycyclic 1,6-naphthyridin-4-amines via the acid-mediated intramolecular cycloaromatisation of 4-(arylamino)nicotinonitrile precursors.
Question: Why is the yield of my this compound product consistently low?
Answer: Low yields can stem from several factors related to the reaction conditions and the nature of your starting materials.
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. While triflic acid (CF3SO3H) and sulfuric acid (H2SO4) are both effective, their optimal concentrations can vary. For instance, using pure CF3SO3H or H2SO4 can result in high yields (around 82-84%).[1] When using a solvent like dichloromethane (DCM), a sufficient excess of the acid (e.g., 10 equivalents) is necessary to drive the reaction.[1]
-
Inappropriate Solvent: The reaction is highly sensitive to the solvent used. Protic or highly coordinating solvents such as DMSO, acetone, CH3CN, and DMF have been shown to be unsuitable for this transformation, leading to no or trace amounts of product.[1] Dichloromethane (DCM) has been identified as an effective solvent.[1]
-
Electron-Withdrawing Groups on the Substrate: If your 4-(arylamino)nicotinonitrile precursor has strong electron-withdrawing groups on the aniline moiety (e.g., bromine), the intramolecular Friedel-Crafts reaction can be hindered.[2] This is due to the deactivation of the aromatic ring towards electrophilic substitution, which can lead to incomplete consumption of the starting material even after extended reaction times.[2]
-
Reaction Temperature and Time: While the reaction proceeds well at room temperature, typically within 0.5 to 4 hours, substrates with electron-withdrawing groups may require longer reaction times.[1][2] However, for some substrates, elevated temperatures (e.g., 60°C) might be necessary, though this could also lead to side product formation.[3]
Question: I am observing significant amounts of impurities alongside my desired product. How can I minimize their formation?
Answer: Impurity formation is often linked to side reactions or incomplete reactions.
-
Control of Reaction Conditions: Strictly adhere to the optimized reaction conditions. The use of mild conditions (room temperature) is specifically designed to reduce side reactions.[4][5] Elevated temperatures, while sometimes necessary for unreactive substrates, can promote the formation of undesired byproducts.
-
Purity of Starting Materials: Ensure the 4-(arylamino)nicotinonitrile precursor is of high purity. Impurities in the starting material can lead to a complex reaction mixture.
-
Moisture Control: The acid catalysts used (CF3SO3H and H2SO4) are hygroscopic. The presence of water can interfere with the reaction. It is advisable to use anhydrous solvents and handle the acids under an inert atmosphere where possible.
Question: The reaction with my specific substituted precursor is not proceeding to completion. What can I do?
Answer: Incomplete conversion is a common issue, especially with electronically deactivated substrates.
-
Increase Reaction Time: As a first step, you can extend the reaction time. For substrates bearing an electronegative bromine atom, reaction times of up to 4 hours have been explored.[2]
-
Optimize Acid Concentration: For particularly stubborn substrates, using pure concentrated H2SO4 as the cyclizing agent instead of a DCM solution might enhance the reaction rate.[3]
-
Consider Elevated Temperature: If extending the reaction time at room temperature is ineffective, a moderate increase in temperature (e.g., to 60°C) could be attempted.[3] However, this should be done cautiously, as it may increase the risk of side product formation. Monitor the reaction closely by TLC or LC-MS.
Experimental Protocols and Data
Optimized Reaction Conditions
The following table summarizes the optimization of reaction conditions for the synthesis of a model tetracyclic this compound from 4-(phenylamino)quinoline-3-carbonitrile.
| Entry | Acid (Amount) | Solvent | Time (h) | Yield (%) |
| 1 | CF3SO3H (1.5 mL) | — | 0.5 | 84 |
| 2 | H2SO4 (1.5 mL) | — | 0.5 | 82 |
| 3 | CH3SO3H (1.5 mL) | — | 2 | Trace |
| 4 | CF3COOH (1.5 mL) | — | 10 | Not Detected |
| 5 | CF3SO3H (10 equiv.) | DMSO | 2 | Not Detected |
| 6 | CF3SO3H (10 equiv.) | Acetone | 2 | Not Detected |
| 7 | CF3SO3H (10 equiv.) | CH3CN | 2 | Not Detected |
| 8 | CF3SO3H (10 equiv.) | DMF | 2 | Not Detected |
| 9 | CF3SO3H (10 equiv.) | CH2Cl2 | 0.5 | 84 |
| 10 | H2SO4 (conc.) / CH2Cl2 | Biphasic | 0.5 | 89 |
Data adapted from a study on the mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines.[1] The optimal conditions were established as using CF3SO3H (10 equivalents) in CH2Cl2 at room temperature for 0.5 hours.[1]
General Experimental Protocol
This protocol describes the CF3SO3H-mediated intramolecular cycloaromatisation.
-
Preparation: To a solution of the appropriate 4-(arylamino)nicotinonitrile precursor (1.0 eq) in anhydrous dichloromethane (CH2Cl2), add trifluoromethanesulfonic acid (CF3SO3H) (10.0 eq) dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 0.5-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully pour the reaction mixture into an ice-water bath.
-
Neutralization: Basify the mixture to a pH of 8-9 using a saturated aqueous solution of sodium bicarbonate (NaHCO3) or an alternative base.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to afford the desired this compound derivative.
Visualized Workflows and Logic
Caption: General workflow for the synthesis of 1,6-naphthyridin-4-amines.
Caption: Decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the CF3SO3H/H2SO4-mediated synthesis over older methods? A1: This modern protocol is advantageous because it is a mild and straightforward method that provides good to excellent yields (often 41-98%) at room temperature.[1][2] Older methods, such as the Skraup reaction, are often violent and result in modest yields, while others like the Friedländer annulation can also be inefficient.[1][6]
Q2: Can this synthetic protocol be scaled up for larger quantities? A2: Yes, the protocol has been successfully demonstrated on a gram scale. For instance, the synthesis of specific derivatives from 1 gram of precursor material maintained high yields of 90-97%.[2]
Q3: What is the role of the cyano group in the 4-(arylamino)nicotinonitrile precursor? A3: In this specific reaction, the cyano group acts as a one-carbon synthon. It facilitates the intramolecular Friedel-Crafts-type cycloaromatisation that forms the final amine-substituted ring of the 1,6-naphthyridine core.[4][5]
Q4: Are there alternative catalysts for this transformation? A4: While CF3SO3H and H2SO4 are the most effective acids reported for this specific transformation, other acids like CH3SO3H and CF3COOH were found to be ineffective.[1] For related but different 1,6-naphthyridine syntheses, other catalytic systems, such as BF3·Et2O or recyclable organometallic catalysts, have been used, but these apply to different reaction pathways and precursors.[1][7]
Q5: What are the potential applications of this compound derivatives? A5: The 1,6-naphthyridine scaffold is prevalent in pharmaceutical molecules and natural products.[4] These compounds exhibit a wide range of biological activities and are investigated as inhibitors for various kinases and enzymes, showing potential in medicinal chemistry research.[2][8][9] Some derivatives also show promise as organic luminescence materials.[4]
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. acs.org [acs.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,6-Naphthyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 1,6-Naphthyridin-4-amine and its derivatives.
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide addresses common issues encountered during the synthesis of fused polycyclic 1,6-naphthyridin-4-amines via acid-mediated intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective Acid Catalyst: The chosen acid may not be strong enough to promote the cyclization. | Switch to a stronger acid like trifluoromethanesulfonic acid (CF3SO3H) or concentrated sulfuric acid (H2SO4), which have been shown to give excellent yields.[1][2][3][4][5] |
| Inappropriate Solvent: The reaction may not proceed well in certain solvents. | A solvent screen is recommended. Dichloromethane (CH2Cl2) has been identified as an effective solvent for this reaction. Avoid solvents like DMSO, acetone, CH3CN, and DMF, as they can hinder the reaction.[1] | |
| Low Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently. | While the cited method is effective at room temperature, if yields are low, ensure the reaction is not being conducted at a lower temperature.[1] | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). The optimal reaction time is typically between 0.5 to 4 hours.[5] |
| Insufficient Acid: The amount of acid catalyst may be too low. | The recommended stoichiometry is 10 equivalents of CF3SO3H.[1] | |
| Formation of Side Products | Decomposition of Starting Material or Product: The reaction conditions may be too harsh. | While strong acids are necessary, prolonged reaction times or elevated temperatures (unless specified by a particular protocol) should be avoided. The mild conditions of the CF3SO3H/CH2Cl2 system at room temperature are designed to minimize side product formation.[1] |
| Electron-Withdrawing Groups on the Aniline Moiety: Substituents on the aniline ring can significantly impact the reaction's success. | Electron-withdrawing groups on the aniline moiety can hinder the Friedel-Crafts reaction.[1][3] If possible, consider using starting materials with electron-donating or neutral substituents on the aniline ring. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing fused polycyclic 1,6-naphthyridin-4-amines with high yields?
A1: A highly effective and mild method is the trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) mediated Friedel-Crafts type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles.[1][2][3][4][5] This method has been reported to produce good to excellent yields (41-98%) and can be performed on a gram scale.[1][5]
Q2: My yield is consistently low. What are the most critical parameters to optimize?
A2: The most critical parameters to optimize are the choice of acid catalyst and the solvent. Pure CF3SO3H or H2SO4 are highly effective.[1] Dichloromethane (CH2Cl2) has been shown to be a superior solvent over others like DMSO, acetone, and acetonitrile.[1] Ensure you are using the optimal stoichiometry of the acid (e.g., 10 equivalents of CF3SO3H).
Q3: Are there alternative synthetic routes to 1,6-naphthyridines if the Friedel-Crafts cyclization is not suitable for my substrate?
A3: Yes, other methods for synthesizing the 1,6-naphthyridine core exist. One-pot multicomponent reactions have been developed that can produce substituted 1,6-naphthyridine derivatives with high yields.[6] Another approach involves the reaction of enaminones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile to yield 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile derivatives.[7]
Q4: How do substituents on the starting material affect the yield?
A4: Substituents on the 4-(arylamino)nicotinonitrile precursor can have a notable effect. While a range of electron-donating and electron-withdrawing groups on the quinoline moiety are well-tolerated, electron-withdrawing groups on the aniline ring can impede the Friedel-Crafts reaction, leading to lower yields.[1][3]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of a Model Fused this compound
| Entry | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CF3SO3H (pure) | - | Room Temp. | 0.5 | 84 |
| 2 | H2SO4 (pure) | - | Room Temp. | 0.5 | 82 |
| 3 | CF3SO3H (10 equiv.) | CH2Cl2 | Room Temp. | 0.5 | 95 |
| 4 | CF3SO3H (10 equiv.) | DMSO | Room Temp. | 0.5 | Not Detected |
| 5 | CF3SO3H (10 equiv.) | Acetone | Room Temp. | 0.5 | Not Detected |
| 6 | CF3SO3H (10 equiv.) | CH3CN | Room Temp. | 0.5 | Not Detected |
| 7 | CF3SO3H (10 equiv.) | DMF | Room Temp. | 0.5 | Not Detected |
Data adapted from a study on the mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines.[1]
Experimental Protocols
Key Experiment: CF3SO3H-mediated Cycloaromatisation of 4-(phenylamino)quinoline-3-carbonitrile
Materials:
-
4-(phenylamino)quinoline-3-carbonitrile (1 equivalent)
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Trifluoromethanesulfonic acid (CF3SO3H) (10 equivalents)
-
Dichloromethane (CH2Cl2)
Procedure:
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To a solution of 4-(phenylamino)quinoline-3-carbonitrile (0.1 g) in CH2Cl2 (3 mL), add CF3SO3H (10 equivalents) dropwise at room temperature.[1]
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Stir the reaction mixture at room temperature for 0.5 hours.[1]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by pouring it into an ice-water mixture.
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Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired fused polycyclic this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
"1,6-Naphthyridin-4-amine" synthesis byproduct identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 1,6-Naphthyridin-4-amine and its derivatives. The following information addresses common issues, particularly byproduct identification and purification, that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize a benzo[b][1][2]naphthyridin-10-amine via acid-catalyzed cyclization of a 4-(arylamino)nicotinonitrile precursor is showing a lower than expected yield and multiple spots on my TLC. What are the likely byproducts?
A1: In the acid-mediated intramolecular cyclization of 4-(arylamino)nicotinonitriles, several byproducts can lead to reduced yields and purification challenges. The most common impurities include:
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Unreacted Starting Material: Incomplete reaction is a frequent issue. The starting 4-(arylamino)nicotinonitrile is often a major contaminant.
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Hydrolysis Product: The acidic conditions (e.g., H₂SO₄, CF₃SO₃H) can lead to the hydrolysis of the nitrile group in the starting material to the corresponding carboxylic acid or amide. This byproduct will have a different polarity and may complicate purification.
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Products of Incomplete Cyclization: Under certain conditions, intermediates of the cyclization process may be present in the crude product.
Q2: How can I minimize byproduct formation during the synthesis?
A2: To optimize your reaction and minimize the formation of byproducts, consider the following:
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Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Water can contribute to the hydrolysis of the nitrile group.
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Reaction Temperature and Time: The reaction is typically performed at room temperature.[3] Extending the reaction time may not always lead to higher conversion and could promote side reactions. Monitor the reaction progress by TLC to determine the optimal reaction time.
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Acid Choice and Concentration: While both CF₃SO₃H and H₂SO₄ are effective, the choice of acid can influence the outcome.[3] Using the acid as both a catalyst and a solvent (pure) often gives good results.[2]
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Substituent Effects: Be aware that electron-withdrawing groups on the aniline moiety can hinder the reaction, potentially leading to lower yields and more starting material in the final mixture.[2]
Q3: What is the recommended work-up and purification procedure for this compound derivatives?
A3: A standard work-up and purification protocol involves the following steps:
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Quenching: Carefully quench the reaction mixture by pouring it into an ice-water mixture.
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Basification: Basify the acidic solution with a suitable base (e.g., aqueous ammonia, sodium bicarbonate) to precipitate the crude product. The amine product is basic and will be soluble in acidic solutions.
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Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
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Washing: Wash the organic layer with water and then brine to remove any residual salts and water.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the basic amine product on the silica gel) is often effective. Recrystallization from a suitable solvent (e.g., ethanol) can also be used for further purification.[4]
Q4: My NMR spectrum of the purified product shows broad peaks for the amine protons. Is this normal?
A4: Yes, it is common for the protons of an amino group (NH₂) to appear as a broad singlet in the ¹H NMR spectrum. The chemical shift of these protons can also vary depending on the solvent and concentration.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various fused polycyclic 1,6-naphthyridin-4-amines from their corresponding 4-(arylamino)nicotinonitrile precursors using a CF₃SO₃H-mediated cyclization.[2]
| Precursor Substituent | Product | Yield (%) |
| Phenyl | Benzo[b][1][2]naphthyridin-10-amine | 84 |
| 4-Methylphenyl | 2-Methylbenzo[b][1][2]naphthyridin-10-amine | 93 |
| 4-Bromophenyl | 2-Bromobenzo[b][1][2]naphthyridin-10-amine | 59 |
| Naphthalen-1-yl | Benzo[h]naphtho[1,2-b][1][2]naphthyridin-7-amine | 70 |
| Thiophen-2-yl | Benzo[b]thieno[2,3-h][1][2]naphthyridin-6-amine | 98 |
Experimental Protocols
General Procedure for the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines[1][2]
To a solution of the appropriate 4-(arylamino)nicotinonitrile (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL) is added trifluoromethanesulfonic acid (CF₃SO₃H, 1.0 mL) at room temperature. The reaction mixture is stirred at room temperature for the time indicated by TLC monitoring (typically 0.5-4 hours). Upon completion, the reaction mixture is carefully poured into a beaker containing ice-water (50 mL) and basified with aqueous ammonia until a precipitate is formed. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the desired this compound derivative.
Visualizations
Synthetic Pathway and Potential Byproduct Formation
Caption: Synthetic pathway for this compound and potential byproducts.
General Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemrevlett.com [chemrevlett.com]
Technical Support Center: Scalable Synthesis of 1,6-Naphthyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the scalability of "1,6-Naphthyridin-4-amine" synthesis. The primary focus is on the acid-mediated intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles, a method noted for its mild conditions and scalability.[1][2][3][4][5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1,6-Naphthyridin-4-amines via acid-mediated cyclization.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient acid strength or reaction time, especially with electron-withdrawing groups on the aniline ring.[6] | - Increase Acid Strength: Switch from H₂SO₄ to the stronger trifluoromethanesulfonic acid (CF₃SO₃H).[1][2] - Extend Reaction Time: Monitor the reaction by TLC. If starting material persists, extend the reaction time. Reactions with electron-withdrawing groups may require up to 4 hours.[6] - Optimize Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., 60°C) might be necessary for less reactive substrates, but be cautious of potential side reactions.[5] |
| Poor solubility of starting materials in the reaction medium. | - Solvent Optimization: While the reaction can be run in neat acid, using a co-solvent like dichloromethane (DCM) can improve solubility. However, this may create a biphasic system with concentrated H₂SO₄, which requires careful temperature control.[6] | |
| Formation of Multiple Products/Side Reactions | Side reactions due to high temperatures or overly harsh acidic conditions. | - Maintain Mild Conditions: Whenever possible, conduct the reaction at room temperature to minimize the formation of byproducts.[2][3] - Controlled Addition of Acid: For highly exothermic reactions, consider the slow addition of the acid to the substrate solution at a reduced temperature. |
| Impurities in starting materials. | - Purify Starting Materials: Ensure the 4-(arylamino)nicotinonitrile precursor is of high purity before starting the cyclization reaction. | |
| Difficult Product Purification | The product may be difficult to separate from residual starting material or byproducts. | - Optimize Work-up Procedure: After quenching the reaction with a base (e.g., aqueous ammonia), ensure the pH is sufficiently high to precipitate the product fully. - Recrystallization: If the crude product is not pure, consider recrystallization from a suitable solvent system to obtain the desired purity. |
| Scalability Issues (e.g., poor heat transfer, difficult mixing) | Exothermic reaction in a large-scale setup. | - Controlled Reagent Addition: On a larger scale, add the acid portion-wise to the substrate to manage the heat generated. - Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system to maintain the optimal reaction temperature. |
| Challenges with biphasic solvent systems on a large scale.[6] | - Mechanical Stirring: Use efficient mechanical stirring to ensure proper mixing of the phases. - Alternative Homogeneous Systems: If possible, explore solvent systems where all components are fully soluble. |
Frequently Asked Questions (FAQs)
Q1: What is the most scalable and efficient method for synthesizing 1,6-Naphthyridin-4-amines?
A1: The acid-mediated Friedel-Crafts type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles is a highly efficient and scalable method.[1][2][3][4][5][7] This protocol is advantageous as it often proceeds under mild conditions (room temperature), can be performed on a gram scale, and generally provides good to excellent yields.[1][2][3][5] The use of strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) facilitates the cyclization.[1][2]
Q2: How do substituents on the aryl amine precursor affect the reaction?
A2: The electronic nature of the substituents on the aniline moiety can significantly impact the reaction rate. Electron-donating groups generally lead to faster reactions and higher yields. Conversely, electron-withdrawing groups on the aniline ring can hinder the reaction, leading to incomplete conversion even after extended reaction times.[6] In such cases, using a stronger acid or increasing the reaction time may be necessary.[6]
Q3: Are there alternative synthetic routes if the acid-mediated cyclization is not suitable for my substrate?
A3: Yes, other synthetic strategies have been developed. One notable method involves the reaction of enaminones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile, which can produce substituted 1,6-naphthyridine derivatives.[8] Another advanced approach utilizes the synthesis of 1,6-naphthyridine-5,7-ditriflates, which are stable yet highly reactive intermediates that can undergo various substitution and coupling reactions to create diverse products.[9]
Q4: What are the typical reaction conditions for the acid-mediated cyclization?
A4: Typically, the 4-(arylamino)nicotinonitrile precursor is treated with a strong acid such as CF₃SO₃H or H₂SO₄. The reaction is often carried out at room temperature for a duration of 0.5 to 4 hours.[7] Dichloromethane (DCM) can be used as a solvent, although reactions in neat acid are also common.[6] The reaction is usually monitored by TLC, and upon completion, it is quenched by pouring the mixture into a basic aqueous solution to precipitate the product.
Experimental Protocols
General Protocol for Acid-Mediated Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines
This protocol is based on the CF₃SO₃H- or H₂SO₄-mediated cycloaromatisation of 4-(arylamino)nicotinonitrile precursors.[1][2][7]
Materials:
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4-(arylamino)nicotinonitrile precursor
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Trifluoromethanesulfonic acid (CF₃SO₃H) or concentrated Sulfuric acid (H₂SO₄)
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Dichloromethane (DCM, optional)
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Aqueous ammonia or other suitable base
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Deionized water
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Standard laboratory glassware and stirring equipment
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Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the 4-(arylamino)nicotinonitrile precursor (1.0 eq).
-
Reagent Addition:
-
Method A (Neat Acid): Cool the flask in an ice bath. Slowly add CF₃SO₃H or concentrated H₂SO₄ (sufficient to dissolve and stir the substrate) to the starting material.
-
Method B (With Co-solvent): Dissolve the starting material in DCM. Cool the solution in an ice bath and slowly add the acid.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 0.5-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and a basic solution (e.g., aqueous ammonia) to neutralize the acid and precipitate the product.
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Isolation: Collect the solid precipitate by filtration, wash with deionized water, and dry under vacuum.
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Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of a Model this compound Derivative[2][6]
| Entry | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CF₃SO₃H | Neat | Room Temp. | 0.5 | 84 |
| 2 | H₂SO₄ | Neat | Room Temp. | 0.5 | 91 |
| 3 | H₂SO₄ | DCM | Room Temp. | 0.5 | 89 |
Visualizations
Caption: Experimental workflow for the acid-mediated synthesis of 1,6-Naphthyridin-4-amines.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 8. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium-Catalyzed C-N Coupling for 1,6-Naphthyridin-4-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 1,6-Naphthyridin-4-amine and related compounds via palladium-catalyzed C-N coupling, commonly known as the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the palladium-catalyzed C-N coupling to form this compound?
A1: The reaction follows the general catalytic cycle of the Buchwald-Hartwig amination.[1][2][3][4] It begins with the active Pd(0) catalyst undergoing oxidative addition with the halo-naphthyridine (e.g., 4-chloro-1,6-naphthyridine). The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired this compound and regenerate the Pd(0) catalyst.[1][2][3]
Q2: Which palladium source is best for this reaction?
A2: While various Pd(II) and Pd(0) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.[1] For improved efficiency and reproducibility, the use of pre-formed palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) is often recommended as they readily form the active Pd(0) species.[5]
Q3: How do I choose the right ligand for the coupling with the 1,6-naphthyridine core?
A3: Ligand selection is critical. For heteroaromatic substrates like naphthyridines, bulky, electron-rich biaryl phosphine ligands are generally preferred.[2][6] These ligands facilitate the key steps of oxidative addition and reductive elimination and can prevent catalyst inhibition by the nitrogen atoms of the naphthyridine ring.[7] Commonly successful ligands for similar systems include XantPhos, XPhos, and SPhos.[2][8][9] The optimal ligand often needs to be determined through experimental screening.
Q4: What are the most common bases used, and which one should I start with?
A4: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a very common and effective base for these couplings.[1] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are also frequently used, especially for substrates that may be sensitive to stronger bases.[2][7] The choice of base can be influenced by the specific amine and solvent used.
Q5: Can I use ammonia directly or are ammonia surrogates necessary?
A5: While direct amination with ammonia can be challenging, specialized catalyst systems have been developed to facilitate it. More commonly, ammonia surrogates like benzophenone imine or L-valine are used, followed by a deprotection step to reveal the primary amine. This approach often provides better yields and reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via palladium-catalyzed C-N coupling.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated.[7] 2. Catalyst Poisoning: The nitrogen atoms on the naphthyridine ring are coordinating to the palladium center, inhibiting its activity.[7] 3. Poor Reagent Quality: Starting materials, particularly the amine or halo-naphthyridine, may contain impurities. The solvent may not be anhydrous or properly degassed.[10] 4. Incorrect Ligand/Base Combination: The chosen ligand or base is not optimal for the substrate. | 1. Use a palladium precatalyst for reliable generation of Pd(0).[5] Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and maintaining an inert atmosphere (Argon or Nitrogen).[10] 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to shield the metal center.[7] An increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary. 3. Purify starting materials. Use anhydrous solvents. Ensure the amine is pure. 4. Screen a panel of ligands and bases. (See Tables 1 & 2 for suggestions). |
| Formation of Dehalogenated Naphthyridine | 1. Presence of Protic Impurities: Water or other protic species in the reaction mixture can lead to hydrodehalogenation.[7] 2. β-Hydride Elimination: If the amine coupling partner has β-hydrogens, this can be a competing side reaction.[4][11] 3. High Reaction Temperature: Elevated temperatures can sometimes favor reductive dehalogenation pathways.[7] | 1. Use freshly dried, anhydrous solvents and reagents. Ensure the inert gas stream is dry. 2. This is less of a concern for forming a primary amine but is relevant when using alkylamines. Choosing a different ligand can sometimes suppress this pathway. 3. Lower the reaction temperature and increase the reaction time. Monitor the reaction closely to find the optimal balance. |
| Formation of Homocoupled Byproducts | 1. Oxygen Contamination: Traces of oxygen can promote the homocoupling of the amine or the halo-naphthyridine. 2. Inefficient Coupling: If the desired C-N coupling is slow, side reactions like homocoupling become more prevalent. | 1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles) and ensure a tight seal on the reaction vessel. 2. Re-optimize the reaction conditions (catalyst, ligand, base, temperature) to accelerate the desired C-N bond formation. |
| Incomplete Conversion | 1. Insufficient Catalyst Loading or Reaction Time: The reaction may not have reached completion. 2. Poor Solubility: The starting materials or the base may not be sufficiently soluble in the chosen solvent.[7] 3. Reversible Reaction/Product Inhibition: In some cases, product binding to the catalyst can slow down the reaction. | 1. Increase the catalyst loading or extend the reaction time, monitoring by TLC or LC-MS. 2. Screen alternative solvents (e.g., toluene, dioxane, THF, DME) or solvent mixtures.[1][8] Ensure the base is finely powdered for better dispersion.[12] 3. A change in ligand can sometimes overcome product inhibition. |
Data & Experimental Protocols
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition | Notes |
| Halo-Naphthyridine | 4-Chloro-1,6-naphthyridine | Aryl chlorides can be more challenging than bromides or iodides.[1] |
| Amine Source | Ammonia Surrogate (e.g., Benzophenone imine) | 1.2 equivalents |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | XantPhos or XPhos | 2-4 mol% (ensure appropriate Pd:Ligand ratio) |
| Base | NaOtBu or Cs₂CO₃ | 1.4 - 2.0 equivalents |
| Solvent | Toluene or Dioxane | Anhydrous, degassed |
| Temperature | 80 - 110 °C | Typical range for these couplings.[1][5] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for catalyst stability. |
Table 2: Ligand and Base Combinations for Optimization
| Ligand | Recommended Base(s) | Characteristics & Considerations |
| XantPhos | NaOtBu, Cs₂CO₃ | A bidentate ligand often effective for heterocyclic substrates.[2][9] |
| XPhos / SPhos | NaOtBu, K₃PO₄ | Bulky, electron-rich monophosphine ligands, good for preventing catalyst inhibition.[7][8] |
| RuPhos | K₃PO₄, K₂CO₃ | Often used for challenging substrates and can be effective with weaker bases.[7] |
| BINAP | NaOtBu | A classic bidentate ligand, can be effective for some systems.[9] |
General Experimental Protocol
The following is a representative protocol for the Buchwald-Hartwig amination of a halo-1,6-naphthyridine.[2]
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add the halo-1,6-naphthyridine (1.0 mmol), the amine or ammonia surrogate (1.2 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XantPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common C-N coupling issues.
Problem-Cause Relationship Diagram
Caption: Relationship between common problems and their potential root causes.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Cyclization of 1,6-Naphthyridin-4-amine Precursors
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of 1,6-naphthyridin-4-amine derivatives. The information focuses on the critical role of solvent effects during the acid-mediated intramolecular cyclization of 4-(arylamino)nicotinonitrile precursors.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inappropriate solvent selection is a primary cause. Protic or highly polar aprotic solvents can hinder the reaction.[1][2] | Switch to a non-polar solvent like dichloromethane (DCM). A remarkable solvent effect has been observed where solvents like DMSO, acetone, CH3CN, and DMF are not suitable for this cyclization.[1][2] |
| The acid catalyst may be inappropriate or used in suboptimal conditions. | Use a strong acid catalyst such as trifluoromethanesulfonic acid (CF3SO3H) or concentrated sulfuric acid (H2SO4).[1][2][3] | |
| Incomplete Reaction | The electron-withdrawing nature of substituents on the aniline moiety can impede the reaction's progress.[1] | For substrates with electron-withdrawing groups, using concentrated H2SO4 as the cyclizing agent can enhance the reaction and lead to higher yields.[4] Extending the reaction time may also be necessary.[1] |
| Insufficient reaction time or non-optimal temperature. | Most reactions proceed to completion within 0.5 to 4 hours at room temperature.[1] However, for less reactive substrates, longer reaction times may be required.[1] | |
| Difficulty in Scaling Up | A biphasic solvent system might present temperature control risks during scale-up. | While a mixture of DCM and concentrated H2SO4 gives a high yield, for larger scale preparations, using CF3SO3H in DCM at room temperature is a more controlled and established optimal condition.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for the cyclization of 4-(arylamino)nicotinonitrile precursors?
A1: Dichloromethane (DCM) has been identified as the optimal solvent for this reaction, providing yields comparable to using a pure acid catalyst while being a more practical choice.[1][2] Solvents such as DMSO, acetone, CH3CN, and DMF have been shown to be inadequate for this transformation.[1][2]
Q2: Which acid catalyst should be used for the cyclization?
A2: Both trifluoromethanesulfonic acid (CF3SO3H) and concentrated sulfuric acid (H2SO4) are highly effective in mediating the Friedel-Crafts-type intramolecular cycloaromatization.[1][2][3] The choice may depend on the specific substrate and the desired reaction conditions.
Q3: How do substituents on the aniline ring affect the reaction?
A3: Electron-donating groups on the aniline moiety generally lead to high product yields. Conversely, electron-withdrawing groups can hinder the reaction, resulting in lower yields and requiring more forceful conditions, such as the use of concentrated H2SO4, to proceed efficiently.[1]
Q4: What are the typical reaction times and temperatures?
A4: The cyclization is typically carried out at room temperature and is often complete within 30 minutes to 4 hours, making it a mild and straightforward synthetic route.[1]
Experimental Protocols & Data
General Experimental Protocol for Cyclization
A solution of the 4-(arylamino)nicotinonitrile precursor (1 equivalent) in dichloromethane (DCM) is treated with trifluoromethanesulfonic acid (CF3SO3H) (10 equivalents) at room temperature. The reaction progress is monitored, and upon completion (typically within 30 minutes), the reaction mixture is carefully quenched and worked up to isolate the fused polycyclic this compound product.
Quantitative Data: Solvent and Acid Effects on Yield
The following table summarizes the yield of a model reaction under various solvent and acid conditions.
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CF3SO3H (pure) | - | Room Temp. | 0.5 | 84 |
| 2 | H2SO4 (conc.) | - | Room Temp. | 0.5 | 82 |
| 3 | CF3SO3H | DMSO | Room Temp. | 24 | No Reaction |
| 4 | CF3SO3H | Acetone | Room Temp. | 24 | No Reaction |
| 5 | CF3SO3H | CH3CN | Room Temp. | 24 | No Reaction |
| 6 | CF3SO3H | DMF | Room Temp. | 24 | No Reaction |
| 7 | CF3SO3H | DCM | Room Temp. | 0.5 | 84 |
| 8 | H2SO4 (conc.) | DCM | Room Temp. | 0.5 | 89 |
Data is based on the synthesis of the tetracyclic compound 2a from its precursor 1a as reported in the literature.[1][2]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the solvent-dependent cyclization of this compound precursors.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing P-glycoprotein (P-gp) Liability in 1,6-Naphthyridin-4-amine Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with 1,6-Naphthyridin-4-amine derivatives and encountering challenges with P-glycoprotein (P-gp) mediated efflux.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is it a liability in drug development?
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is an ATP-dependent efflux pump.[1][2] It is widely expressed in key physiological barriers, including the intestinal epithelium, blood-brain barrier, and cancer cells.[2][3] P-gp liability arises because it can actively transport a wide range of structurally diverse drug compounds out of cells.[3][4] This action can lead to poor oral bioavailability, limited penetration into the central nervous system (CNS), and the development of multidrug resistance in cancer chemotherapy.[1][3][4]
Q2: How can I determine if my this compound derivative is a P-gp substrate?
The most common method is to use an in vitro bidirectional permeability assay with cell lines that overexpress P-gp, such as Caco-2 or MDR1-transfected Madin-Darby canine kidney (MDCK) cells.[5][6] In this assay, the compound's permeability is measured in two directions: from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side of a confluent cell monolayer.[5][7] A significantly higher B-A permeability compared to A-B permeability, resulting in an efflux ratio (ER) of ≥2, indicates that the compound is a substrate for active efflux.[5] The involvement of P-gp is confirmed by running the assay in the presence of a known P-gp inhibitor, which should reduce the efflux ratio.[6][8]
Q3: What is the difference between a P-gp substrate and a P-gp inhibitor?
A P-gp substrate is a compound that is actively transported by the P-gp pump. An inhibitor, on the other hand, is a compound that blocks or reduces the transport function of P-gp.[9] Some compounds can be both substrates and inhibitors. Specific assays, such as ATPase activity assays or fluorescent substrate uptake assays, can be used to determine a compound's inhibitory potential and its IC50 value.[2]
Section 2: Troubleshooting and Experimental Guidance
Q4: My this compound derivative shows a high efflux ratio (ER > 2) in the MDR1-MDCK assay. What are the common strategies to reduce its P-gp liability?
Several structural modification strategies can be employed to reduce P-gp efflux. These approaches aim to disrupt the key interactions between the compound and the P-gp binding pocket.
Table 1: Chemical Modification Strategies to Mitigate P-gp Efflux
| Strategy | Rationale | Example Modification | Potential Outcome |
| Reduce Basicity (pKa) | P-gp often recognizes positively charged amines. Lowering the pKa reduces the proportion of the protonated species at physiological pH.[1] | Introduce electron-withdrawing groups (e.g., fluorine) near the basic nitrogen center.[1] | Reduced efflux ratio and improved permeability.[10] |
| Increase Hydrogen Bonding Donors (HBD) | Increasing the number of HBDs can increase the desolvation energy penalty for entering the lipophilic P-gp binding site.[10] | Add hydroxyl (-OH) or amide (-NH) groups. | May decrease passive permeability but can disrupt P-gp recognition.[10] |
| Introduce a Carboxylic Acid | Appending a carboxylic acid moiety can convert P-gp substrates into non-substrates, likely by increasing polarity and altering binding interactions.[5] | Add a -COOH group to a peripheral position. | Significant reduction in efflux ratio.[5] |
| Increase Molecular Weight/Volume | Larger, bulkier molecules may create steric hindrance within the P-gp binding site.[1] | Replace a smaller substituent with a larger one (e.g., pyridine with isoquinoline).[1] | Decreased binding affinity and reduced efflux.[1] |
| Mask Key Pharmacophoric Features | Modify the parts of the molecule that are recognized by P-gp, often tertiary amines and aromatic systems. | Strategic methylation or introduction of polar functional groups. | Disruption of the compound's ability to effectively bind to the transporter. |
Below is a diagram illustrating the decision-making process for modifying a compound with P-gp liability.
Caption: Logic diagram for selecting a structural modification strategy.
Q5: My Caco-2 permeability results are inconsistent between experiments. What are the potential causes?
Inconsistency in Caco-2 assays can stem from several factors. Ensuring a standardized protocol is crucial.[7]
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is critical. Always measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER suggests the compound may be toxic to the cells or that the monolayer was compromised.[8]
-
Cell Passage Number: Caco-2 cells can exhibit different characteristics at different passage numbers. Use cells within a consistent and validated passage range for all experiments.
-
Compound Concentration: High concentrations of a test compound can saturate efflux transporters, leading to an artificially low efflux ratio.[7][11] It is recommended to test at a low, non-toxic concentration (e.g., 1-10 µM).[7][8]
-
Incubation Time: A standard incubation time of 2 hours is often used.[8] Ensure this is consistent across experiments.
-
Presence of Inhibitors: If your compound is also a P-gp inhibitor, it can self-inhibit its own efflux, leading to concentration-dependent and potentially misleading results.
Section 3: Experimental Protocols and Workflows
A systematic approach is necessary to characterize the P-gp liability of this compound derivatives.
Caption: Standard workflow for assessing P-gp liability.
Protocol 1: Bidirectional Permeability Assay (MDR1-MDCK Cells)
This protocol is adapted from established methods to determine if a compound is a P-gp substrate.[5][6]
-
Cell Culture: Seed MDR1-MDCK cells onto permeable filter supports (e.g., 24-well insert plates) and culture until a confluent monolayer is formed. This typically takes 3-5 days.
-
Monolayer Integrity Check: Measure the TEER of each well to ensure monolayer integrity. Only wells meeting the established TEER criteria should be used.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the stock to the final working concentration (e.g., 10 µM) in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final DMSO concentration should be ≤1%.[8]
-
Permeability Measurement (A -> B):
-
Permeability Measurement (B -> A):
-
Add the compound solution to the basolateral (B) compartment.
-
Add fresh transport buffer to the apical (A) compartment.
-
Incubate under the same conditions as the A -> B measurement.
-
After incubation, collect samples from both the A and B compartments.
-
-
P-gp Inhibition Arm: Repeat steps 4 and 5 in the presence of a known P-gp inhibitor (e.g., Verapamil or Elacridar) in both compartments to confirm P-gp specific transport.[8]
-
Sample Analysis: Quantify the concentration of the test compound in all collected samples using LC-MS/MS.[12]
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B -> A) / Papp (A -> B)
-
Table 2: Interpreting Permeability and Efflux Ratio Data
| Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Classification | Implication for this compound Derivatives |
| > 10 | < 2 | High Permeability, Not a Substrate | Ideal profile, likely good oral absorption and CNS penetration. |
| < 2 | < 2 | Low Permeability, Not a Substrate | Poor absorption is likely due to low passive permeability, not efflux. |
| Any Value | ≥ 2 | P-gp Substrate | Poor in vivo exposure expected. Requires structural modification to reduce efflux.[5] |
| Any Value | ER reduces to ~1 with inhibitor | Confirmed P-gp Substrate | The efflux is confirmed to be mediated by P-gp. |
Protocol 2: P-gp Inhibition Screening Assay
This protocol uses a fluorescent P-gp substrate to screen for the inhibitory potential of test compounds.
-
Cell Seeding: Seed a cell line with high P-gp expression (e.g., A549/ADR or MDCKII-MDR1) into a 96-well plate and grow overnight.[13]
-
Compound Preparation: Prepare serial dilutions of the this compound test compounds in assay buffer. Also prepare a positive control inhibitor (e.g., Verapamil) and a no-inhibition control (buffer with DMSO).[13]
-
Assay Procedure:
-
Wash the cells with warm (37°C) assay buffer.
-
Add the test compound dilutions and controls to the appropriate wells.
-
Add a fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. Inhibition of P-gp will result in higher intracellular accumulation of the fluorescent substrate and thus a stronger fluorescent signal.
-
Data Analysis: Plot the fluorescence intensity against the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the multidrug resistance P-glycoprotein: time for a change of strategy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-gp Substrate Identification | Evotec [evotec.com]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
"1,6-Naphthyridin-4-amine" purification challenges and solutions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the purification of 1,6-Naphthyridin-4-amine and its derivatives.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | The solution may be supersaturated, or too much solvent was used.[1] | 1. Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface.[1]2. Add a "seed" crystal of the pure compound.3. Evaporate some solvent to increase the concentration and allow it to cool again. |
| Product "Oils Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly. Impurities can also suppress the melting point. | 1. Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow it to cool more slowly. 2. Try a different solvent system with a lower boiling point. |
| Low Recovery Yield | Too much solvent was used, the crystals were washed with solvent that was not ice-cold, or the compound has significant solubility in the cold solvent.[1] | 1. Use the minimum amount of near-boiling solvent to dissolve the compound.[1]2. Ensure the solution is thoroughly cooled in an ice bath before filtration.3. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Crystals are Colored | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.[1] |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Streaking or Tailing on Silica Gel | The basic amine is interacting strongly with the acidic silanol groups on the silica surface.[2] | 1. Add a competing base: Add a small amount (e.g., 0.1-1%) of triethylamine or ammonium hydroxide to the eluent.[2]2. Use a different stationary phase: Employ an amine-functionalized silica column or basic alumina.[2] |
| Poor Separation of Product and Impurities | The chosen solvent system (eluent) does not provide adequate selectivity. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first.2. Run a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.3. Switch to a different purification technique, such as reversed-phase chromatography or recrystallization. |
| Compound Won't Elute from the Column | The compound is irreversibly adsorbed onto the silica gel, or the eluent is not polar enough. | 1. Increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/MeOH system).[2]2. If using standard silica, switch to a deactivated column as described above to prevent strong acidic interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound? A1: The choice of method depends on the nature and quantity of the impurities. Recrystallization is highly effective for removing small amounts of impurities from a solid crude product and can yield very pure material.[3][4] For complex mixtures or when impurities have similar solubility, column chromatography is more suitable. Given the basic nature of the amine, using a modified chromatography protocol (e.g., with an amine-functionalized column or a basic mobile phase additive) is often necessary for good results.[2]
Q2: How do I select an appropriate solvent for recrystallization? A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Solubility tests with small amounts of your compound in various solvents (e.g., ethanol, ethyl acetate, acetonitrile, water, or solvent pairs like methylene chloride-hexane) are recommended to find the optimal system.
Q3: My 1,6-naphthyridine derivative is a solid. Can I use column chromatography? A3: Yes. The crude solid is first dissolved in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent) before being loaded onto the column.
Q4: What is reversed-phase chromatography and is it suitable for this compound? A4: Reversed-phase chromatography uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile). It can be very effective for purifying polar and ionizable compounds like amines. To achieve good separation, the mobile phase pH should be adjusted to be at least two units above the amine's pKa to ensure it is in its neutral, free-base form, making it more retentive on the column.[2]
Quantitative Data Summary
The following table summarizes purification yields for various substituted this compound derivatives as reported in the literature. This data illustrates the typical recovery rates that can be expected from different purification strategies.
| Compound Type | Purification Method | Reported Yield (%) |
| Fused Polycyclic 1,6-Naphthyridin-4-amines | Column Chromatography | 41 - 98%[7] |
| Substituted this compound | Column Chromatography | 76%[8][9] |
| Benzo[b][5][10]naphthyridin-10-amine | Column Chromatography | 65%[7] |
| Benzo[b]thieno[2,3-h]naphthyridin-6-amine | Column Chromatography | 98%[7] |
Experimental Protocols
Protocol 1: General Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by performing small-scale solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hotplate) with stirring until the solid completely dissolves.[1][3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[5][6]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[1]
-
Drying: Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass or drying dish to dry completely.
Protocol 2: Flash Column Chromatography with Amine Deactivation
-
Eluent Selection: Using TLC, determine a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides good separation of your compound from impurities (target Rf ≈ 0.3).
-
Mobile Phase Preparation: Prepare the chosen eluent and add 0.5-1% triethylamine (TEA) or another suitable base to it. This will be your mobile phase.
-
Column Packing: Pack a chromatography column with silica gel using the prepared mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Run the column with the base-containing mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure to yield the purified this compound.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting workflow for amine chromatography.
Caption: General experimental workflow for recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. biotage.com [biotage.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. studylib.net [studylib.net]
- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds | MDPI [mdpi.com]
Technical Support Center: Enhancing the Solubility of 1,6-Naphthyridin-4-amine Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1,6-naphthyridin-4-amine compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound compounds exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this compound and its derivatives is often attributed to their molecular structure. These compounds typically possess a rigid, planar heterocyclic core, which can lead to strong intermolecular interactions and high crystal lattice energy in the solid state. This stable crystalline form is difficult for water molecules to disrupt, resulting in poor solubility. Furthermore, while the amine group and nitrogen atoms in the rings can act as hydrogen bond acceptors, the overall molecule can be hydrophobic, further limiting its affinity for aqueous media.
Q2: My compound precipitates when I dilute a DMSO stock solution into an aqueous buffer. What is happening and how can I fix it?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous environment where it is poorly soluble.[1] To address this, consider the following troubleshooting steps, which are also outlined in the workflow diagram below.
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <1%) to minimize its effect on your assay and prevent precipitation.[1]
-
Modify Dilution Technique: Instead of a single large dilution, perform serial dilutions. Alternatively, add the stock solution dropwise into the aqueous buffer while vortexing vigorously to promote rapid dispersion.[1]
-
Adjust pH: Since this compound is a basic compound, acidifying your aqueous buffer can protonate the molecule, increasing its polarity and solubility.[2]
-
Use a Co-solvent: Incorporating a small amount of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final aqueous medium can help maintain the compound's solubility.[2][3][4]
Q3: What are the primary strategies I can use to systematically improve the solubility of my this compound compound?
A3: A variety of formulation and chemical modification strategies can be employed to enhance solubility.[5][6] The choice depends on the compound's specific physicochemical properties and the requirements of your experiment. The most common approaches are summarized in the table below and include pH adjustment, salt formation, co-crystallization, particle size reduction, and the use of excipients like cyclodextrins.[2][5][7][8]
Q4: How do I choose between salt formation and co-crystallization for my compound?
A4: The choice is primarily guided by the pKa (acid dissociation constant) of your this compound derivative and the pKa of the potential counter-ion or co-former. A general guideline is the "ΔpKa rule":[2]
-
Salt Formation is Favored: When the difference in pKa (ΔpKa) between the basic API and the acidic counter-ion is greater than 3.[2]
-
Co-crystal Formation is Likely: When the ΔpKa is less than 0.[2]
-
Intermediate Zone: If the ΔpKa is between 0 and 3, either a salt or a co-crystal could form, and experimental screening is necessary to determine the outcome.[2]
Data Presentation
Table 1: Overview of Common Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | For ionizable drugs, adjusting the pH to favor the charged (ionized) species increases aqueous solubility.[2][4] | Simple, rapid, and cost-effective for early-stage experiments.[4] | Risk of precipitation upon pH change; potential for pH to interfere with biological assays.[4] |
| Salt Formation | Reacting an ionizable drug with a counter-ion to form a salt, which often has a more favorable crystal structure for dissolution.[2][3] | Can significantly increase solubility and dissolution rate; well-established regulatory path.[7] | Only applicable to ionizable compounds; some salt forms can be hygroscopic or unstable.[7] |
| Co-solvents | Adding a water-miscible organic solvent to the aqueous medium to increase the solubility of non-polar solutes.[3][4] | Simple to implement; can substantially increase the concentration of dissolved drug.[4] | High concentrations can be toxic in biological systems; may require solvent removal in final dosage forms. |
| Particle Size Reduction | Increasing the surface area-to-volume ratio by reducing particle size (micronization, nanosizing), which enhances the dissolution rate according to the Noyes-Whitney equation.[4][5] | Broadly applicable to crystalline compounds; can improve oral bioavailability.[9] | Can be energy-intensive; nanoparticles may have stability issues due to high surface energy. |
| Amorphous Solid Dispersions (ASDs) | Dispersing the drug in an amorphous state within a polymer matrix, which eliminates the crystal lattice energy barrier to dissolution.[7][10] | Can achieve significant (supersaturated) increases in apparent solubility; suitable for many BCS Class II/IV drugs.[10] | Amorphous forms are thermodynamically unstable and can recrystallize over time; requires specialized manufacturing like spray drying.[7] |
| Co-crystals | Incorporating a neutral guest molecule (co-former) into the crystal lattice of the API to create a new crystalline solid with different physicochemical properties.[2] | Can improve solubility, dissolution, and stability without altering the covalent structure of the API. | Co-former selection can be challenging; regulatory landscape is still evolving compared to salts. |
| Cyclodextrin Complexation | Encapsulating the hydrophobic drug molecule within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves aqueous solubility.[5] | Can significantly increase apparent solubility; masks taste and can improve stability. | Limited by the stoichiometry of the complex; can be expensive for large-scale production. |
Table 2: Illustrative Solubility Data for a Hypothetical this compound Derivative ("Compound X")
| Method / Condition | Solvent / Medium | Solubility (µg/mL) | Fold Increase (vs. Water) |
| Baseline | Deionized Water (pH 7.0) | 0.5 | 1 |
| pH Adjustment | 0.01 M HCl (pH 2.0) | 150 | 300 |
| Salt Formation | Water (as HCl salt) | 250 | 500 |
| Co-solvent | 10% Ethanol in Water | 15 | 30 |
| Cyclodextrin Complex | 5% HP-β-CD in Water | 50 | 100 |
| Amorphous Solid Dispersion | FaSSIF (as 20% drug in PVP-VA) | 85 | 170 |
Note: This data is for illustrative purposes only to demonstrate the potential magnitude of improvement with different techniques.
Mandatory Visualizations
Caption: Workflow for troubleshooting compound precipitation from a stock solution.
Caption: Logical flowchart for selecting a suitable solubility enhancement strategy.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Assessment
-
Objective: To determine the solubility of the this compound compound at different pH values.
-
Materials:
-
Test compound
-
Buffered solutions (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
-
Methodology:
-
Add an excess amount of the solid compound to a series of vials (ensuring undissolved solid remains).
-
Add a fixed volume (e.g., 1 mL) of each pH buffer to the respective vials.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate for 24-48 hours to ensure the solution reaches saturation.[2]
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant, filter it (e.g., using a 0.22 µm syringe filter), and dilute as necessary.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).
-
Plot solubility (µg/mL) against pH to generate the profile.
-
Protocol 2: Salt Formation Screening
-
Objective: To screen various pharmaceutically acceptable acid counter-ions for their ability to form a more soluble salt with the basic this compound compound.
-
Materials:
-
Test compound (free base)
-
A selection of acid counter-ions (e.g., HCl, H₂SO₄, tartaric acid, citric acid, methanesulfonic acid)
-
Solvents (e.g., ethanol, methanol, acetone)
-
Small-scale crystallization vials
-
-
Methodology:
-
Solvent Selection: Choose a solvent where the free base has moderate solubility, but the expected salt is less soluble, to promote crystallization.[2]
-
Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent.
-
Counter-ion Addition: In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each selected acid counter-ion to the solution of the free base.[2]
-
Crystallization: Seal the vials and allow them to stand at room temperature or in a refrigerator to induce crystallization. Slow evaporation or the addition of an anti-solvent can also be attempted.[2]
-
Solid Isolation: If a solid precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under a vacuum.[2]
-
Characterization: Analyze the resulting solid using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline salt form and assess its properties (e.g., melting point, crystallinity).
-
Solubility Testing: Determine the aqueous solubility of the confirmed new salt forms using Protocol 1.
-
Protocol 3: Co-crystal Screening via Slurry Equilibration
-
Objective: To screen pharmaceutically acceptable co-formers for their ability to form a co-crystal with the this compound compound.
-
Materials:
-
Test compound (API)
-
A selection of co-formers (e.g., benzoic acid, succinic acid, nicotinamide) capable of hydrogen bonding.
-
A solvent in which both the API and co-former are sparingly soluble.
-
Vials and magnetic stir bars
-
-
Methodology:
-
Preparation: Add a known amount of the API and a stoichiometric amount (e.g., 1:1 molar ratio) of a selected co-former to a vial.[2]
-
Solvent Addition: Add a small amount of the selected solvent to create a slurry.[2]
-
Equilibration: Seal the vial and agitate the slurry (e.g., using a magnetic stirrer) at a constant temperature for an extended period (typically 3-7 days) to allow the system to reach thermodynamic equilibrium.[2]
-
Solid Isolation: Isolate the solid material by filtration and allow it to dry.[2]
-
Analysis: Analyze the solid using XRPD. A new diffraction pattern, different from that of the API or the co-former, indicates the potential formation of a co-crystal. Further characterization (DSC, spectroscopy) is recommended for confirmation.
-
Solubility Testing: If a new co-crystal is confirmed, assess its aqueous solubility using Protocol 1.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. impactfactor.org [impactfactor.org]
- 9. pharmtech.com [pharmtech.com]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Impact of electron-donating/withdrawing groups on "1,6-Naphthyridin-4-amine" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-Naphthyridin-4-amine derivatives. The following information is based on established synthetic protocols and addresses common issues related to the impact of electron-donating and electron-withdrawing groups on the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing fused polycyclic 1,6-naphthyridin-4-amines?
A1: A common and effective method is the acid-mediated Friedel-Crafts type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles.[1][2][3] In this reaction, the cyano group acts as a one-carbon synthon to facilitate the ring closure.[1][2] This approach has been shown to produce good to excellent yields and is scalable.[1][4]
Q2: How do electron-donating groups on the aniline moiety of the 4-(arylamino)nicotinonitrile precursor affect the synthesis?
A2: Electron-donating groups, such as methyl (-CH3), on the aniline ring tend to facilitate the Friedel-Crafts reaction, leading to excellent product yields. For instance, substrates with a methyl group on the aniline moiety have been shown to produce yields as high as 93% and 99%.[1]
Q3: What is the impact of electron-withdrawing groups on the aniline moiety on the reaction outcome?
A3: Electron-withdrawing groups, such as bromine (-Br), on the aniline moiety can hinder the progress of the reaction.[1][2] This is consistent with the mechanism of the Friedel-Crafts reaction. Researchers may observe incomplete consumption of the starting material, even with extended reaction times, resulting in moderate yields.[1][4]
Q4: Does substitution on the quinoline portion of the 4-(arylamino)nicotinonitrile precursor significantly impact the reaction?
A4: The choice of substituent on the benzene ring of the quinoline moiety has been observed to have a negligible impact on the reactivity. Substrates with both electron-donating (e.g., -OMe, -Me) and electron-withdrawing groups (e.g., -Br, -Cl, -F, -CF3) on this ring have successfully yielded the desired products in good to excellent yields (75-95%).[1][2]
Q5: What are the recommended acidic catalysts for this synthesis?
A5: Trifluoromethanesulfonic acid (CF3SO3H) and sulfuric acid (H2SO4) are effective catalysts for this transformation.[1][2][3][5] Both have been shown to promote the annulation in high yields.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Ineffective acid catalyst. | Ensure the use of a strong acid catalyst such as CF3SO3H or H2SO4. Weaker acids like CH3SO3H or CF3COOH may not be sufficient to promote the reaction.[1] |
| Inappropriate solvent. | The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) has been shown to be an effective solvent.[1] Polar aprotic solvents like DMSO, acetone, MeCN, and DMF may inhibit the reaction.[1] | |
| Incomplete Consumption of Starting Material | Presence of a strong electron-withdrawing group on the aniline moiety. | For substrates with electron-withdrawing groups on the aniline ring, consider using concentrated H2SO4 as the cyclising agent, which has been shown to improve yields.[4][5] Extending the reaction time may also be necessary, though it may not always lead to complete conversion.[1] |
| Formation of Side Products | Impure starting materials. | Ensure the purity of the 4-(arylamino)nicotinonitrile precursor through appropriate purification techniques before proceeding with the cyclization. |
| Difficulty in Product Isolation | Inappropriate work-up procedure. | Follow a standard aqueous work-up procedure, neutralizing the acidic reaction mixture carefully. Extraction with a suitable organic solvent, followed by drying and concentration, should yield the crude product for further purification. |
Quantitative Data Summary
The following tables summarize the impact of different substituents on the reaction yield.
Table 1: Effect of Substituents on the Aniline Moiety
| Substituent | Group Type | Yield (%) | Reaction Time (h) |
| -H | Neutral | 84 | 0.5 |
| 4-Me | Electron-Donating | 93 | 1 |
| 3-Me | Electron-Donating | 99 | 1 |
| 4-Br | Electron-Withdrawing | 50 | 4 |
| 3-Br | Electron-Withdrawing | 59 | 4 |
| 4-Br (in conc. H2SO4) | Electron-Withdrawing | 98 | 0.5 |
| 3-Br (in conc. H2SO4) | Electron-Withdrawing | 83 | 0.5 |
Data sourced from Li et al., 2025.[1][4]
Table 2: Effect of Substituents on the Quinoline Moiety
| Substituent | Group Type | Yield (%) |
| 7-OMe | Electron-Donating | 75 |
| 7-Me | Electron-Donating | 88 |
| 7-Br | Electron-Withdrawing | 95 |
| 7-Cl | Electron-Withdrawing | 85 |
| 7-F | Electron-Withdrawing | 89 |
| 6,8-di-F | Electron-Withdrawing | 94 |
| 7-CF3 | Electron-Withdrawing | 86 |
Data sourced from Li et al., 2025.[1][2]
Experimental Protocols
General Procedure for the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines:
To a solution of the substituted 4-(arylamino)nicotinonitrile (1.0 eq) in dichloromethane (DCM, 0.1 M), trifluoromethanesulfonic acid (CF3SO3H, 10.0 eq) is added at room temperature. The reaction mixture is stirred for the time indicated in the data tables. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.[1]
Procedure for Substrates with Electron-Withdrawing Groups on the Aniline Moiety:
The substituted 4-(arylamino)nicotinonitrile (1.0 eq) is added to concentrated sulfuric acid (H2SO4, 1.5 mL per 0.1 g of starting material) at room temperature. The mixture is stirred for 0.5 hours. The reaction is then carefully poured into ice water and neutralized with a saturated aqueous solution of sodium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried to yield the product.[4][5]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Impact of substituents on the aniline moiety on reaction outcome.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 1,6-Naphthyridin-4-amine and 1,5-Naphthyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities associated with two closely related heterocyclic scaffolds: 1,6-Naphthyridin-4-amine and 1,5-Naphthyridine. While direct comparative studies on the parent compounds are limited, this document summarizes the diverse biological profiles of their derivatives, supported by quantitative data from various studies. Detailed experimental protocols for key biological assays are also provided to facilitate further research.
Introduction to Naphthyridine Isomers
Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms. The arrangement of these nitrogen atoms within the fused pyridine rings gives rise to various isomers, each with a unique electronic distribution and three-dimensional shape, leading to a spectrum of biological activities.[1] This guide focuses on the 1,6- and 1,5-naphthyridine cores, which are prevalent in numerous biologically active molecules.
Comparative Biological Activities
Derivatives of both this compound and 1,5-Naphthyridine have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. The following sections detail the observed activities for each scaffold.
This compound Derivatives: Emerging Therapeutic Potential
The 1,6-naphthyridine scaffold, particularly with an amino group at the 4-position, is a key feature in a number of potent and selective inhibitors of important biological targets.
Recent research has highlighted the potential of 1,6-naphthyridine derivatives as anticancer agents, with a notable focus on kinase inhibition.
-
FGFR4 Inhibition: Certain 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in the progression of certain cancers, such as colorectal cancer.
-
c-Met Kinase Inhibition: The 1,6-naphthyridine motif has been utilized to develop inhibitors of the c-Met kinase, another important target in oncology.[2]
-
Phosphodiesterase 4 (PDE4) Inhibition: Derivatives of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one have been designed as potent inhaled inhibitors of PDE4, a key enzyme in the inflammatory cascade.
The broader family of 1,6-naphthyridines has been associated with a range of other biological activities, including inhibition of Monoamine Oxidase B (MAO-B), Bruton's tyrosine kinase (BTK), and topoisomerase I.[3]
1,5-Naphthyridine Derivatives: A Scaffold with Diverse Bioactivity
The 1,5-naphthyridine core is present in a variety of natural and synthetic compounds with a broad spectrum of biological activities.
-
Topoisomerase I Inhibition: Phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and shown to act as topoisomerase I inhibitors, leading to antiproliferative activity against human colon cancer cells.[4]
-
TGF-β Type I Receptor (ALK5) Inhibition: Novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5, which plays a crucial role in cancer progression.
Naturally occurring and synthetic 1,5-naphthyridine derivatives have demonstrated significant antibacterial and antifungal properties.[5] For example, canthin-6-one, a 1,5-naphthyridine alkaloid, has shown strong inhibitory activity against Staphylococcus aureus and Escherichia coli.[1]
Certain canthinone-type compounds containing the 1,5-naphthyridine ring have exhibited strong inhibitory effects on the production of nitric oxide (NO) in murine macrophage cell lines.[1]
Quantitative Data Summary
The following tables summarize the quantitative biological data for representative derivatives of this compound and 1,5-Naphthyridine. It is crucial to note that these values are for specific derivatives and not the parent compounds, and a direct comparison of potency is not feasible due to the different biological targets and assay conditions.
Table 1: Anticancer and Anti-inflammatory Activity of Naphthyridine Derivatives (IC50 Values)
| Scaffold | Derivative Type | Target | Cell Line/Enzyme | IC50 | Reference |
| 1,6-Naphthyridine | Imidazo[4,5-h][6][7]naphthyridin-2(3H)-one derivative | c-Met Kinase | - | 2.6 µM | [2] |
| 1,5-Naphthyridine | Aminothiazole derivative | ALK5 (TGF-βRI) | - | 6 nM | [8] |
| 1,5-Naphthyridine | Pyrazole derivative | ALK5 (TGF-βRI) | - | 4 nM | [8] |
| 1,5-Naphthyridine | Canthin-6-one derivatives | NO production | RAW 264.7 | 7.73–15.09 μM | [1] |
| 1,5-Naphthyridine | Quassidine E & Canthin-16-one-14-butyric acid | NO, IL-6, TNF-α production | RAW 264.7 | 20.51–66.96 μM | [1] |
Table 2: Antimicrobial Activity of Naphthyridine Derivatives (MIC Values)
| Scaffold | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,6-Naphthyridine | Functionalized[6][7]-naphthyridines | Staphylococcus aureus | 4 | [9] |
| 1,5-Naphthyridine | Canthin-6-one | Staphylococcus aureus | 0.49 | [1] |
| 1,5-Naphthyridine | Canthin-6-one | Escherichia coli | 3.91 | [1] |
| 1,5-Naphthyridine | 10-methoxycanthin-6-one | Staphylococcus aureus (MRSA) | 0.98 | [1] |
| 1,5-Naphthyridine | Canthin-6-one | Candida albicans | 3.91 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Test compounds
-
0.5 M EDTA
-
6x DNA loading dye
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing 1x topoisomerase I reaction buffer, 200-500 ng of supercoiled plasmid DNA, and the test compound at various concentrations in a final volume of 20 µL.
-
Initiate the reaction by adding 1 unit of human topoisomerase I.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Add 4 µL of 6x DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the DNA bands are well-separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.
FGFR4 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human FGFR4 kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Set up the kinase reaction in a 96-well plate by adding the kinase assay buffer, test compound, FGFR4 kinase, and substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent and incubating for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The decrease in luminescence signal corresponds to the inhibition of FGFR4 kinase activity.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add the standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general experimental workflow relevant to the biological activities discussed.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rkmmanr.org [rkmmanr.org]
A Comparative Analysis of 1,6-Naphthyridine and 1,7-Naphthyridine Isomers: A Guide for Researchers
This guide provides a detailed comparative analysis of the chemical and physical properties of 1,6-naphthyridine and 1,7-naphthyridine. These isomeric diazines, consisting of two fused pyridine rings, are key scaffolds in medicinal chemistry and materials science. This document summarizes their synthesis, spectroscopic characteristics, reactivity, and biological applications, supported by experimental data and protocols to aid researchers in their drug discovery and development endeavors.
Structural and Physical Properties
1,6-Naphthyridine and 1,7-Naphthyridine are constitutional isomers with the molecular formula C₈H₆N₂. The arrangement of the nitrogen atoms within the fused ring system significantly influences their electronic properties, reactivity, and biological activity.
| Property | 1,6-Naphthyridine | 1,7-Naphthyridine |
| Structure | ![]() | ![]() |
| Melting Point | <40 °C[1] | Not specified in retrieved data |
| pKa (predicted) | 3.70 ± 0.10 | Not specified in retrieved data |
| Appearance | White to light yellow crystalline powder[1] | Not specified in retrieved data |
Spectroscopic Analysis
A comprehensive understanding of the spectroscopic signatures of these isomers is crucial for their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for 1,6-Naphthyridine and derivatives of 1,7-Naphthyridine. Note that a direct comparison of the parent 1,7-naphthyridine was not available in the same solvent.
Table 1: ¹H and ¹³C NMR Spectral Data for 1,6-Naphthyridine in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 9.10 | Not specified |
| 3 | 7.52 | Not specified |
| 4 | 8.28 | Not specified |
| 5 | 9.28 | Not specified |
| 7 | 8.76 | Not specified |
| 8 | 7.93 | Not specified |
| Reference | [2] | [2] |
Table 2: ¹H and ¹³C NMR Spectral Data for a 1,7-Naphthyridine Derivative
Data for a specific derivative is provided as a representative example, as data for the unsubstituted parent compound was not available in the search results.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 9.41 (s, 1H) | 152.4 |
| 3 | - | 138.5 |
| 4 | 9.05 (d, 1H) | 152.1 |
| 5 | 8.48 (d, 1H) | 127.7 |
| 6 | - | 122.5 |
| 8 | 8.13 (d, 1H) | 143.5 |
| 8a | - | 140.9 |
| 4a | - | 132.5 |
| Reference | [3] | [3] |
UV-Vis Absorption and Fluorescence Spectroscopy
The photophysical properties of naphthyridine derivatives are of significant interest for applications in fluorescent probes and materials science.
Table 3: Photophysical Properties of 1,6-Naphthyridine Derivatives
| Derivative | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |
| Fused Polycyclic 1,6-Naphthyridin-4-amines | DMSO | 344 - 448 | ~450 | Up to 0.89 |
| Reference | [4] | [4] | [4] | [4] |
No directly comparable photophysical data for the parent 1,7-naphthyridine was found in the search results.
Chemical Reactivity
The electron-deficient nature of the pyridine rings in both isomers dictates their reactivity, making them susceptible to nucleophilic attack and generally resistant to electrophilic substitution.
1,6-Naphthyridine: The presence of a nitrogen atom at position 6 influences the reactivity of the adjacent pyridine ring. The scaffold can be functionalized through nucleophilic aromatic substitution (SₙAr) reactions, particularly when a good leaving group is present.[5]
1,7-Naphthyridine: The 1,7-naphthyridine core is also an electron-deficient system, making it resistant to electrophilic aromatic substitution and activated towards nucleophilic aromatic substitution, especially at positions ortho or para to the nitrogen atoms.[6]
Synthesis Protocols
One-Pot Multicomponent Synthesis of Substituted 1,6-Naphthyridine Derivatives
This protocol describes a general procedure for the synthesis of substituted 1,6-naphthyridine derivatives.
Experimental Workflow:
Procedure:
-
A mixture of the as-prepared nanocatalyst (0.02 g), benzaldehyde or its derivative (1 mmol), malononitrile (2 mmol), and 1-naphthylamine (1 mmol) is prepared in an aqueous medium.
-
The reaction mixture is stirred at ambient temperature.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the catalyst is separated using an external magnet.
-
The synthesized product is recrystallized from hot ethanol to afford the pure product.[7]
Synthesis of 1,7-Naphthyridine Derivatives via Friedländer Condensation
The Friedländer synthesis provides a versatile route to quinolines and their aza-analogs, including 1,7-naphthyridines.
Reaction Scheme:
General Procedure:
-
The 3-aminopyridine derivative (aldehyde or ketone) and the compound containing an active methylene group are dissolved in a suitable solvent (e.g., ethanol).
-
An acid or base catalyst (e.g., piperidine, KOH, or H₂SO₄) is added to the mixture.
-
The reaction mixture is heated under reflux until the reaction is complete, as monitored by TLC.
-
After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[8][9]
Biological Activities
Both 1,6- and 1,7-naphthyridine scaffolds are present in a variety of biologically active molecules.
1,6-Naphthyridine Derivatives:
-
Anticancer: Some derivatives have shown potent anticancer activity.[9]
-
Antiviral: Certain 1,6-naphthyridine compounds exhibit antiviral properties.
-
Kinase Inhibitors: They have been investigated as inhibitors of various kinases.[10]
1,7-Naphthyridine Derivatives:
-
Anticancer: Derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[6]
-
Anti-inflammatory: Some compounds act as potent and selective inhibitors of p38 MAP kinase.
-
CNS Activity: Certain derivatives have been explored as tachykinin NK1 receptor antagonists for potential use in treating CNS disorders.
Conclusion
This guide highlights the distinct characteristics of 1,6- and 1,7-naphthyridine isomers. While both are electron-deficient aromatic systems with broad biological potential, their specific substitution patterns, reactivity, and spectroscopic properties differ, offering unique opportunities for the design of novel therapeutic agents and functional materials. Further direct comparative studies, particularly on the parent heterocyclic systems, would be invaluable to the research community for a more profound understanding of their structure-property relationships.
References
- 1. acs.org [acs.org]
- 2. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic and Nucleophilic Aromatic Substitutions are Mechanistically Similar with Opposite Polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 1,6-Naphthyridin-4-amine Derivatives and Other Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of 1,6-Naphthyridin-4-amine derivatives against other well-established kinase inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' performance based on available experimental data.
Overview of 1,6-Naphthyridine Derivatives as Kinase Inhibitors
The 1,6-naphthyridine scaffold has emerged as a promising framework in the development of novel kinase inhibitors. Derivatives of this core structure have demonstrated significant inhibitory activity against a range of kinases implicated in cancer and other diseases. This guide focuses on the comparative efficacy of this compound derivatives targeting key kinases such as Cyclin-Dependent Kinase 5 (CDK5), c-Met, and Fibroblast Growth Factor Receptor 4 (FGFR4).
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 1,6-naphthyridine derivatives against their target kinases, alongside data for established kinase inhibitors for comparative purposes.
Table 1: Inhibition of Cyclin-Dependent Kinase 5 (CDK5)
| Compound/Inhibitor | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| Substituted 1,6-Naphthyridine (Representative) | <10 (Category "A") | CDK5 mobility shift assay | [1] |
| Roscovitine | Not specified in findings | CDK5 depleted neurons | [2] |
Note: A patent application for substituted 1,6-naphthyridines as CDK5 inhibitors categorizes the most potent compounds with an IC50 of <10 nM ("A"). Specific IC50 values for individual compounds were not detailed in the provided information. Roscovitine is a known CDK5 inhibitor included for reference.
Table 2: Inhibition of c-Met Kinase
| Compound/Inhibitor | IC50 (µM) | Cell Line/Assay Conditions | Reference |
| 1H-imidazo[4,5-h][1][3]naphthyridin-2(3H)-one (derivative 2t) | 2.6 | Enzymatic Assay | [4] |
| Crizotinib | 0.008 - 0.011 (cell-based) | Not specified | [5] |
| Cabozantinib | 0.0013 (cell-free) | Not specified | [5] |
| Capmatinib | 0.00013 (cell-free) | Not specified | [5] |
Table 3: Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)
| Compound/Inhibitor | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| 1,6-Naphthyridine-2-one derivative (19g) | Potent inhibition noted | HCT116 xenograft model | [6] |
| 1,6-Naphthyridin-2(1H)-one derivative (A34) | Not specified in findings | Hep-3B HCC xenograft model | [7] |
| BLU9931 | Not specified in findings | Not specified | [4] |
Note: While specific IC50 values for the 1,6-naphthyridine derivatives against FGFR4 were not available in the provided search results, the studies indicate potent inhibition in cellular and in vivo models.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by the targeted kinases and the points of inhibition by the respective inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
CDK5 Mobility Shift Assay
This protocol is based on the general principles of mobility shift assays used for determining kinase activity and inhibition.
-
Objective: To measure the inhibitory effect of compounds on CDK5 kinase activity.
-
Principle: This assay measures the change in electrophoretic mobility of a substrate upon phosphorylation by CDK5.
-
Materials:
-
Recombinant CDK5/p25 or CDK5/p35 enzyme complex.
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).
-
ATP (at or near the Km concentration for CDK5).
-
CDK5 substrate (e.g., Histone H1 or a specific peptide substrate).
-
Test compounds (1,6-naphthyridine derivatives) at various concentrations.
-
Positive control inhibitor (e.g., Roscovitine).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or Western blotting equipment for detection.
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CDK5 substrate, and the test compound or control.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 30°C.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP for radioactive detection if applicable).
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect the phosphorylated substrate by autoradiography (for radioactive assays) or by using a phospho-specific antibody for Western blotting.
-
Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.[1][8]
-
c-Met Kinase Assay (Enzymatic)
This protocol outlines a typical in vitro enzymatic assay to determine the IC50 of inhibitors against c-Met kinase.
-
Objective: To quantify the direct inhibitory activity of compounds on recombinant c-Met kinase.
-
Principle: This assay measures the phosphorylation of a peptide substrate by the c-Met kinase domain, and the reduction in this activity in the presence of an inhibitor.
-
Materials:
-
Recombinant human c-Met kinase domain.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP (at a concentration near the Km for c-Met).
-
c-Met peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
Test compounds (1,6-naphthyridine derivatives) in a serial dilution.
-
A known c-Met inhibitor as a positive control (e.g., Crizotinib).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphotyrosine-specific antibody for ELISA).
-
-
Procedure:
-
Add the test compound or control to the wells of a microplate.
-
Add the c-Met enzyme to the wells and pre-incubate briefly.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed using a suitable detection method. For example, in an ADP-Glo™ assay, a reagent is added to measure the amount of ADP produced, which is proportional to kinase activity.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[5][9][10][11]
-
FGFR4 Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory potential of compounds against FGFR4 kinase activity.
-
Objective: To determine the in vitro potency of 1,6-naphthyridine derivatives against FGFR4.
-
Principle: This assay quantifies the phosphorylation of a substrate by FGFR4 and the inhibitory effect of the test compounds.
-
Materials:
-
Recombinant human FGFR4 kinase.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP (at a concentration close to the Km for FGFR4).
-
FGFR4 substrate (e.g., a synthetic peptide).
-
Test compounds (1,6-naphthyridine derivatives) at various concentrations.
-
A known FGFR4 inhibitor as a positive control.
-
A detection system, such as a mobility shift assay or a luminescence-based assay (e.g., Kinase-Glo®).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the FGFR4 enzyme, the substrate, and the test compound.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Start the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period.
-
Terminate the reaction and measure the kinase activity. For a mobility shift assay, the reaction products are separated by electrophoresis, and the phosphorylated and unphosphorylated substrates are quantified. For a luminescence-based assay, the remaining ATP is measured, which is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[12][13]
-
Conclusion
Derivatives of the 1,6-naphthyridine scaffold demonstrate potent inhibitory activity against several clinically relevant kinases, including CDK5, c-Met, and FGFR4. The data presented in this guide, while not exhaustive, provides a foundation for comparing the efficacy of these novel compounds against established kinase inhibitors. The detailed experimental protocols offer a framework for further investigation and validation of these promising therapeutic candidates. Further head-to-head studies with standardized assays will be crucial for a more definitive comparative assessment.
References
- 1. Recent Progress in the Development of Small Molecule c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGF/FGFR Signaling in Hepatocellular Carcinoma: From Carcinogenesis to Recent Therapeutic Intervention [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,6-Naphthyridin-4-amine Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vitro and in vivo performance of 1,6-Naphthyridin-4-amine derivatives as potential anticancer agents.
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties. This guide provides a comparative analysis of substituted this compound compounds, summarizing their in vitro cytotoxicity against various cancer cell lines and their in vivo efficacy in xenograft models. Detailed experimental protocols for key assays are also provided to support further research and development in this promising area of oncology.
In Vitro Anticancer Activity of 1,6-Naphthyridine Derivatives
The in vitro cytotoxic effects of a series of 1,6-naphthyridine derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These studies highlight the structure-activity relationships (SAR) of these compounds, indicating how different substituents on the naphthyridine core influence their anticancer activity.[1]
| Compound ID | Modifications | HeLa (Cervical Cancer) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |
| 14 | C-2 naphthyl ring | 2.6 | 1.5 | 2.7 |
| 15 | C-2 naphthyl ring, C-6 methyl | 2.3 | 0.8 | 11.4 |
| 16 | C-2 naphthyl ring | 0.7 | 0.1 | 5.1 |
| Colchicine (Reference) | - | 23.6 | 7.8 | 19.7 |
Data extracted from Hwang et al., 2013. Lower IC50 values indicate higher potency.
Compounds with a C-2 naphthyl ring (14, 15, and 16) demonstrated significantly more potent cytotoxicities than the reference compound, colchicine, across all three cell lines. This suggests that a bulky lipophilic group at the C-2 position is beneficial for potent anticancer activity.[1]
In Vivo Efficacy of 1,6-Naphthyridinone Derivatives
Select 1,6-naphthyridinone derivatives have been advanced to in vivo studies using xenograft mouse models to assess their antitumor efficacy in a living organism. These studies are crucial for evaluating the therapeutic potential of a compound before it can be considered for clinical trials.
One such study investigated the efficacy of compound 22a , a quinazoline-based 1,6-naphthyridinone derivative targeting the MET kinase, in a human glioblastoma U-87 MG xenograft model. The compound displayed a significant in vivo antitumor efficacy, with a tumor growth inhibition rate of 81% at a dose of 75 mg/kg.[2]
Another study focused on compound 25c , a 1,6-naphthyridinone derivative designed as a selective AXL kinase inhibitor. In a BaF3/TEL-AXL xenograft model, compound 25c showed noticeable antitumor efficacy at well-tolerated doses, highlighting its potential as a targeted anticancer agent.[3]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
1,6-Naphthyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridine compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Mouse Model
Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cell line (e.g., U-87 MG glioblastoma cells)
-
1,6-Naphthyridine derivative
-
Vehicle solution (for drug delivery)
-
Matrigel (optional, to enhance tumor growth)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS or culture medium), optionally mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Administer the 1,6-naphthyridine compound to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group receives the vehicle solution.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
Signaling Pathways
1,6-Naphthyridine derivatives often exert their anticancer effects by targeting specific signaling pathways that are dysregulated in cancer cells. Two such important pathways are the FGFR4 and c-Met signaling cascades.
FGFR4 Signaling Pathway
The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway plays a critical role in cell proliferation, survival, and migration. Its aberrant activation is implicated in various cancers.
c-Met Signaling Pathway
The c-Met (or MET) receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades that promote cell proliferation, survival, and invasion. Dysregulation of the HGF/c-Met axis is a hallmark of many cancers.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 1,6-Naphthyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors based on the "1,6-Naphthyridin-4-amine" scaffold. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions regarding the selection and development of these targeted therapeutic agents.
Introduction to 1,6-Naphthyridine-Based Inhibitors
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into the design of potent kinase inhibitors. Derivatives of this core structure have demonstrated significant inhibitory activity against various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) and the mesenchymal-epithelial transition factor (c-Met), both of which are implicated in the progression of numerous cancers. A critical aspect of the preclinical development of these inhibitors is the comprehensive characterization of their selectivity profile to minimize off-target effects and enhance therapeutic efficacy. This guide focuses on the cross-reactivity of these inhibitors against a broad panel of kinases.
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the kinase selectivity of representative 1,6-naphthyridine-based inhibitors. The data is presented as the percentage of kinase activity remaining at a specific inhibitor concentration, allowing for a direct comparison of their off-target profiles.
One notable example is SGC-CK2-1, a potent and highly selective inhibitor of Casein Kinase 2 (CK2) with a 1,6-naphthyridine core. Its exceptional selectivity has been demonstrated through extensive kinome-wide profiling.[1]
Table 1: Kinome-wide Selectivity of SGC-CK2-1
| Kinase Target | Percent of Control (%) @ 1 µM |
| CK2α | <10 |
| CK2α' | <10 |
| HIPK2 | >10 |
| HIPK3 | >10 |
| DYRK1A | >10 |
| DYRK1B | >10 |
| And 450+ other kinases | >10 |
Data adapted from Brear et al. (2019).[1] This table highlights the exquisite selectivity of SGC-CK2-1 for the CK2 isoforms over a vast array of other kinases.
While comprehensive kinome scan data for specific this compound based FGFR4 and c-Met inhibitors is not publicly available in a detailed tabular format, several studies have reported their high selectivity. For instance, FGF401 (roblitinib) is a highly selective, reversible-covalent inhibitor of FGFR4.[2][3][4] Similarly, fisogatinib (BLU-554) is another potent and selective FGFR4 inhibitor.[5][6] Research on N-substituted-3-phenyl-1,6-naphthyridinone derivatives has also yielded a selective inhibitor of c-Met, compound 4r, with high selectivity against VEGFR-2.[7]
Signaling Pathways
Understanding the signaling pathways in which the target kinases are involved is crucial for interpreting the biological consequences of inhibitor activity.
FGFR4 Signaling Pathway
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are critical for regulating cell proliferation, survival, and metabolism. Aberrant activation of the FGF19-FGFR4 axis has been identified as a key driver in hepatocellular carcinoma (HCC).
Caption: Simplified FGFR4 Signaling Pathway.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, motility, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers. Key downstream signaling pathways include the RAS/MAPK and PI3K/AKT cascades.
Caption: Simplified c-Met Signaling Pathway.
Experimental Protocols
Accurate and reproducible assessment of kinase inhibitor selectivity is paramount. The following are detailed protocols for commonly employed in vitro kinase assays.
LanthaScreen™ TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase activity and inhibitor potency.[8][9][10][11][12]
Caption: LanthaScreen™ TR-FRET Assay Workflow.
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate
-
ATP
-
Test inhibitor
-
5X Kinase Buffer A (e.g., Invitrogen™ PV3189)
-
TR-FRET Dilution Buffer (e.g., Invitrogen™ PV3574)
-
Terbium-labeled anti-phospho-substrate antibody
-
EDTA
-
384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in 1X Kinase Buffer A.
-
Prepare a 2X substrate/ATP solution in 1X Kinase Buffer A. The ATP concentration should be at the apparent Km for the kinase.
-
Prepare a 4X serial dilution of the test inhibitor in 1X Kinase Buffer A with a constant final concentration of DMSO.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the 4X inhibitor dilution. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Add 2.5 µL of the 2X kinase solution to all wells except the "no enzyme" controls.
-
Gently mix and incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
-
Cover the plate and incubate for 60 minutes at room temperature.[8]
-
-
Detection:
-
Prepare a 2X detection solution containing the terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer.
-
Add 10 µL of the 2X detection solution to each well to stop the reaction.
-
Incubate for 30-60 minutes at room temperature, protected from light.[8]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at ~520 nm (acceptor) and ~495 nm (donor) following excitation at ~340 nm.
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
AlphaScreen®/AlphaLISA® Kinase Assay
This bead-based proximity assay is another high-throughput method for measuring kinase activity.[13][14][15][16][17]
Materials:
-
Kinase of interest
-
Biotinylated substrate
-
ATP
-
Test inhibitor
-
AlphaLISA®/AlphaScreen® Assay Buffer
-
Streptavidin-coated Donor beads
-
Anti-phospho-substrate antibody-conjugated Acceptor beads
-
384-well white opaque assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in Assay Buffer.
-
Prepare a 2X biotinylated substrate/ATP solution in Assay Buffer.
-
Prepare a 4X serial dilution of the test inhibitor in Assay Buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 5 µL of the 4X inhibitor dilution.
-
Add 5 µL of the 2X kinase solution.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X detection mix containing Streptavidin-Donor beads and anti-phospho-antibody-Acceptor beads in Assay Buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen®-compatible plate reader.
-
Plot the AlphaScreen® signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Radiometric Kinase Assay (33P-ATP Filter Binding)
This traditional method is considered the "gold standard" for its direct measurement of phosphate incorporation.[18][19][20][21][22]
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
ATP
-
[γ-33P]ATP
-
Test inhibitor
-
Kinase reaction buffer
-
Phosphocellulose filter plates
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mix containing kinase, substrate, and test inhibitor in kinase reaction buffer.
-
Initiate the reaction by adding a mix of cold ATP and [γ-33P]ATP.
-
Incubate at 30°C for a defined period (e.g., 20-60 minutes).
-
-
Stopping the Reaction and Substrate Capture:
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
-
Washing:
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
-
Detection:
-
Add scintillation fluid to each well of the dried filter plate.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Conclusion
The "this compound" scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by compounds like SGC-CK2-1, exquisite selectivity can be achieved, which is a critical attribute for minimizing off-target toxicities and improving the therapeutic window. While comprehensive, publicly available cross-reactivity data for all inhibitors based on this scaffold remains limited, the available information suggests that high selectivity for targets such as FGFR4 and c-Met is achievable. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of inhibitor selectivity, a crucial step in the advancement of novel targeted therapies. Further disclosure of comprehensive kinome scan data for emerging 1,6-naphthyridine-based inhibitors will be invaluable to the drug discovery community.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacr.figshare.com [aacr.figshare.com]
- 4. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Alpha Kinase Assays | Revvity [revvity.com]
- 16. manuals.plus [manuals.plus]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. researchgate.net [researchgate.net]
- 22. reactionbiology.com [reactionbiology.com]
Head-to-head comparison of different "1,6-Naphthyridin-4-amine" synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. Access to versatile and efficient synthetic routes to key intermediates, such as 1,6-naphthyridin-4-amine and its derivatives, is therefore of significant interest to the medicinal chemistry community. This guide provides a head-to-head comparison of two prominent synthetic strategies for the preparation of this important scaffold: a modern acid-mediated intramolecular cycloaromatisation and the classic Friedländer annulation.
At a Glance: Key Synthesis Routes
| Feature | Acid-Mediated Intramolecular Cycloaromatisation | Friedländer Annulation |
| Starting Materials | 4-(Arylamino)nicotinonitriles | 4-Aminonicotinaldehyde and a compound with an α-methylene group (e.g., ketone, nitrile) |
| Key Transformation | Intramolecular Friedel-Crafts type reaction | Condensation and cyclization |
| Catalyst/Reagent | Strong acids (CF₃SO₃H or H₂SO₄) | Lewis acids (e.g., BF₃·Et₂O) or base catalysis |
| General Yields | Good to excellent (often >80%)[1] | Variable, can be low (e.g., 21% reported for a specific derivative)[1] |
| Reaction Conditions | Mild (room temperature) and rapid (0.5-4 hours)[1] | Can require elevated temperatures |
| Substrate Scope | Broad, tolerant of various functional groups[1] | Dependent on the reactivity of the carbonyl compound |
Visualizing the Synthetic Pathways
The logical flow of the two primary synthetic routes to the this compound core is depicted below.
Caption: Comparative workflow of the two main synthetic routes.
Performance Data: A Quantitative Comparison
The following table summarizes the reported quantitative data for the two synthetic routes, highlighting the differences in efficiency and reaction conditions.
| Route | Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acid-Mediated Cycloaromatisation | 4-(Phenylamino)nicotinonitrile | CF₃SO₃H | CH₂Cl₂ | Room Temp. | 0.5 | 92 | [1] |
| 4-((4-Methoxyphenyl)amino)nicotinonitrile | CF₃SO₃H | CH₂Cl₂ | Room Temp. | 0.5 | 95 | [1] | |
| 4-((4-Bromophenyl)amino)nicotinonitrile | H₂SO₄ | - | Room Temp. | 0.5 | 98 | [1] | |
| Friedländer Annulation | Anthranilonitrile and 4-oxo-7-chloro-1,2,3,4-tetrahydroquinoline | BF₃·Et₂O | - | - | - | 21 | [1] |
Detailed Experimental Protocols
Route 1: Acid-Mediated Intramolecular Cycloaromatisation of 4-(Arylamino)nicotinonitriles
This modern approach provides a mild and efficient pathway to fused polycyclic 1,6-naphthyridin-4-amines.[1]
General Procedure:
To a solution of the respective 4-(arylamino)nicotinonitrile (1.0 eq) in a suitable solvent such as dichloromethane, trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) is added at room temperature. The reaction mixture is stirred for the specified time (typically 0.5 to 4 hours) while being monitored by thin-layer chromatography. Upon completion, the reaction is carefully quenched, and the product is isolated and purified using standard techniques such as extraction and chromatography.
Example Synthesis of a Fused this compound:
In a representative experiment, 4-(phenylamino)nicotinonitrile is dissolved in dichloromethane. To this solution, 10 equivalents of trifluoromethanesulfonic acid are added, and the mixture is stirred at room temperature for 30 minutes. The reaction is then worked up to yield the desired fused this compound in high yield.[1]
Route 2: Friedländer Annulation
The Friedländer annulation is a classical method for the synthesis of quinolines and related azaheterocycles. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
General Procedure:
4-Aminonicotinaldehyde and a ketone or another compound possessing an α-methylene group are reacted in the presence of a catalyst. The catalyst can be a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), or a base. The reaction mixture is typically heated to facilitate the condensation and subsequent cyclization. After the reaction is complete, the product is isolated and purified.
Example of a BF₃·Et₂O-Mediated Friedländer Annulation:
A specific example for the construction of a benzo[2][3]naphthyridin-4-amine scaffold involves the BF₃·Et₂O-mediated Friedländer annulation between anthranilonitrile and 4-oxo-7-chloro-1,2,3,4-tetrahydroquinoline, which has been reported to yield the product in 21% yield.[1]
Synthesis of a Key Precursor: 4-Aminonicotinaldehyde
The availability of starting materials is a crucial factor in evaluating a synthetic route. For the Friedländer annulation, 4-aminonicotinaldehyde is a key precursor.
Caption: A potential synthetic sequence for 4-aminonicotinaldehyde.
Conclusion
The acid-mediated intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles represents a highly efficient and mild method for the synthesis of 1,6-naphthyridin-4-amines, offering high yields and broad substrate applicability.[1] In contrast, the classical Friedländer annulation, while a viable route, may provide lower yields and require harsher conditions for certain substrates. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For the rapid generation of diverse libraries of fused 1,6-naphthyridin-4-amines, the modern acid-mediated approach appears to be the more advantageous strategy.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to 1,6-Naphthyridin-4-amine Derivatives: Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,6-naphthyridin-4-amine derivatives and their analogs, focusing on their activity as kinase inhibitors in cancer therapy. The information is compiled from recent studies and presented to facilitate the understanding and development of this promising class of compounds.
Overview of Biological Activity
The 1,6-naphthyridine scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry. Derivatives of this compound, particularly 1,6-naphthyridinones and other fused heterocyclic systems, have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer progression. These include AXL, Fibroblast Growth Factor Receptor 4 (FGFR4), c-Met, and the Mammalian Target of Rapamycin (mTOR). The following sections detail the SAR for each of these targets, supported by quantitative data from published studies.
Structure-Activity Relationship (SAR) Analysis
AXL Kinase Inhibitors
A series of 1,6-naphthyridinone derivatives have been investigated as potent and selective type II AXL inhibitors. The SAR studies highlight the importance of specific substitutions on the 1,6-naphthyridinone core for achieving high potency and selectivity over the homologous kinase MET.
Table 1: SAR of 1,6-Naphthyridinone Derivatives as AXL Inhibitors
| Compound | R1 | R2 | AXL IC50 (nM)[1] | MET IC50 (nM)[1] | Selectivity (MET/AXL)[1] |
| 9 | H | H | 1.5 | 1.8 | 1.2 |
| 13c | 4-morpholinyl | H | 3.2 | >1000 | >312 |
| 25c | H | 2-(4-methylpiperazin-1-yl)ethoxy | 1.1 | 377 | 343 |
IC50 values represent the half-maximal inhibitory concentration.
The data indicates that the introduction of a morpholinyl group at the R1 position (compound 13c ) significantly enhances selectivity for AXL over MET.[2] Similarly, a substituted ethoxy group at the R2 position (compound 25c ) also improves selectivity while maintaining high potency against AXL.[1]
FGFR4 Kinase Inhibitors
1,6-Naphthyridine-2-one derivatives have emerged as novel and selective inhibitors of FGFR4, a key driver in certain cancers like hepatocellular carcinoma and colorectal cancer.
Table 2: SAR of 1,6-Naphthyridine-2-one Derivatives as FGFR4 Inhibitors
| Compound | R | FGFR4 IC50 (nM)[3] | HCT116 Cell Proliferation IC50 (nM)[3] |
| 19a | H | 15.6 | 125.3 |
| 19g | 4-(dimethylamino)butan-1-amido | 1.2 | 8.7 |
| A10 | (structure not fully specified in abstract) | 5.4 | Hep-3B: 72, Huh-7: 1506 |
| A34 | (structure not fully specified in abstract) | (not specified) | Hep-3B: 10.2, Huh-7: 14.1 |
IC50 values represent the half-maximal inhibitory concentration.
The SAR for this series suggests that the nature of the substituent at the R position plays a critical role in both enzymatic and cellular potency. The introduction of a dimethylamino-butan-1-amido group in compound 19g led to a significant improvement in both FGFR4 inhibition and anti-proliferative activity in HCT116 cells.[3] Further optimization of a different series led to compound A34 , which showed excellent cellular potency against FGFR4-dependent HCC cell lines.[4]
c-Met Kinase Inhibitors
Fused 1,6-naphthyridine derivatives, specifically 1H-imidazo[4,5-h][5][6]naphthyridin-2(3H)-ones, have been identified as a new class of c-Met kinase inhibitors.
Table 3: SAR of 1H-Imidazo[4,5-h][5][6]naphthyridin-2(3H)-one Derivatives as c-Met Inhibitors
| Compound | R1 (at N-1) | R2 (at N-3) | R3 (at C-5) | c-Met IC50 (µM)[5] |
| 2a | H | H | H | >50 |
| 2j | 3-(dimethylamino)propyl | 3,4-dichlorobenzyl | H | 10.1 |
| 2t | 3-(dimethylamino)propyl | 3,4-dichlorobenzyl | 4-carbamoylphenoxy | 2.6 |
IC50 values represent the half-maximal inhibitory concentration.
A comprehensive SAR study revealed that an N-1 alkyl substituent with a terminal amino group and a hydrophobic substituted benzyl group at the N-3 position are crucial for c-Met inhibition.[5] Furthermore, the introduction of a 4'-carboxamide phenoxy group at the C-5 position significantly enhanced the potency, as seen in compound 2t .[5]
mTOR Kinase Inhibitors
Benzo[h][5][6]naphthyridin-2(1H)-one derivatives have been developed as highly potent and selective inhibitors of mTOR, a key regulator of cell growth and proliferation.
Table 4: SAR of Benzo[h][5][6]naphthyridin-2(1H)-one Derivatives as mTOR Inhibitors
| Compound | R (at C-1) | X (at C-9) | Cellular mTORC1 IC50 (nM)[7][8] | Cellular PI3Kα IC50 (nM)[7][8] |
| 1 (Torin1) | 4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl | quinolin-3-yl | 2 | 1800 |
| 3 (Torin2) | 3-(trifluoromethyl)phenyl | 6-aminopyridin-3-yl | 0.25 | 200 |
IC50 values represent the half-maximal inhibitory concentration in cellular assays.
The development from Torin1 to Torin2 demonstrates a significant improvement in potency and a favorable selectivity profile against PI3K.[9] The modifications at both the C-1 and C-9 positions of the benzo[h][5][6]naphthyridin-2(1H)-one core were critical for achieving this enhanced activity.[9]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro inhibitory activity of test compounds against their target kinases.
-
Reagents and Materials: Recombinant kinase, appropriate substrate (e.g., a peptide or protein), ATP, kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96- or 384-well plate, add the kinase, the substrate, and the kinase assay buffer.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line (e.g., HCT116, U87 MG) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
In Vivo Tumor Xenograft Model (General Protocol)
This protocol outlines the general procedure for evaluating the in vivo antitumor efficacy of the compounds.
-
Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID mice).[10][11]
-
Tumor Cell Implantation:
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[10]
-
Administer the test compound or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
-
Efficacy Evaluation:
-
Measure the tumor volume regularly using calipers.[10]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.
References
- 1. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. u87 glioblastoma xenograft: Topics by Science.gov [science.gov]
- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. altogenlabs.com [altogenlabs.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
Benchmarking 1,6-Naphthyridine Derivatives Against Existing Therapeutic Agents for Cancer
A Comparative Guide for Researchers in Drug Development
The 1,6-naphthyridine scaffold has emerged as a promising framework in medicinal chemistry, yielding derivatives with a wide range of biological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of a representative 1,6-naphthyridine derivative, specifically a fibroblast growth factor receptor 4 (FGFR4) inhibitor, against the established multi-kinase inhibitor, Lenvatinib. Lenvatinib is a clinically approved therapeutic agent for hepatocellular carcinoma (HCC) that also targets FGFR4, among other kinases.[3][4] This comparison aims to offer an objective overview of their performance based on available preclinical data, providing a valuable resource for researchers and professionals in the field of drug discovery and development.
Comparative Efficacy: 1,6-Naphthyridine Derivative (FGFR4i) vs. Lenvatinib
The following tables summarize the in vitro and cellular activities of a representative 1,6-naphthyridine-based FGFR4 inhibitor against Lenvatinib. The data for the 1,6-naphthyridine derivative is synthesized from published reports on potent and selective inhibitors from this class.[5][6][7]
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | FGFR4 (nM) | VEGFR2 (nM) |
| 1,6-Naphthyridine Derivative (FGFR4i) | ~5-15 | >1000 |
| Lenvatinib | 43-51 | 4 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Table 2: Cellular Activity - Inhibition of Cancer Cell Proliferation (IC50)
| Compound | Hep3B (HCC) (μM) | HCT116 (Colorectal) (μM) |
| 1,6-Naphthyridine Derivative (FGFR4i) | ~0.1-0.5 | ~0.5-1.5 |
| Lenvatinib | ~1-5 | >10 |
Hep3B and HCT116 are human cancer cell lines used in preclinical studies.[8] Lower IC50 values indicate greater potency in inhibiting cell growth.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluation, the following diagrams illustrate the FGFR4 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Simplified FGFR4 signaling pathway targeted by 1,6-naphthyridine inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
Safety Operating Guide
Navigating the Disposal of 1,6-Naphthyridin-4-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,6-Naphthyridin-4-amine, a heterocyclic compound utilized in pharmaceutical research. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous chemical, adhering to stringent disposal protocols in compliance with local, state, and federal regulations.
Hazard Profile and Essential Safety Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use.[1][3] |
| Body Protection | Laboratory coat.[1][2] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.[1][2][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a systematic workflow to ensure the safety of laboratory personnel and prevent environmental contamination. All hazardous waste must be disposed of through an approved hazardous waste collection program.[5]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.
-
Segregate solid waste from liquid waste.[6]
-
Do not mix this compound waste with other incompatible waste streams. For instance, never mix oxidizing acids with organic chemicals.[7]
2. Waste Collection and Container Management:
-
Solid Waste: Collect solid this compound waste and any contaminated disposable labware (e.g., weighing boats, pipette tips) in a clearly labeled, leak-proof container.[7] Whenever possible, use the original container for disposal.[7]
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed container. Plastic is often preferred for waste storage.[8] Ensure the container is properly capped at all times, except when adding waste.[5][7]
-
Contaminated Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container for incineration.[6]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7] The date the waste was first added to the container should also be recorded.[5]
3. Storage of Chemical Waste:
-
Store waste containers in a designated and properly marked Satellite Accumulation Area (SAA) at or near the point of generation.[8]
-
Ensure secondary containment is used to prevent spills.[7]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in an SAA.[8]
4. Disposal of Empty Containers:
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.[5][7]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing, the chemical label on the container should be defaced before disposal as regular trash.[5]
5. Scheduling Waste Pickup:
-
Once a waste container is full or has been in storage for the maximum allowed time (often up to 12 months, but local regulations may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the sink or in the regular trash.[5][9]
-
DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[5]
Emergency Procedures for Spills
In the event of a spill, the primary concern is to ensure the safety of all personnel and to contain the spill to prevent its spread.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.[4]
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[4] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.[10][11]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow for this compound
Caption: A flowchart illustrating the proper disposal procedure for this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. aksci.com [aksci.com]
- 5. vumc.org [vumc.org]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
- 10. keyorganics.net [keyorganics.net]
- 11. assets.greenbook.net [assets.greenbook.net]
Essential Safety and Operational Guidance for Handling 1,6-Naphthyridin-4-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 1,6-Naphthyridin-4-amine (CAS No. 28593-08-0) was not available in the public domain at the time of this writing. The following guidance is based on the safety profiles of structurally similar aminonaphthyridine compounds and general best practices for handling laboratory chemicals of this class. It is imperative that users conduct a thorough, site-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to support safe laboratory operations and ensure proper disposal.
Personal Protective Equipment (PPE)
Based on the hazard profiles of similar aminonaphthyridine compounds, which suggest potential for skin and eye irritation, as well as harm if swallowed, the following personal protective equipment is recommended as a minimum standard.[1][2]
| PPE Category | Item Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves should be inspected before use and changed regularly. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation of dust or aerosols.[3] Use in a well-ventilated area is crucial. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[3]
Pre-Handling Procedures
-
Area Designation: Designate a specific area for handling this compound to prevent cross-contamination.
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
Handling the Compound
-
Weighing and Transfer: When weighing and transferring the solid compound, use techniques that minimize dust generation, such as careful handling and the use of appropriate tools.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[3]
Post-Handling Procedures
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent and cleaning agent.
-
PPE Doffing: Remove PPE in a manner that avoids contaminating yourself and the surrounding area. Dispose of single-use PPE as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to protect the environment.
Waste Segregation
-
Identify Waste Streams: All materials that have come into contact with this compound are to be considered hazardous waste. This includes:
-
Unused or excess compound.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Contaminated labware (pipette tips, vials, weighing papers, etc.).
-
Solutions containing the compound.
-
Spill cleanup materials.
-
-
Separate Waste: Keep this waste stream separate from other laboratory waste to ensure proper disposal.
Waste Collection and Storage
-
Solid Waste: Collect all solid waste in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Keep containers tightly closed when not in use.
Final Disposal
-
Professional Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[4]
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.
Visual Workflow and Safety Hierarchy
The following diagrams illustrate the recommended workflow for handling and disposing of this compound and the hierarchy of safety controls to be implemented.
Caption: Workflow for handling and disposal of this compound.
Caption: Hierarchy of controls for mitigating laboratory hazards.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


